Product packaging for 4-Isobutylphenol(Cat. No.:CAS No. 4167-74-2)

4-Isobutylphenol

Cat. No.: B1593399
CAS No.: 4167-74-2
M. Wt: 150.22 g/mol
InChI Key: GDEHXPCZWFXRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Isobutylphenol (CAS 4167-74-2) is an organic compound with the molecular formula C10H14O and a molecular weight of 150.22 g/mol . This compound, also known as p-isobutylphenol, is characterized by a density of approximately 0.975 g/cm³ and a boiling point of 239.1°C . It is a significant compound in environmental research, particularly as a known metabolite and transformation product of the pharmaceutical Ibuprofen, a widely used non-steroidal anti-inflammatory drug . Studies on the chemical oxidation of Ibuprofen in aqueous systems have identified this compound as a key intermediate, making it a valuable reference standard for tracking the degradation pathways and environmental fate of this common pollutant in water treatment processes . This chemical is offered as a high-purity material for research applications only. It is essential for scientists investigating advanced oxidation processes, the environmental behavior of pharmaceuticals, and the development of analytical methods for contaminant detection. All products are strictly for research use in a laboratory setting and are not approved for human, veterinary, or household use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B1593399 4-Isobutylphenol CAS No. 4167-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylpropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEHXPCZWFXRKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90961893
Record name 4-(2-Methylpropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4167-74-2
Record name 4-Isobutylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4167-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004167742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Methylpropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Isobutylphenol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-isobutylphenol (CAS No. 4167-74-2), a significant chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer insights into its synthesis, analytical characterization, biological relevance, and safe handling. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not merely instructional but also educational.

Core Molecular Identity and Physicochemical Properties

This compound, systematically named 4-(2-methylpropyl)phenol, is an organic compound featuring a phenol ring substituted with an isobutyl group at the para position. This structure is foundational to its chemical behavior and applications, particularly its role as a precursor in the synthesis of more complex molecules.[1]

The compound's identity is unequivocally established by its CAS Registry Number: 4167-74-2 .

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 4167-74-2[2][3]
Molecular Formula C₁₀H₁₄O[4]
Molecular Weight 150.22 g/mol [4]
Appearance Colorless to pale yellow liquid or solid
Melting Point 51 °C[5]
Boiling Point ~239-245 °C[5]
Density ~0.975 g/cm³[6]
pKa ~9.84 (Predicted)[5]
Solubility Moderately soluble in water; soluble in organic solvents (ethanol, ether)
Synonyms p-Isobutylphenol, 4-(2-methylpropyl)phenol[5]

Synthesis of this compound: A Protocol Grounded in Mechanistic Principles

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts alkylation of phenol. This reaction is a cornerstone of electrophilic aromatic substitution and provides a clear example of how to functionalize an aromatic ring.[7][8]

Causality in Synthesis: Why Friedel-Crafts Alkylation?

The hydroxyl group of phenol is an activating, ortho, para-directing group. This electronic effect enriches the electron density at the positions ortho and para to the hydroxyl group, making them susceptible to attack by an electrophile.[9] In this synthesis, the electrophile is an isobutyl carbocation, generated in situ from an alkylating agent like isobutylene or an isobutyl halide in the presence of a Lewis acid catalyst.[7] Steric hindrance from the hydroxyl group and the bulky isobutyl group favors substitution at the less hindered para position, leading to this compound as the major product.

Diagram: Friedel-Crafts Alkylation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Phenol & Dichloromethane in Reactor catalyst Add Lewis Acid Catalyst (e.g., AlCl₃) reagents->catalyst cool Cool Mixture (e.g., 0-5 °C) catalyst->cool add_alkyl Slowly Add Alkylating Agent (e.g., Isobutylene) cool->add_alkyl react Stir at Controlled Temperature (Monitor by TLC/GC) add_alkyl->react quench Quench with Ice-cold HCl react->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Distillation concentrate->purify end end purify->end Final Product: This compound

Caption: A typical workflow for the synthesis of this compound via Friedel-Crafts alkylation.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method adapted from established Friedel-Crafts procedures.[9]

  • Reactor Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve phenol (1.0 equivalent) in a dry solvent such as dichloromethane.

  • Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Cautiously add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.1 equivalents), in portions. The formation of a complex with phenol is exothermic.

  • Alkylating Agent Addition: Slowly add the alkylating agent, such as isobutylene gas bubbled through the solution or 2-chloro-2-methylpropane (tert-butyl chloride, 1.05 equivalents), dropwise from the addition funnel. Maintain the temperature below 10 °C. Rationale: Slow addition and low temperature are crucial to control the exothermic reaction and minimize side reactions like polyalkylation.[7]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed (typically 2-4 hours).

  • Work-up: Carefully quench the reaction by pouring the mixture over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the catalyst and separates it into the aqueous layer.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent like ethyl acetate (3x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers sequentially with water and saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of synthesized this compound. A multi-technique approach is standard practice.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for quantifying this compound and its impurities. A reversed-phase method is typically employed.

  • Principle of Method Selection: Reversed-phase chromatography (e.g., using a C18 column) is ideal for separating moderately polar organic molecules like this compound from both more polar and less polar impurities. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile, allows for fine-tuning of the retention time. UV detection is suitable due to the aromatic ring's chromophore.[1][3]

Table 2: Representative HPLC Method Parameters
ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Isocratic: 60:40 (v/v) Methanol:Water with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 25 °C
Note: This is a starting point; method validation and optimization are required for specific applications.[3][10]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds. It provides both retention time data (from GC) and mass fragmentation patterns (from MS) for confident identification.

  • Principle of Method Selection: this compound is sufficiently volatile for GC analysis. An MS detector provides high specificity. Derivatization (e.g., silylation) can be used to improve peak shape and thermal stability, but is often not necessary. An ion-trap or quadrupole mass spectrometer operating in electron ionization (EI) mode is standard.[11]

Table 3: Representative GC-MS Method Parameters
ParameterValue
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 50-350 m/z
Note: These parameters should be optimized for the specific instrument and application.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for unambiguous structural confirmation. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.[13] The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons (in the 6.7-7.1 ppm region), the phenolic -OH proton (a broad singlet), and the protons of the isobutyl group (a doublet for the methyls, a multiplet for the methine, and a doublet for the methylene group).[14][15]

Applications and Biological Significance

While this compound is a versatile intermediate, its primary relevance in the pharmaceutical field is linked to the synthesis of Ibuprofen .[16]

Role in Ibuprofen Synthesis

Ibuprofen, 2-(4-isobutylphenyl)propionic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID).[16] In several synthetic routes, structures related to the 4-isobutylphenyl moiety are key intermediates. For instance, the BHC synthesis, a greener industrial process, starts with the Friedel-Crafts acylation of isobutylbenzene to form 4-isobutylacetophenone, which is then converted to ibuprofen through several steps.[17][18] this compound itself can be considered a structural analogue or a potential impurity/degradation product in these processes.

Diagram: Relationship to Ibuprofen

Caption: The central role of the 4-isobutylphenyl scaffold in the synthesis of Ibuprofen.

Potential as an Endocrine Disruptor

Like other alkylphenols (e.g., 4-nonylphenol and 4-octylphenol), this compound is recognized as a potential endocrine-disrupting chemical (EDC).[19] EDCs are exogenous substances that can interfere with the body's endocrine system. Alkylphenols are known to exert estrogenic effects, primarily by acting as agonists for the estrogen receptor (ER).[20]

This activity is a critical consideration in drug development and environmental toxicology. The binding of an alkylphenol to the estrogen receptor can trigger downstream cellular responses normally regulated by endogenous estrogens, potentially leading to adverse health effects.[21] One study demonstrated the estrogenicity of this compound in rainbow trout hepatocytes, highlighting its potential to impact aquatic life and signaling the need for further toxicological assessment.

Diagram: Potential Mechanism of Endocrine Disruption

G cluster_cell Target Cell ER Estrogen Receptor (ER) HRE Hormone Response Element (on DNA) ER->HRE Binds to Transcription Gene Transcription HRE->Transcription Initiates Proteins Synthesis of Estrogen-Responsive Proteins Transcription->Proteins Response Cellular Response Proteins->Response Alkylphenol This compound (Ligand) Alkylphenol->ER Mimics Estrogen Binds to Receptor

Caption: Simplified pathway of endocrine disruption by estrogen receptor agonists like this compound.

Safety and Handling

As a phenolic compound, this compound requires careful handling to minimize exposure.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[6]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[6]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Seek immediate medical attention.[6]

    • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

While comprehensive toxicological data for this compound is limited, related alkylphenols are known skin and eye irritants and may pose risks to aquatic environments.[22] All laboratory work should be preceded by a thorough risk assessment.

References

An In-depth Technical Guide to 4-Isobutylphenol: IUPAC Nomenclature and Structure Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-isobutylphenol, a significant chemical intermediate in various industries. Tailored for researchers, scientists, and professionals in drug development, this document delves into the precise identification of this compound through its IUPAC name and detailed structural elucidation using modern spectroscopic techniques. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Nomenclature and Structural Fundamentals

1.1 IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 4-(2-methylpropyl)phenol [1][2][3][4][5]. This name precisely describes the molecular structure: a phenol ring substituted at the fourth carbon (para position) with a 2-methylpropyl group, commonly known as an isobutyl group.

In literature and commercial contexts, it is frequently referred to by several synonyms, including:

  • p-Isobutylphenol[1][3][5]

  • Phenol, 4-(2-methylpropyl)-[1][3][5]

  • 4-Isobutyl-phenol[1]

1.2 Chemical Structure and Key Identifiers

The structural representation and key chemical identifiers for this compound are summarized in the table below, providing a foundational reference for its molecular identity.

IdentifierValue
Molecular Formula C₁₀H₁₄O[1][2][3][5]
Molecular Weight 150.22 g/mol [1]
CAS Number 4167-74-2[1][3][5]
SMILES CC(C)Cc1ccc(O)cc1
InChI InChI=1S/C10H14O/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8,11H,7H2,1-2H3[2][5]
InChIKey GDEHXPCZWFXRKC-UHFFFAOYSA-N[2][5]

Below is a visual representation of the chemical structure of 4-(2-methylpropyl)phenol.

G O-H_stretch ~3400 cm⁻¹ (Broad O-H Stretch) Aromatic_CH_stretch ~3050 cm⁻¹ (Aromatic C-H Stretch) Aliphatic_CH_stretch ~2950 cm⁻¹ (Aliphatic C-H Stretch) Aromatic_CC_stretch ~1600, 1500 cm⁻¹ (Aromatic C=C Stretch) C-O_stretch ~1230 cm⁻¹ (Phenolic C-O Stretch) Para_sub_bend ~830 cm⁻¹ (Para-substitution Bend) Molecule This compound Molecule->O-H_stretch Molecule->Aromatic_CH_stretch Molecule->Aliphatic_CH_stretch Molecule->Aromatic_CC_stretch Molecule->C-O_stretch Molecule->Para_sub_bend

References

Synthesis of 4-Isobutylphenol from isobutylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Isobutylphenol from Isobutylbenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a crucial chemical intermediate, primarily recognized for its role in the synthesis of widely used non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen. The efficient and selective synthesis of this compound from the readily available starting material, isobutylbenzene, is a topic of significant interest in both academic research and industrial process chemistry. This guide provides a comprehensive overview of the primary synthetic strategies for converting isobutylbenzene to this compound. It delves into the underlying reaction mechanisms, provides detailed experimental protocols, and offers a comparative analysis of the methodologies. The two principal routes discussed are a multi-step pathway involving Friedel-Crafts acylation followed by Baeyer-Villiger oxidation and subsequent hydrolysis, and the more direct, though often challenging, route of direct catalytic hydroxylation. This document aims to serve as a technical resource, blending established chemical principles with practical, field-proven insights to aid researchers in the selection and optimization of synthetic pathways.

Introduction: The Significance of this compound

This compound, a para-substituted phenol, is a crystalline solid that serves as a high-value building block in organic synthesis. Its molecular structure, featuring a hydroxyl group positioned para to an isobutyl group on a benzene ring, makes it an ideal precursor for the synthesis of 2-(4-isobutylphenyl)propionic acid, commonly known as Ibuprofen. The synthesis of Ibuprofen often begins with the acylation or other functionalization of an isobutylbenzene derivative, making the efficient production of this compound a critical first step.

The primary challenge in synthesizing this compound from isobutylbenzene lies in achieving high regioselectivity. The isobutyl group is an ortho-, para-directing activator in electrophilic aromatic substitution reactions. However, for pharmaceutical applications, the para isomer is the desired product. Steric hindrance from the bulky isobutyl group naturally favors substitution at the less hindered para position, a principle that is exploited in several synthetic routes. This guide will explore the chemical strategies that leverage this principle to achieve a high-yield, high-purity synthesis of the target molecule.

Synthetic Strategies: A Comparative Overview

Two major pathways dominate the landscape for the synthesis of this compound from isobutylbenzene. The first is a robust, multi-step approach that offers high selectivity and reliability. The second is a more direct, "greener" approach that is the focus of much contemporary research but faces challenges in selectivity and catalyst stability.

Caption: Overview of synthetic pathways from isobutylbenzene to this compound.

Route 1: Multi-Step Synthesis via Acylation and Oxidation

This classical three-step approach is highly regarded for its reliability and high para-selectivity. It involves the formation of a ketone intermediate, which is then converted to an ester and finally hydrolyzed to the desired phenol.

Step 3.1: Friedel-Crafts Acylation of Isobutylbenzene

The first step is the electrophilic aromatic substitution reaction between isobutylbenzene and an acylating agent, typically acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.[1]

Causality and Expertise: The isobutyl group is an activating, ortho-para director. The electrophilic attack of the acylium ion (CH₃CO⁺), generated from the acylating agent and Lewis acid, will preferentially occur at the para position. This is due to the significant steric hindrance imposed by the isobutyl group, which physically blocks the ortho positions from the bulky electrophile. This steric control is the key to the high regioselectivity of this step. While traditional catalysts like aluminum chloride (AlCl₃) are effective, they are required in stoichiometric amounts and generate corrosive waste. Modern approaches often utilize solid acid catalysts like zeolites, which are more environmentally benign and can be recycled.[2]

Caption: Mechanism of Friedel-Crafts acylation of isobutylbenzene.

Experimental Protocol: Synthesis of 4'-Isobutylacetophenone

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas), add anhydrous aluminum chloride (1.2 eq) and a dry, inert solvent such as dichloromethane (DCM).

  • Cooling: Cool the suspension to 0-5 °C in an ice bath.

  • Reagent Addition: Add isobutylbenzene (1.0 eq) to the dropping funnel. Slowly add acetyl chloride (1.1 eq) to the stirred AlCl₃ suspension.

  • Reaction: After the addition of acetyl chloride, add the isobutylbenzene dropwise from the funnel over 30-60 minutes, maintaining the temperature below 10 °C.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. This will quench the reaction and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Step 3.2: Baeyer-Villiger Oxidation

The 4'-isobutylacetophenone intermediate is converted into 4-isobutylphenyl acetate through a Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring.[3]

Causality and Expertise: The reaction proceeds via the Criegee intermediate, and the regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Aryl groups have a higher migratory aptitude than primary alkyl groups (like the methyl group in the ketone). Therefore, the isobutyl-substituted phenyl group migrates preferentially, leading to the formation of the desired phenyl acetate ester. Common oxidants include peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA).

Caption: Mechanism of Baeyer-Villiger oxidation of 4'-isobutylacetophenone.

Experimental Protocol: Synthesis of 4-Isobutylphenyl Acetate

  • Setup: Dissolve 4'-isobutylacetophenone (1.0 eq) in a suitable solvent like chloroform or dichloromethane in a round-bottom flask.

  • Buffering: Add a solid buffer such as sodium bicarbonate or sodium phosphate (2-3 eq) to neutralize the carboxylic acid byproduct.

  • Oxidant Addition: Cool the mixture in an ice bath. Add m-CPBA (approx. 1.5 eq) portion-wise over 30 minutes, keeping the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the starting ketone by TLC.

  • Work-up: Quench the reaction by adding a solution of sodium sulfite to destroy excess peroxide.

  • Extraction: Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude ester is often pure enough for the next step, or it can be purified by column chromatography.

Step 3.3: Hydrolysis

The final step is the hydrolysis of the 4-isobutylphenyl acetate ester to yield this compound. This can be achieved under either acidic or basic conditions.

Experimental Protocol: Hydrolysis to this compound

  • Setup: Dissolve the crude 4-isobutylphenyl acetate in a solvent like methanol or ethanol.

  • Reagent Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (2-3 eq).

  • Reaction: Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., 2M HCl) until the pH is acidic. The this compound will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) can be performed for further purification.

Route 2: Direct Catalytic Hydroxylation

The direct, one-step conversion of isobutylbenzene to this compound is a highly attractive "green" alternative, as it minimizes steps and waste. This approach typically involves an oxidant, such as hydrogen peroxide (H₂O₂), and a catalyst.[4]

Causality and Expertise: This reaction is mechanistically challenging. The goal is to activate a C-H bond on the aromatic ring for hydroxylation without oxidizing the isobutyl side chain or over-oxidizing the phenol product to quinones and other byproducts. The choice of catalyst is critical for both activity and selectivity. Catalysts based on titanium silicalite (TS-1), iron, or copper have shown promise for the direct hydroxylation of benzene and other arenes.[4] The reaction with H₂O₂ often proceeds via the formation of highly reactive hydroxyl radicals or metal-oxo species that act as the electrophile. As in the Friedel-Crafts reaction, the para-position is the sterically favored site for substitution.

Experimental Protocol: General Procedure for Direct Hydroxylation

  • Setup: In a high-pressure reactor, place the catalyst (e.g., TS-1 zeolite), isobutylbenzene (1.0 eq), and a solvent (e.g., water, acetonitrile, or acetic acid).

  • Reaction: Seal the reactor and begin stirring. Heat the mixture to the desired temperature (typically 50-100 °C).

  • Oxidant Addition: Slowly add hydrogen peroxide (30% aqueous solution, 1-3 eq) via a syringe pump over several hours. A slow addition rate is crucial to minimize the decomposition of H₂O₂ and prevent over-oxidation.

  • Completion: After the addition is complete, maintain the reaction at temperature for an additional period (1-5 hours).

  • Work-up: Cool the reactor, vent any pressure, and filter to recover the catalyst.

  • Extraction and Purification: Extract the reaction mixture with an organic solvent like ethyl acetate. The organic phase can then be washed, dried, and concentrated. The product mixture (containing unreacted starting material, para- and ortho-isomers) must be purified by column chromatography or distillation to isolate the this compound.

Comparative Analysis of Synthetic Routes

FeatureMulti-Step Route (Acylation/BVO)Direct Hydroxylation Route
Number of Steps 31
Overall Yield Generally high and reliable (can exceed 70-80%)Variable, often moderate to low (10-40%)[4]
Para-Selectivity Excellent (>95%), driven by sterics in the acylation stepGood, but often produces some ortho-isomer
Reagents Uses stoichiometric Lewis acids (AlCl₃) and peroxyacids (m-CPBA)Uses catalytic amounts of metal/zeolite and H₂O₂
Byproducts HCl, aluminum salts, carboxylic acidsWater, over-oxidation products (quinones), catalyst leaching
Process Control Well-established, robust, and predictableSensitive to conditions; catalyst deactivation can be an issue
Scalability Proven on an industrial scaleChallenging to scale due to safety (H₂O₂) and catalyst costs
"Green" Profile Lower (more waste streams)Higher (fewer steps, water as a byproduct)

Characterization and Analytical Methods

Confirmation of the successful synthesis and purity of this compound is achieved through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons (typically two doublets in the 6.5-7.5 ppm range for a para-substituted ring), the phenolic -OH proton (a broad singlet), and the protons of the isobutyl group (a doublet, a multiplet, and another doublet).

    • ¹³C NMR: Will show the expected number of signals for the unique carbons in the molecule.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the phenol group.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of this compound (C₁₀H₁₄O, M.W. = 150.22 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and quantify the yield.

Conclusion and Future Outlook

The synthesis of this compound from isobutylbenzene can be effectively achieved through a well-established multi-step pathway involving Friedel-Crafts acylation, Baeyer-Villiger oxidation, and hydrolysis. This route offers excellent control over regioselectivity and provides high overall yields, making it a reliable choice for laboratory and industrial-scale production.

However, the future of chemical synthesis lies in the development of more sustainable and atom-economical processes. The direct catalytic hydroxylation of isobutylbenzene represents a significant step in this direction. While currently hampered by challenges in yield and catalyst longevity, ongoing research into novel catalytic systems holds the promise of a one-step, environmentally benign process. For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including scale, purity requirements, cost, and environmental considerations. Further innovation in catalyst design is the critical next step to making direct hydroxylation the preferred method for producing this vital pharmaceutical intermediate.

References

An In-Depth Technical Guide to 4-(2-Methylpropyl)phenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methylpropyl)phenol, also commonly known as p-isobutylphenol, is an organic compound with significant applications in various fields, most notably as a key intermediate in the synthesis of pharmaceuticals. Its chemical structure, featuring a phenol ring substituted with an isobutyl group at the para position, imparts a unique combination of physical and chemical properties that are critical to its utility. This technical guide provides a comprehensive overview of 4-(2-methylpropyl)phenol, covering its fundamental properties, detailed analytical protocols, synthesis methodologies, and its role in drug development. This document is intended to serve as a valuable resource for researchers and professionals working with this versatile molecule.

Core Properties of 4-(2-Methylpropyl)phenol

A thorough understanding of the physical and chemical properties of 4-(2-methylpropyl)phenol is essential for its safe handling, effective use in synthesis, and accurate analysis.

Identifiers and Molecular Structure
  • IUPAC Name: 4-(2-methylpropyl)phenol[1][2]

  • CAS Number: 4167-74-2[1][2]

  • Molecular Formula: C₁₀H₁₄O[2][3]

  • Molecular Weight: 150.22 g/mol [1]

  • Synonyms: p-Isobutylphenol, 4-Isobutylphenol[2][3]

The molecular structure consists of a benzene ring bonded to a hydroxyl group (-OH) and an isobutyl group (-CH₂CH(CH₃)₂). The para-substitution pattern is crucial for its reactivity and applications.

Physical Properties

The physical state and solubility of 4-(2-methylpropyl)phenol dictate its handling and reaction conditions.

PropertyValueSource
Appearance Colorless to pale yellow liquid or solid[3]
Melting Point 48-51 °C
Boiling Point 237 °C[4]
Solubility Moderately soluble in water; soluble in organic solvents like ethanol and ether.[3]
Chemical Properties

The chemical behavior of 4-(2-methylpropyl)phenol is governed by the interplay between the aromatic ring, the acidic hydroxyl group, and the alkyl substituent.

  • Reactivity: The hydroxyl group makes the aromatic ring highly susceptible to electrophilic substitution reactions, directing incoming electrophiles to the ortho positions. The isobutyl group, being an alkyl group, is also an ortho-, para-director, further activating the ring. Common reactions include halogenation, nitration, and Friedel-Crafts reactions. The phenolic hydroxyl group can also undergo O-alkylation and oxidation.

Synthesis of 4-(2-Methylpropyl)phenol

The most common and industrially significant method for the synthesis of 4-(2-methylpropyl)phenol is the Friedel-Crafts alkylation of phenol with isobutylene.

Friedel-Crafts Alkylation of Phenol

This reaction involves the electrophilic substitution of a proton on the phenol ring with an isobutyl group derived from isobutylene. A Lewis acid catalyst is typically employed to facilitate the reaction.

G phenol Phenol intermediate Carbocation Intermediate phenol->intermediate Reacts with isobutylene Isobutylene catalyst Lewis Acid Catalyst (e.g., AlCl₃, H₂SO₄) isobutylene->catalyst Activated by catalyst->intermediate product 4-(2-Methylpropyl)phenol intermediate->product para-attack ortho_isomer 2-(2-Methylpropyl)phenol (minor product) intermediate->ortho_isomer ortho-attack

Caption: Workflow for the Friedel-Crafts alkylation of phenol.

Experimental Protocol: Friedel-Crafts Alkylation

  • Catalyst Preparation: In a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet, add phenol and a Lewis acid catalyst (e.g., a small amount of concentrated sulfuric acid or aluminum chloride).

  • Reaction Setup: Heat the mixture to the desired reaction temperature (typically between 50-150 °C).

  • Addition of Isobutylene: Slowly bubble isobutylene gas through the stirred reaction mixture. The reaction is exothermic and the temperature should be carefully controlled.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Gas Chromatography (GC) to determine the consumption of phenol and the formation of the product.

  • Work-up: Once the reaction is complete, cool the mixture and quench the catalyst (e.g., by adding water if sulfuric acid was used).

  • Purification: Separate the organic layer and wash it with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid and unreacted phenol. The product can then be purified by distillation under reduced pressure.

Causality Behind Experimental Choices:

  • Catalyst Choice: Strong Lewis acids are required to generate the electrophilic carbocation from isobutylene. The choice of catalyst can influence the ratio of ortho to para isomers.

  • Temperature Control: The reaction is exothermic, and controlling the temperature is crucial to prevent side reactions and ensure selectivity for the desired product. Higher temperatures can favor the formation of the thermodynamically more stable para isomer.

  • Molar Ratio: The molar ratio of phenol to isobutylene is optimized to maximize the yield of the mono-alkylated product and minimize polyalkylation.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of 4-(2-methylpropyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR (Proton NMR)

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Expected Chemical Shifts (δ):

    • Aromatic protons (ortho to -OH): ~6.7-6.9 ppm (doublet)

    • Aromatic protons (meta to -OH): ~7.0-7.2 ppm (doublet)

    • Phenolic -OH proton: A broad singlet, chemical shift can vary depending on concentration and solvent (typically ~4.5-5.5 ppm).

    • -CH₂- group of isobutyl: ~2.4 ppm (doublet)

    • -CH- group of isobutyl: ~1.8 ppm (multiplet)

    • -CH₃ groups of isobutyl: ~0.9 ppm (doublet)

¹³C NMR (Carbon-13 NMR)

  • Sample Preparation: A more concentrated sample (50-100 mg) is typically required.

  • Expected Chemical Shifts (δ):

    • Carbon bearing the -OH group (C1): ~150-155 ppm

    • Aromatic carbons ortho to -OH (C2, C6): ~115-120 ppm

    • Aromatic carbons meta to -OH (C3, C5): ~128-130 ppm

    • Aromatic carbon para to -OH (C4): ~135-140 ppm

    • -CH₂- carbon: ~44 ppm

    • -CH- carbon: ~30 ppm

    • -CH₃ carbons: ~22 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation: The sample can be analyzed as a thin film between salt plates (if liquid at room temperature) or as a KBr pellet (if solid).

Characteristic Absorption Bands:

  • O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹

  • C=C stretch (aromatic): Peaks in the region of 1500-1600 cm⁻¹

  • C-O stretch (phenolic): A strong band around 1230 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 150.

  • Major Fragments:

    • Loss of a methyl group (CH₃): A peak at m/z = 135.

    • Loss of a propyl group (C₃H₇): A benzylic cleavage leading to a prominent peak at m/z = 107 (hydroxytropylium ion). This is often the base peak.

G start Sample gc Gas Chromatography (Separation) start->gc ms Mass Spectrometry (Detection & Fragmentation) gc->ms data Mass Spectrum ms->data

Caption: Workflow for GC-MS analysis.

Role in Drug Development

4-(2-Methylpropyl)phenol and its derivatives are crucial building blocks in the pharmaceutical industry. The most prominent example is its indirect role in the synthesis of Ibuprofen , a widely used non-steroidal anti-inflammatory drug (NSAID).

The industrial synthesis of ibuprofen often starts with isobutylbenzene, which is then acylated to form 4'-isobutylacetophenone.[1][2] This key intermediate is then converted to ibuprofen through various synthetic routes. While 4-(2-methylpropyl)phenol itself is not a direct precursor in the most common ibuprofen syntheses, the isobutylphenyl moiety is the core structure. Research into alternative synthetic pathways for ibuprofen and other pharmaceuticals may utilize 4-(2-methylpropyl)phenol as a starting material for introducing the isobutylphenyl group.

Furthermore, the phenolic hydroxyl group provides a handle for further chemical modifications, allowing for the synthesis of a variety of derivatives with potential biological activities. These derivatives are explored in medicinal chemistry for the development of new therapeutic agents.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 4-(2-methylpropyl)phenol.

  • Hazards: It may cause skin and eye irritation.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.

  • Handling: Handle in a well-ventilated area to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

4-(2-Methylpropyl)phenol is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined physical and chemical properties, coupled with its role as a key synthetic intermediate, make it a valuable molecule in organic synthesis and drug development. This guide has provided a comprehensive overview of its properties, analytical characterization, synthesis, and applications, with the aim of equipping researchers and professionals with the necessary knowledge for its effective and safe utilization.

References

An In-depth Technical Guide to the Health and Safety of 4-Isobutylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the health and safety considerations for 4-Isobutylphenol (CAS No. 4167-74-2), tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative safety data sheets and toxicological assessments to ensure technical accuracy and promote a culture of safety in the laboratory.

Chemical Identity and Physicochemical Properties

This compound, also known as p-isobutylphenol or 4-(2-methylpropyl)phenol, is an alkylphenol used as an intermediate in chemical synthesis.[1][2] A fundamental understanding of its physical and chemical properties is the first step in a robust safety assessment.

PropertyValueSource
CAS Number 4167-74-2[1][3]
Molecular Formula C10H14O[1][3]
Molecular Weight 150.22 g/mol [1][3]
Appearance Data not available; often a solid or liquid[1]
Storage Store in a refrigerator at 2-8°C[1]

Hazard Identification and GHS Classification

While comprehensive toxicological data for this compound is limited, data from analogous compounds and available safety sheets allow for a conservative hazard assessment. The primary hazards are associated with its corrosive nature.

Based on read-across data from similar branched-chain phenols, the critical health effects are severe skin and eye damage. Analogue chemicals have a harmonized classification of 'Skin Corrosion – Category 1C' and 'Eye Damage – Category 1'.

Diagram: Routes of Exposure and Primary Health Effects

The following diagram illustrates the potential routes of exposure to this compound and the associated health hazards.

cluster_source Source cluster_routes Routes of Exposure cluster_effects Potential Health Effects This compound This compound Inhalation Inhalation This compound->Inhalation Dermal Skin/Eye Contact This compound->Dermal Ingestion Ingestion This compound->Ingestion Resp Respiratory Irritation Inhalation->Resp Skin Severe Skin Burns & Corrosion Dermal->Skin Eye Serious Eye Damage Dermal->Eye Oral Harmful if Swallowed Ingestion->Oral

Caption: Primary exposure routes and associated health hazards for this compound.

Occupational Exposure and Control Measures

Effective risk management hinges on the "Hierarchy of Controls." The most effective measures involve eliminating the hazard or substituting it with a safer alternative. When that is not feasible, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE) are employed.

Occupational Exposure Limits (OELs)

Currently, there are no established specific Occupational Exposure Limits (OELs) for this compound from major regulatory bodies like OSHA or ACGIH.[3] In the absence of a specific OEL, it is crucial to handle the substance with a high degree of caution, implementing robust engineering controls and PPE to minimize any potential exposure.

Engineering Controls

The primary engineering control for handling this compound is to ensure adequate ventilation.[3]

  • Fume Hood: All handling of this compound that could result in the generation of vapors, mists, or aerosols should be conducted in a certified chemical fume hood. This is the most critical barrier to preventing respiratory exposure.

  • Local Exhaust Ventilation: For larger-scale operations, local exhaust ventilation may be necessary to capture emissions at the source.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide adequate protection.

PPE TypeSpecification and Rationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield may be required for splash hazards. This is mandatory to prevent irreversible eye damage.
Hand Protection Handle with chemical-impermeable gloves (e.g., Nitrile, Neoprene) that have been inspected prior to use.[3] The choice of glove material should be based on breakthrough time and permeation rate for similar phenols. Always wash and dry hands after handling.[3]
Skin and Body Protection Wear fire/flame resistant and impervious clothing, such as a lab coat.[3] For tasks with a high risk of splashing, a chemical-resistant apron or full suit may be necessary.
Respiratory Protection If engineering controls are insufficient or during emergency situations where exposure limits may be exceeded, use a full-face respirator with an appropriate cartridge approved by NIOSH (US) or EN 149 (EU).[3][4]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent accidents and exposure.

Handling
  • Ventilation: Always handle in a well-ventilated area, preferably a chemical fume hood.[3][5]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[3][5]

  • Aerosol/Dust Prevention: Avoid the formation of dust and aerosols.[3]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[3] Keep away from open flames, hot surfaces, and other sources of ignition.

  • Hygiene: Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4]

Storage
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][5]

  • Incompatibilities: Store separately from foodstuff containers and incompatible materials such as strong oxidizing agents.[3][4]

  • Security: For regulated or highly toxic substances, it is good practice to store them in a locked cabinet or area accessible only to authorized personnel.

Emergency Procedures

A clear and practiced emergency plan is critical. All personnel must be familiar with these procedures before handling the chemical.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. The following protocol should be followed.

cluster_paths Exposure Type & Immediate Actions cluster_actions start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move victim to fresh air. Provide oxygen if breathing is difficult. Perform artificial respiration if not breathing. inhalation->action_inhale action_skin Immediately remove all contaminated clothing. Wash off with soap and plenty of water. skin->action_skin action_eye Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses, if present and easy to do. eye->action_eye action_ingest Rinse mouth with water. Do NOT induce vomiting. ingestion->action_ingest end_node Seek Immediate Medical Attention & Provide SDS to Physician action_inhale->end_node action_skin->end_node action_eye->end_node action_ingest->end_node

Caption: Decision workflow for first-aid response to this compound exposure.

  • Inhalation: Move the victim into fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[3] Crucially, do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. [3]

  • Skin Contact: Immediately take off all contaminated clothing.[3] Wash the affected area with soap and plenty of water.[3] Seek medical advice.

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[4] Immediate medical attention is required.[3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Call a doctor or Poison Control Center immediately.[3]

Spill and Leak Containment

A prompt and safe response to spills is crucial to prevent wider contamination and exposure.

cluster_minor Minor Spill Response (Trained Personnel) cluster_major Major Spill Response start Spill Detected assess Assess Severity (Size, Location, Hazard) start->assess decision Minor or Major Spill? assess->decision minor_alert Alert others in the area decision->minor_alert Minor major_evac Evacuate immediate area decision->major_evac Major minor_ppe Don appropriate PPE minor_alert->minor_ppe minor_contain Contain spill with absorbent material minor_ppe->minor_contain minor_collect Collect residue using non-sparking tools minor_contain->minor_collect minor_dispose Place in sealed container for disposal minor_collect->minor_dispose minor_clean Clean spill area minor_dispose->minor_clean major_alert Alert supervisor & call emergency services major_evac->major_alert major_isolate Isolate the area & prevent entry major_alert->major_isolate major_ventilate Ensure ventilation (if safe) major_isolate->major_ventilate

Caption: Workflow for responding to a minor or major chemical spill.

  • Personal Precautions: Avoid breathing vapors, mist, or gas.[3] Use personal protective equipment as described in Section 3.3. Ensure adequate ventilation.[3]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the chemical enter drains, as it may be toxic to aquatic life.[3][4]

  • Containment and Cleanup: Remove all sources of ignition.[3] Use spark-proof tools and explosion-proof equipment.[3] Collect the spilled material using an inert absorbent material and place it in a suitable, closed container for disposal.[3]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Specific Hazards: The substance is combustible. Thermal decomposition can lead to the release of irritating gases and vapors.[6]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3][5]

Toxicological Profile

The toxicological information for this compound is not exhaustive, and much is inferred from similar compounds.

  • Acute Toxicity: Specific oral, dermal, and inhalation LD50/LC50 data are largely unavailable.[3] However, it should be treated as harmful if swallowed.

  • Skin Corrosion/Irritation: Based on read-across data from studies on analogous substances like branched dodecylphenol, it is expected to cause severe skin irritation and corrosion, including effects like erythema, edema, and necrosis.

  • Serious Eye Damage/Irritation: Chemicals that are corrosive to the skin are also considered to cause serious eye damage.

  • Reproductive Toxicity: There is a potential concern for reproductive toxicity. Studies on analogue phenols have shown adverse effects on reproductive organs in rats, including reduced ovary weights in females and effects on male reproductive organs.

  • Carcinogenicity, Mutagenicity, STOT: There is no data available to classify this compound for carcinogenicity, germ cell mutagenicity, or specific target organ toxicity (single or repeated exposure).[3]

Environmental Fate and Disposal

Responsible disposal is a key component of the chemical lifecycle and laboratory safety.

  • Environmental Precautions: Discharge into the environment must be avoided.[3] Do not allow the chemical to enter drains or surface water.[3]

  • Waste Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, or feed by storage or disposal.[3]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, packaging can be punctured to render it unusable and disposed of in a sanitary landfill.[3]

References

A Comprehensive Technical Guide to the Thermo-physical Properties of p-Isobutylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of the essential thermo-physical properties of p-Isobutylphenol (also known as 4-(2-methylpropyl)phenol), a significant organic compound in various industrial syntheses.[1][2] Compiled for researchers, chemists, and drug development professionals, this document synthesizes available experimental data with established methodologies for property determination. It offers not only a repository of values for properties such as melting point, boiling point, and vapor pressure but also elucidates the underlying principles and practical workflows for their measurement, ensuring both scientific integrity and field-proven insight.

Introduction: The Significance of p-Isobutylphenol

p-Isobutylphenol (CAS No. 4167-74-2) is an alkylated phenol characterized by an isobutyl group attached at the para position of the benzene ring.[1] Its molecular structure imparts specific physical and chemical characteristics that make it a valuable intermediate in the production of resins, antioxidants, and other specialized chemicals.[1][2] Furthermore, it is recognized as a degradation product of the widely used pharmaceutical, ibuprofen.[2] A thorough understanding of its thermo-physical properties is paramount for process design, safety engineering, and quality control in its various applications. This guide serves as a foundational resource, detailing these critical parameters.

Molecular Identity and Core Physical Data

Accurate characterization begins with the fundamental identity of the compound. p-Isobutylphenol is a distinct molecule with the following identifiers.

IdentifierValueSource
Chemical Name 4-(2-methylpropyl)phenol[2][3][4]
Synonyms p-Isobutylphenol, Phenol, p-isobutyl-[3][4][5]
CAS Number 4167-74-2[1][2][3][4][6]
Molecular Formula C10H14O[1][2][3][4]
Molecular Weight 150.22 g/mol [2][5]
Appearance Colorless to pale yellow liquid or solid[1]
Summary of Key Thermo-physical Properties

The following table consolidates the essential thermo-physical data for p-Isobutylphenol. It is crucial to note that while some values are derived from direct experimental measurement, others are calculated estimates and should be treated accordingly.

PropertyValueUnitNotesSource
Melting Point (Tfus) ~51.5°CExperimental[7]
Normal Boiling Point (Tboil) 237 - 246°CExperimental Range[5]
Vapor Pressure (Pvap) 0.10mmHg (at 25°C)Estimated[8]
Enthalpy of Vaporization (ΔvapH°) 52.76kJ/molCalculated (Joback Method)[5]
Enthalpy of Fusion (ΔfusH°) 17.96kJ/molCalculated (Joback Method)[5]
Critical Temperature (Tc) 733.21K (460.06 °C)Calculated[7]
Critical Pressure (Pc) 34.68barCalculated[7]

Note: Data for properties like density, dynamic viscosity, and thermal conductivity are not consistently available from experimental sources and are discussed in the detailed sections below.

In-Depth Analysis and Experimental Protocols

This section provides a detailed exploration of key thermo-physical properties, the causality behind experimental choices, and standardized protocols for their accurate determination.

4.1 Phase Transition Behavior: Melting and Boiling Points

The temperatures at which a substance transitions between solid, liquid, and gaseous states are fundamental properties that dictate its handling, storage, and reaction conditions.

Scientific Rationale: The melting point (Tfus) and boiling point (Tboil) are sensitive indicators of molecular purity. For p-Isobutylphenol, the presence of isomers (such as o- or m-isobutylphenol) or other impurities will typically depress the melting point and broaden the boiling range. The intermolecular forces, primarily hydrogen bonding from the hydroxyl (-OH) group and van der Waals forces from the alkyl chain and aromatic ring, govern these transition temperatures.

4.1.1 Melting Point (Tfus) and Enthalpy of Fusion (ΔfusH)

The reported experimental melting point is approximately 51.5°C.[7] The enthalpy of fusion, the energy required to induce this phase change, is a critical parameter for thermal management calculations.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the gold-standard technique for determining both melting temperature and enthalpy of fusion with high precision.[9][10][11] It operates by measuring the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[11]

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified reference standards like indium and tin.[11] This step is crucial for ensuring the trustworthiness of the data.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity p-Isobutylphenol into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.[9]

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled linear rate (e.g., 10 K/min) to a temperature significantly above the melting point (e.g., 80°C).

    • Hold isothermally for 2-3 minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at the same rate.

  • Data Analysis: The melting event is observed as an endothermic peak on the resulting thermogram.[10]

    • The melting temperature (Tm) is determined from the extrapolated onset of the peak.[10]

    • The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.[12]

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate DSC (Indium Standard) Prepare 2. Prepare Sample (5-10 mg in pan) Calibrate->Prepare Program 3. Run Thermal Program (Heat-Cool Cycle) Prepare->Program Acquire 4. Acquire Heat Flow Data Program->Acquire Analyze 5. Analyze Thermogram Acquire->Analyze Tm Determine Melting Point (Tm) (Peak Onset) Analyze->Tm Hf Calculate Enthalpy of Fusion (ΔHf) (Peak Integration) Analyze->Hf

Caption: DSC workflow for melting point and enthalpy of fusion.

4.1.2 Normal Boiling Point (Tboil)

The normal boiling point is the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure (760 mmHg).

Experimental Protocol: Ebulliometry

Ebulliometry provides a highly accurate measurement of the boiling point of a liquid by maintaining a state of equilibrium between the liquid and vapor phases.[13][14] This method is superior to simple distillation as it minimizes superheating and accounts for pressure variations.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble the ebulliometer, which consists of a boiler, a Cottrell pump (to spray the boiling liquid over the thermometer bulb), a calibrated thermometer or RTD, and a condenser to ensure total reflux.[13]

  • System Calibration: First, determine the boiling point of a reference substance, typically distilled water, to calibrate the system for the current atmospheric pressure.

  • Sample Introduction: Introduce a known volume of p-Isobutylphenol into the boiler.

  • Heating: Gently heat the liquid. The Cottrell pump will continuously bathe the temperature sensor with a liquid-vapor equilibrium mixture, preventing superheating and ensuring a stable, accurate reading.

  • Equilibrium Measurement: Record the temperature once it stabilizes for several minutes. This stable temperature is the boiling point at the measured atmospheric pressure.

  • Correction to Normal Pressure: If the measurement was not performed at exactly 760 mmHg, correct the observed boiling point using the Clausius-Clapeyron equation or established nomographs.

Ebulliometry_Workflow A 1. Assemble Ebulliometer (Boiler, Pump, Condenser) B 2. Calibrate with Water (Correct for Pressure) A->B C 3. Introduce Sample (p-Isobutylphenol) B->C D 4. Heat to Boiling (Activate Cottrell Pump) C->D E 5. Record Stable Temperature (Equilibrium Achieved) D->E F 6. Correct to 1 atm (If Necessary) E->F G Final Boiling Point (Tboil) F->G

Caption: Ebulliometry workflow for precise boiling point determination.

4.2 Fluid Dynamic Properties: Viscosity and Thermal Conductivity

These transport properties are essential for modeling fluid flow, heat transfer, and mixing processes in chemical reactors and pipelines. Experimental data for these properties of p-Isobutylphenol are scarce, necessitating the use of standardized measurement techniques.

4.2.1 Dynamic Viscosity (η)

Viscosity is a measure of a fluid's internal resistance to flow. For p-Isobutylphenol, it will be highly dependent on temperature, decreasing as temperature increases due to increased molecular kinetic energy overcoming intermolecular forces.

Experimental Protocol: Rotational Viscometry

A rotational viscometer measures the torque required to rotate a spindle submerged in the fluid at a constant speed.[15][16] This is a robust and widely used method for determining the dynamic viscosity of liquids.[17][18]

Step-by-Step Methodology:

  • Instrument Setup: Select an appropriate spindle and rotational speed based on the expected viscosity of the liquid. The instrument should be precisely leveled.

  • Temperature Control: Place the sample in a temperature-controlled jacket or bath. Accurate temperature control is critical, as viscosity is highly temperature-dependent. Allow the sample to reach thermal equilibrium (e.g., 25.0 ± 0.1 °C).

  • Measurement: Immerse the spindle into the liquid to the marked depth. Start the motor and allow the reading to stabilize.

  • Data Acquisition: Record the torque reading from the viscometer. The instrument's software or a calibration chart is used to convert the torque, spindle geometry, and rotational speed into a dynamic viscosity value (typically in centipoise, cP, or mPa·s).

  • Temperature Sweep: Repeat the measurement at various temperatures to generate a viscosity-temperature curve, which is invaluable for engineering calculations.

4.2.2 Thermal Conductivity (λ)

Thermal conductivity is the property of a material to conduct heat. For liquids, it is a key parameter in heat exchanger design and reaction thermal management.

Experimental Protocol: Transient Hot Wire (THW) Method

The THW method is a highly accurate and rapid technique for measuring the thermal conductivity of fluids.[19][20] It involves monitoring the temperature rise of a thin wire immersed in the liquid following the application of a step voltage.[19] The rate of temperature rise is directly related to the thermal conductivity of the surrounding fluid.[21]

Step-by-Step Methodology:

  • Cell Preparation: Place the p-Isobutylphenol sample into the measurement cell containing the platinum hot wire.

  • Thermal Equilibration: Submerge the cell in a thermostat bath to bring the sample to the desired measurement temperature and allow it to fully equilibrate.

  • Measurement Cycle: Apply a step voltage to the wire for a very short duration (typically ~1 second). The wire acts as both a heating element and a resistance thermometer.[19]

  • Data Logging: A high-speed data acquisition system records the wire's resistance (and thus its temperature) as a function of time.

  • Calculation: The thermal conductivity is calculated from the slope of the line plotting temperature rise versus the logarithm of time.[20] The short measurement time is a key advantage, as it minimizes the onset of natural convection, ensuring the measurement reflects pure conduction.[19]

THW_Workflow cluster_setup Setup cluster_measure Measurement cluster_calc Calculation A 1. Place Sample in THW Measurement Cell B 2. Thermally Equilibrate Sample to Target Temp A->B C 3. Apply Step Voltage to Wire (~1s) B->C D 4. Record Temp Rise vs. Time Data C->D E 5. Plot ΔT vs. ln(time) D->E F 6. Calculate Conductivity (λ) from Slope E->F

Caption: Transient Hot Wire (THW) method for thermal conductivity.

Conclusion

The thermo-physical properties of p-Isobutylphenol are fundamental to its safe and efficient use in research and industrial applications. This guide has consolidated the available data for key parameters, including phase transition temperatures and enthalpies. For properties where experimental data is lacking, such as viscosity and thermal conductivity, we have presented authoritative, step-by-step protocols based on modern analytical techniques. The rigorous application of these methodologies—Differential Scanning Calorimetry, Ebulliometry, Rotational Viscometry, and the Transient Hot Wire method—ensures the generation of high-quality, reliable data. This information is critical for process modeling, safety analysis, and the continued development of applications for this versatile compound.

References

An In-depth Technical Guide to 4-Isobutylphenol: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-isobutylphenol, a significant chemical intermediate most notably recognized for its pivotal role in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. This document delves into the historical context of its discovery and the evolution of its synthesis, with a detailed exploration of the chemical principles and experimental methodologies that underpin its production. Beyond its well-established position in pharmaceutical manufacturing, this guide also illuminates the broader industrial applications of this compound, including its function as an antioxidant and its use in the polymer and fragrance industries. Detailed experimental protocols for its synthesis and characterization, alongside a thorough examination of its chemical and physical properties, are presented to serve as a practical resource for professionals in research and development.

Introduction: The Significance of an Ibuprofen Precursor

This compound, systematically named 4-(2-methylpropyl)phenol, is an aromatic organic compound with the chemical formula C₁₀H₁₄O. While it may not be a household name, its importance in the pharmaceutical industry is paramount, primarily serving as a key starting material for the multi-billion dollar drug, ibuprofen. The isobutyl group attached to the phenol ring is the foundational backbone upon which the propionic acid moiety is constructed to yield the final active pharmaceutical ingredient.

The journey of this compound from a laboratory curiosity to a large-scale industrial chemical is intrinsically linked to the history of ibuprofen itself. Understanding the discovery and development of this seemingly simple phenol provides valuable insights into the evolution of industrial organic synthesis and the intricate relationship between chemical manufacturing and modern medicine. This guide will trace this history, elucidate the core chemical reactions involved in its synthesis, and explore its wider applications, providing a robust technical resource for the scientific community.

Historical Perspective: A Journey Intertwined with a Blockbuster Drug

The history of this compound is not one of a singular, celebrated discovery but rather a narrative that unfolds alongside the quest for a safer and more effective alternative to aspirin. The development of alkylphenols as a class of compounds gained momentum in the early to mid-20th century, with their utility being explored in various industrial applications, including as surfactants and components of phenolic resins.

The specific impetus for the large-scale production of this compound arose from the research efforts at the Boots Pure Drug Company in the 1950s and 1960s. This research, aimed at identifying new anti-inflammatory agents, ultimately led to the discovery of ibuprofen.[1][2] The original synthesis of ibuprofen, patented in the early 1960s, established the critical role of 4-isobutylbenzene and its derivatives, including this compound, as foundational intermediates.[1] While the initial Boots synthesis of ibuprofen started from isobutylbenzene and proceeded through a six-step process, the subsequent development of more efficient and "greener" synthetic routes, such as the BHC process developed by the Celanese Chemical Company in the 1980s, further solidified the industrial importance of intermediates derived from isobutylbenzene.[1]

While a definitive, isolated "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis and characterization became subjects of interest as the demand for ibuprofen grew. Early methods for the synthesis of alkylphenols, in general, revolved around the Friedel-Crafts alkylation of phenols, a set of reactions developed by Charles Friedel and James Crafts in 1877. This foundational reaction provided the chemical basis for the attachment of alkyl groups to aromatic rings, a key step in the generation of compounds like this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and application.

PropertyValueSource
CAS Number 4167-74-2[3][4][5]
Molecular Formula C₁₀H₁₄O[3][4]
Molecular Weight 150.22 g/mol [3][5]
Appearance Colorless to pale yellow liquid or solid[6]
Boiling Point 236-238 °C[5]
Melting Point 59-61 °C
Solubility Moderately soluble in water; soluble in organic solvents like ethanol and ether[6]
pKa ~10.2[3]

Synthesis and Manufacturing: A Tale of Two Reactions

The industrial production of this compound is predominantly achieved through a two-step process starting from isobutylbenzene. This pathway is favored for its efficiency and the high purity of the final product.

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

The initial step involves the Friedel-Crafts acylation of isobutylbenzene with an acylating agent, typically acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction introduces an acetyl group onto the aromatic ring, primarily at the para position due to the steric hindrance of the isobutyl group, to form 4-isobutylacetophenone.

Friedel_Crafts_Acylation

Figure 1: Friedel-Crafts acylation of isobutylbenzene.

The choice of catalyst and reaction conditions is crucial to maximize the yield of the desired para-isomer and minimize the formation of ortho- and meta-isomers. Modern advancements have explored the use of more environmentally friendly solid acid catalysts, such as zeolites, to replace traditional Lewis acids.[7]

Step 2: Baeyer-Villiger Oxidation and Hydrolysis

The 4-isobutylacetophenone produced in the first step is then subjected to a Baeyer-Villiger oxidation. This reaction utilizes a peroxy acid, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom between the carbonyl carbon and the aromatic ring of the ketone. This transformation yields 4-isobutylphenyl acetate.

The final step is the hydrolysis of the ester, 4-isobutylphenyl acetate, under acidic or basic conditions, to yield this compound and acetic acid.

Baeyer_Villiger_Pathway

Figure 2: Baeyer-Villiger oxidation and hydrolysis pathway.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and characterization of this compound in a laboratory setting.

Synthesis of 4-Isobutylacetophenone via Friedel-Crafts Acylation

Materials:

  • Isobutylbenzene

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution, 10%

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • A mixture of isobutylbenzene and acetic anhydride is added dropwise from the dropping funnel to the cooled suspension with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with water, 10% sodium hydroxide solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude 4-isobutylacetophenone.

  • The crude product can be purified by vacuum distillation.

Synthesis of this compound via Baeyer-Villiger Oxidation and Hydrolysis

Materials:

  • 4-Isobutylacetophenone

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Peracetic acid

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Sodium sulfite (Na₂SO₃) solution, 10%

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-isobutylacetophenone in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add m-CPBA or peracetic acid portion-wise to the cooled solution with stirring.

  • Allow the reaction to proceed at room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench any excess peroxy acid by adding 10% sodium sulfite solution.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to obtain crude 4-isobutylphenyl acetate.

  • For hydrolysis, add a solution of sodium hydroxide to the crude ester and heat the mixture under reflux.

  • After cooling, acidify the reaction mixture with hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extract with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield this compound.

  • The product can be further purified by recrystallization or distillation.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the isobutyl group, the methine proton, and the methyl protons. The hydroxyl proton will appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the different carbon atoms in the molecule, including the aromatic carbons and the aliphatic carbons of the isobutyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic peaks for C-H stretching of the alkyl and aromatic groups, as well as C=C stretching of the aromatic ring, will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 150, corresponding to the molecular weight of this compound. Fragmentation patterns will be consistent with the structure of the molecule.

Applications Beyond Pharmaceuticals

While the synthesis of ibuprofen remains the primary application of this compound, it possesses properties that make it a valuable component in other industrial sectors.

  • Antioxidants: Phenolic compounds are well-known for their antioxidant properties due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. This compound and its derivatives can be used as antioxidants to prevent the oxidative degradation of polymers, rubbers, and oils.[6] The isobutyl group enhances its solubility in nonpolar materials.

  • Polymer Industry: this compound can be used as a monomer in the production of phenolic resins (phenoplasts).[6] These resins are known for their high thermal stability, chemical resistance, and flame-retardant properties. By incorporating this compound, the properties of the resulting polymer can be modified, for instance, to improve its flexibility or compatibility with other materials.

  • Fragrance Industry: Certain derivatives of this compound are utilized in the fragrance industry. For example, hydrogenation of this compound can produce 4-isobutylcyclohexanol, which is valued for its muguet (lily of the valley) odor.

  • Chemical Intermediate: Beyond ibuprofen, this compound serves as a versatile intermediate for the synthesis of other organic compounds. Its reactive phenolic hydroxyl group and the aromatic ring can be functionalized to create a variety of molecules with potential applications in agrochemicals, dyes, and other specialty chemicals.

Safety and Toxicology

This compound should be handled with appropriate safety precautions. It can cause skin and eye irritation.[6] Ingestion and inhalation should be avoided. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. From a toxicological perspective, while this compound itself has not been the subject of extensive public concern, some other alkylphenols, such as nonylphenol, have been identified as endocrine disruptors. Therefore, the environmental fate and potential long-term health effects of this compound warrant consideration, particularly in industrial settings with large-scale production.

Conclusion

This compound stands as a testament to the enabling power of organic synthesis in modern society. Its history is inextricably linked to the development of one of the world's most important pain relievers, ibuprofen. The synthetic pathways to this compound, particularly the elegant application of the Friedel-Crafts acylation and Baeyer-Villiger oxidation, offer classic examples of fundamental organic reactions scaled to industrial production. While its role as a pharmaceutical intermediate is its most prominent, the utility of this compound extends to the realms of polymer chemistry and antioxidant technology, showcasing its versatility as a chemical building block. This guide has aimed to provide a comprehensive and practical resource for researchers and professionals, fostering a deeper understanding of this important, yet often overlooked, industrial chemical.

References

Methodological & Application

Synthesis of Ibuprofen from 4-Isobutylphenol: A Detailed Guide to Industrial Processes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ibuprofen, chemically known as 2-(4-isobutylphenyl)propionic acid, is a cornerstone of modern medicine, widely recognized for its efficacy as a non-steroidal anti-inflammatory drug (NSAID).[1][2] Its analgesic, anti-inflammatory, and antipyretic properties have made it an indispensable over-the-counter and prescription medication for treating a variety of ailments, including headache, fever, arthritis, and menstrual pain.[1][2] The industrial synthesis of ibuprofen is a significant undertaking in the pharmaceutical sector, and its evolution reflects the advancements in chemical engineering and a growing emphasis on sustainable practices.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the two primary industrial methods for synthesizing ibuprofen, starting from the precursor 4-isobutylphenol. While this compound is the initial raw material, it is typically converted to isobutylbenzene, the direct feedstock for the main synthesis routes. We will delve into the classic six-step Boots process and the more contemporary, environmentally conscious three-step BHC (Boots-Hoechst-Celanese) process . This guide will not only outline the step-by-step protocols but also elucidate the underlying chemical principles and process considerations that are critical for successful synthesis.

Comparative Overview: Boots Process vs. BHC "Green" Process

The two major industrial syntheses of ibuprofen offer a compelling case study in the evolution of chemical manufacturing, highlighting a shift towards greener and more efficient processes. The original Boots process, while historically significant, is a lengthy procedure with a low atom economy. In contrast, the BHC process represents a significant leap forward in green chemistry, drastically reducing the number of steps and waste generated.[3][4]

MetricBoots ProcessBHC "Green" Process
Number of Steps 63
Starting Material IsobutylbenzeneIsobutylbenzene
Overall Yield ~40%~77-80%[5]
Atom Economy ~40%[5]~77% (up to 99% with byproduct recovery)[5]
Key Reagents Acetic anhydride, Ethyl chloroacetate, HydroxylamineAcetic anhydride, Hydrogen, Carbon monoxide
Catalyst(s) Aluminum trichloride (AlCl₃)Hydrogen fluoride (HF), Raney Nickel, Palladium (Pd)[5]
Waste Products Large amounts of aluminum trichloride hydrate and other salts[5]Acetic acid (recoverable and reusable)[5]
Environmental Impact HighLow

Process Workflows

The following diagrams illustrate the synthetic pathways of the Boots and BHC processes for ibuprofen synthesis.

Boots_Process cluster_0 The Boots Process for Ibuprofen Synthesis Isobutylbenzene Isobutylbenzene 4'-Isobutylacetophenone 4'-Isobutylacetophenone Isobutylbenzene->4'-Isobutylacetophenone 1. Friedel-Crafts Acylation alpha,beta-Epoxy Ester alpha,beta-Epoxy Ester 4'-Isobutylacetophenone->alpha,beta-Epoxy Ester 2. Darzens Condensation Aldehyde Aldehyde alpha,beta-Epoxy Ester->Aldehyde 3. Hydrolysis & Decarboxylation Aldoxime Aldoxime Aldehyde->Aldoxime 4. Oxime Formation Nitrile Nitrile Aldoxime->Nitrile 5. Dehydration Ibuprofen Ibuprofen Nitrile->Ibuprofen 6. Hydrolysis BHC_Process cluster_1 The BHC 'Green' Process for Ibuprofen Synthesis Isobutylbenzene Isobutylbenzene 4'-Isobutylacetophenone 4'-Isobutylacetophenone Isobutylbenzene->4'-Isobutylacetophenone 1. Friedel-Crafts Acylation 1-(4-isobutylphenyl)ethanol 1-(4-isobutylphenyl)ethanol 4'-Isobutylacetophenone->1-(4-isobutylphenyl)ethanol 2. Catalytic Hydrogenation Ibuprofen Ibuprofen 1-(4-isobutylphenyl)ethanol->Ibuprofen 3. Palladium-Catalyzed Carbonylation

References

Application of 4-Isobutylphenol in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes: 4-Isobutylphenol in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: this compound as a Versatile Synthetic Building Block

This compound, also known as 4-(2-methylpropyl)phenol, is an aromatic compound featuring a phenol ring substituted with an isobutyl group at the para position. While the industrial-scale synthesis of the prominent nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen famously starts from isobutylbenzene, the phenolic hydroxyl group of this compound offers a reactive handle for diverse synthetic transformations. This makes it a valuable intermediate for generating libraries of pharmacologically active molecules and developing alternative synthetic routes to established drugs.

The electron-donating hydroxyl group activates the aromatic ring for electrophilic substitution and provides a nucleophilic site for classic reactions like etherification and esterification. These characteristics allow this compound to serve as a foundational scaffold for building complex pharmaceutical intermediates, particularly for creating analogues of the "profen" class of drugs and novel ether-linked bioactive compounds.

Core Application I: Synthesis of Profen Analogues via Acylation and Rearrangement

A powerful strategy for synthesizing hydroxy aryl ketones, which are key precursors to arylpropionic acids (profens), is the Fries Rearrangement . This pathway utilizes the phenolic group as a handle to introduce the required acyl group, which is then converted into the characteristic propionic acid side chain.

Scientific Principle & Causality

The Fries Rearrangement involves the conversion of a phenolic ester to a mixture of ortho- and para-acyl phenols in the presence of a Lewis acid catalyst (e.g., AlCl₃, TiCl₄) or a Brønsted acid.[1][2] The reaction proceeds through the formation of an acylium ion intermediate, which then performs an electrophilic aromatic substitution on the activated phenol ring.[3] The regioselectivity (ortho vs. para) can often be controlled by reaction conditions such as temperature and solvent.[1] For this compound, the para position is blocked, directing the acylation exclusively to the ortho position.

The resulting 2-hydroxy-5-isobutylpropiophenone is a critical intermediate. It contains the core carbon skeleton required for a profen drug. Subsequent reduction of the ketone and oxidation of the resulting alcohol yields the final arylpropionic acid structure, mirroring steps seen in greener industrial syntheses of Ibuprofen.[4]

Experimental Workflow: Synthesis of a Profen Intermediate

G cluster_0 PART A: Synthesis of Precursor cluster_1 PART B: Conversion to Profen Analogue This compound This compound 4-Isobutylphenyl propionate 4-Isobutylphenyl propionate This compound->4-Isobutylphenyl propionate Propionyl Chloride, Pyridine (Base) 2-Hydroxy-5-isobutylpropiophenone 2-Hydroxy-5-isobutylpropiophenone 4-Isobutylphenyl propionate->2-Hydroxy-5-isobutylpropiophenone Fries Rearrangement (AlCl3, Heat) Intermediate_Alcohol 1-(2-Hydroxy-5-isobutylphenyl)propan-1-ol 2-Hydroxy-5-isobutylpropiophenone->Intermediate_Alcohol Reduction (e.g., NaBH4) 2-Hydroxy-5-isobutylpropiophenone->Intermediate_Alcohol Final_Profen 2-(2-Hydroxy-5-isobutylphenyl)propanoic acid Intermediate_Alcohol->Final_Profen Oxidation (e.g., Jones Oxidation)

Caption: Synthetic workflow from this compound to a profen analogue.

Protocol 1: Synthesis of 2-Hydroxy-5-isobutylpropiophenone via Fries Rearrangement

This protocol is a two-step process involving an initial esterification followed by the key rearrangement.

Step A: Esterification of this compound

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add this compound (10.0 g, 66.6 mmol) and anhydrous pyridine (60 mL).

  • Reagent Addition: Cool the mixture in an ice bath to 0°C. Add propionyl chloride (6.4 g, 69.2 mmol) dropwise over 20 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into 200 mL of cold 1 M HCl (aq). Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 4-isobutylphenyl propionate, which can be used in the next step without further purification.

Step B: Fries Rearrangement

  • Setup: In a dry 500 mL three-neck flask fitted with a reflux condenser and mechanical stirrer, place anhydrous aluminum chloride (AlCl₃) (10.7 g, 80.0 mmol).

  • Reagent Addition: Slowly add the crude 4-isobutylphenyl propionate (assuming 66.6 mmol) to the flask. The mixture will become a thick slurry.

  • Reaction: Heat the reaction mixture to 130-140°C in an oil bath. The mixture should liquefy as the reaction proceeds. Maintain this temperature for 3 hours.[5]

  • Work-up: Cool the reaction mixture to room temperature, then carefully quench by slowly adding 100 mL of 3 M HCl (aq) while cooling in an ice bath.

  • Extraction & Purification: Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄. After filtration and solvent removal, purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-hydroxy-5-isobutylpropiophenone.

Core Application II: Synthesis of Bioactive Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a fundamental and robust method for preparing asymmetrical ethers from a phenoxide and a primary alkyl halide.[6][7][8] This reaction is exceptionally valuable in medicinal chemistry for linking the this compound scaffold to other functional groups or pharmacophores, enabling the creation of diverse molecular libraries for drug discovery.[9]

Scientific Principle & Causality

The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[7]

  • Deprotonation: A base (e.g., K₂CO₃, NaH) removes the acidic proton from the phenolic hydroxyl group, forming a highly nucleophilic phenoxide anion. The choice of base is critical; stronger bases like NaH are used for less reactive systems, while weaker bases like K₂CO₃ are sufficient for many applications and offer easier handling.[7]

  • Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbon of an alkyl halide (or a molecule with another suitable leaving group like a tosylate).

  • Constraint: The reaction works best with primary alkyl halides. Secondary and tertiary halides are prone to undergoing an E2 elimination side reaction, especially with a strong base like a phenoxide, which would yield an alkene instead of the desired ether.[6][7]

General Protocol 2: O-Alkylation of this compound

This general protocol can be adapted for various primary alkyl halides to synthesize a library of 4-isobutylphenyl ether derivatives.

ParameterValue / ConditionRationale
Substrates This compound, Primary Alkyl Halide (R-X)Phenol provides the nucleophile; primary halide minimizes E2 elimination.[7]
Base Potassium Carbonate (K₂CO₃), anhydrousMild, inexpensive, and effective base for generating the phenoxide.[9]
Solvent Acetone or Acetonitrile (anhydrous)Polar aprotic solvents that solvate the cation but not the nucleophile, accelerating the Sₙ2 reaction.
Temperature RefluxProvides sufficient energy to overcome the activation barrier.
Reaction Time 12-24 hoursTypically sufficient for completion; monitor by TLC.

Step-by-Step Methodology:

  • Setup: Combine this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Phenoxide Formation: Stir the mixture vigorously at room temperature for 30 minutes.

  • Reagent Addition: Add the primary alkyl halide (1.05 - 1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the disappearance of the starting material using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with a small amount of fresh acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash sequentially with 1 M NaOH (to remove unreacted phenol), water, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation. The resulting crude ether can be purified by silica gel column chromatography if necessary.

G cluster_0 Williamson Ether Synthesis Mechanism Step1 Step 1: Deprotonation Phenol This compound (Ar-OH) Step2 Step 2: SN2 Attack Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide Proton Transfer Base Base (e.g., K2CO3) Base->Phenoxide Product Aryl Ether (Ar-O-R) Phenoxide->Product Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product

Caption: Mechanism of the Williamson Ether Synthesis.

Conclusion

This compound is a highly adaptable starting material for the synthesis of diverse pharmaceutical intermediates. Its phenolic hydroxyl group provides a key point for strategic functionalization, moving beyond the traditional isobutylbenzene-based routes. The application of classic organic reactions such as the Fries Rearrangement and the Williamson Ether Synthesis allows researchers to readily access profen analogues and novel ether-linked compounds. These protocols provide a robust framework for laboratory-scale synthesis, enabling further exploration in drug discovery and development programs.

References

Application Notes and Protocols for the Preparation of 4-Isobutylphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-isobutylphenyl scaffold is a cornerstone in medicinal chemistry and materials science, most famously embodied in the structure of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The synthesis of derivatives from the parent 4-isobutylphenol structure allows for the exploration of a vast chemical space, enabling researchers to modulate pharmacokinetic and pharmacodynamic properties for novel therapeutic agents and advanced materials. This guide provides a comprehensive overview and detailed, field-proven protocols for the synthesis of the key intermediate, this compound, and its subsequent derivatization into ethers and esters. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Strategic Overview: The Synthetic Roadmap

The preparation of this compound derivatives is a multi-step process that begins with the synthesis of a key ketone intermediate, 4'-isobutylacetophenone. This intermediate is then converted to the core phenolic structure, which serves as the primary building block for a variety of derivatization reactions.

The overall workflow is illustrated below:

G IBB Isobutylbenzene IBAP 4'-Isobutylacetophenone IBB->IBAP Protocol 1: Friedel-Crafts Acylation IBPA 4-Isobutylphenyl Acetate IBAP->IBPA Protocol 2: Baeyer-Villiger Oxidation IBP This compound IBPA->IBP Hydrolysis Ether 4-Isobutylphenyl Ethers IBP->Ether Protocol 3: Williamson Ether Synthesis Ester 4-Isobutylphenyl Esters IBP->Ester Protocol 4: O-Acylation

Caption: General workflow for the synthesis of this compound and its derivatives.

Synthesis of the Core Intermediate: 4'-Isobutylacetophenone

The most direct and industrially relevant method for synthesizing 4'-isobutylacetophenone is the Friedel-Crafts acylation of isobutylbenzene.[1][2] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto the aromatic ring.

Mechanism: Friedel-Crafts Acylation

The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), which activates the acylating agent (acetic anhydride or acetyl chloride) to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich benzene ring of isobutylbenzene. The isobutyl group is an ortho-, para-director; however, due to steric hindrance, the para-substituted product is predominantly formed.[2] A key feature of acylation is that the product, an aromatic ketone, is less reactive than the starting material, which effectively prevents polysubstitution.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution Ac₂O Acetic Anhydride Acylium Acylium Ion (Electrophile) Ac₂O->Acylium + AlCl₃ AlCl₃ AlCl₃ IBB Isobutylbenzene Sigma Sigma Complex (Resonance Stabilized) IBB->Sigma Electrophilic Attack IBAP 4'-Isobutylacetophenone Sigma->IBAP -H⁺

Caption: Mechanism of Friedel-Crafts acylation to form 4'-isobutylacetophenone.

Protocol 1: Friedel-Crafts Acylation of Isobutylbenzene

This protocol details the synthesis of 4'-isobutylacetophenone using acetic anhydride as the acylating agent and aluminum chloride as the catalyst.[2]

Materials & Reagents

Reagent Molar Mass ( g/mol ) Density (g/mL) Hazards
Isobutylbenzene 134.22 0.853 Flammable, Irritant
Acetic Anhydride 102.09 1.082 Corrosive, Flammable
Aluminum Chloride (Anhydrous) 133.34 2.48 Corrosive, Water-Reactive
Dichloromethane (DCM) 84.93 1.326 Carcinogen, Volatile
Hydrochloric Acid (4 M) 36.46 ~1.07 Corrosive
Sodium Hydroxide (10%) 40.00 ~1.11 Corrosive

| Anhydrous MgSO₄ / Na₂SO₄ | - | - | Hygroscopic |

Step-by-Step Procedure

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

  • Reagent Charging: In an ice bath, add anhydrous aluminum chloride (10.0 g, 75.0 mmol, 2.5 eq.) to 50 mL of dry dichloromethane (DCM).

  • Reactant Addition: In the dropping funnel, prepare a mixture of isobutylbenzene (4.03 g, 30.0 mmol, 1.0 eq.) and acetic anhydride (3.06 g, 30.0 mmol, 1.0 eq.).

  • Reaction: Add the isobutylbenzene/acetic anhydride mixture dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature at 0-5 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly pouring the reaction mixture into a beaker containing 100 mL of crushed ice and 20 mL of 4 M HCl. Stir until all solids have dissolved.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 10% NaOH solution (50 mL), water (50 mL), and saturated brine (50 mL).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield 4'-isobutylacetophenone as a clear liquid. (Typical Yield: 75-85%).

Synthesis of the Core Building Block: this compound

With the ketone intermediate in hand, the next step is its conversion to the target phenol. This is efficiently achieved via a two-step sequence: a Baeyer-Villiger oxidation to form an acetate ester, followed by hydrolysis.

Mechanism: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts ketones into esters using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[3] The reaction proceeds via the Criegee intermediate. The key step is the regioselective migration of one of the ketone's alpha-substituents to the adjacent oxygen atom. The migratory aptitude is generally: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl.[4] For 4'-isobutylacetophenone, the 4-isobutylphenyl group has a much higher migratory aptitude than the methyl group, leading to the selective formation of 4-isobutylphenyl acetate.

G cluster_0 Step 1: Attack by Peroxyacid cluster_1 Step 2: Phenyl Migration (Criegee Intermediate) IBAP 4'-Isobutylacetophenone Intermediate1 Tetrahedral Intermediate IBAP->Intermediate1 + m-CPBA mCPBA m-CPBA Criegee Criegee Intermediate Intermediate1->Criegee Proton Transfer IBPA 4-Isobutylphenyl Acetate Criegee->IBPA Rearrangement & Loss of m-Chlorobenzoic Acid

Caption: Mechanism of the Baeyer-Villiger oxidation of 4'-isobutylacetophenone.

Protocol 2: Baeyer-Villiger Oxidation and Hydrolysis

This protocol describes the conversion of 4'-isobutylacetophenone to this compound.

Materials & Reagents

Reagent Molar Mass ( g/mol ) Hazards
4'-Isobutylacetophenone 176.25 Irritant
m-CPBA (~77%) 172.57 Oxidizer, Shock-sensitive
Dichloromethane (DCM) 84.93 Carcinogen, Volatile
Sodium Bicarbonate (Sat. Soln.) 84.01 -
Sodium Sulfite (10% Soln.) 126.04 -
Methanol 32.04 Flammable, Toxic
Sodium Hydroxide (5 M) 40.00 Corrosive

| Hydrochloric Acid (6 M) | 36.46 | Corrosive |

Step-by-Step Procedure Part A: Oxidation to 4-Isobutylphenyl Acetate

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-isobutylacetophenone (5.0 g, 28.4 mmol, 1.0 eq.) in 100 mL of DCM. Cool the solution in an ice bath.

  • Reagent Addition: Add m-CPBA (~77%, 7.0 g, ~31.2 mmol, 1.1 eq.) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.

  • Quenching: Cool the mixture in an ice bath and quench the excess peroxyacid by slowly adding 10% aqueous sodium sulfite solution until a test with starch-iodide paper is negative.

  • Work-up and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (3 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-isobutylphenyl acetate is typically used in the next step without further purification.

Part B: Hydrolysis to this compound

  • Setup: Transfer the crude 4-isobutylphenyl acetate to a round-bottom flask. Add 50 mL of methanol and 25 mL of 5 M NaOH solution.

  • Reaction: Heat the mixture to reflux for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol via rotary evaporation. Dilute the residue with 100 mL of water.

  • Acidification: Cool the aqueous solution in an ice bath and carefully acidify to pH ~2 with 6 M HCl. A precipitate should form.

  • Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography to yield a white solid.

Derivatization of this compound

Once synthesized, this compound is a versatile platform for creating a library of derivatives, primarily through reactions involving its nucleophilic hydroxyl group.

Protocol 3: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers by reacting a deprotonated alcohol (an alkoxide or phenoxide) with a primary alkyl halide.[5][6] For phenols, a moderately strong base like potassium carbonate is sufficient to form the nucleophilic phenoxide.

Materials & Reagents

Reagent Molar Mass ( g/mol ) Hazards
This compound 150.22 Irritant
Alkyl Halide (e.g., 1-Bromobutane) 137.02 Flammable, Irritant
Potassium Carbonate (K₂CO₃) 138.21 Irritant

| Acetone or Acetonitrile | - | Flammable, Irritant |

Step-by-Step Procedure

  • Setup: To a round-bottom flask, add this compound (1.50 g, 10.0 mmol, 1.0 eq.), anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq.), and 50 mL of anhydrous acetone.[7]

  • Reagent Addition: Add the desired alkyl halide (e.g., 1-bromobutane, 1.51 g, 11.0 mmol, 1.1 eq.) to the suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. Stir vigorously for 8-16 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetone.

  • Concentration: Combine the filtrate and washings and remove the acetone under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether (50 mL). Wash with water (2 x 30 mL) and brine (30 mL).

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude ether by column chromatography on silica gel.

Protocol 4: O-Acylation (Esterification)

Phenols are typically esterified using highly reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl by-product.[8][9]

Materials & Reagents

Reagent Molar Mass ( g/mol ) Hazards
This compound 150.22 Irritant
Acyl Chloride (e.g., Acetyl Chloride) 78.50 Corrosive, Flammable
Triethylamine (TEA) or Pyridine 101.19 / 79.10 Corrosive, Flammable

| Dichloromethane (DCM) | 84.93 | Carcinogen, Volatile |

Step-by-Step Procedure

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.50 g, 10.0 mmol, 1.0 eq.) and triethylamine (1.21 g, 12.0 mmol, 1.2 eq.) in 40 mL of dry DCM. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the acyl chloride (e.g., acetyl chloride, 0.86 g, 11.0 mmol, 1.1 eq.) dropwise to the stirred solution. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.

  • Work-up: Quench the reaction by adding 30 mL of water. Transfer to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with 1 M HCl (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude ester product by column chromatography or distillation.

Conclusion

The protocols outlined in this guide provide a robust and versatile framework for the synthesis of this compound and its ether and ester derivatives. By starting with the reliable Friedel-Crafts acylation, researchers can access the key 4'-isobutylacetophenone intermediate. Subsequent Baeyer-Villiger oxidation and hydrolysis yield the pivotal this compound building block. This phenol can then be readily functionalized using classic, high-yielding reactions like the Williamson ether synthesis and O-acylation. Understanding the mechanisms and rationale behind each step empowers scientists to adapt and troubleshoot these procedures for the creation of novel molecules with significant potential in drug discovery and materials science.

References

The Versatility of 4-Isobutylphenol: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Isobutylphenol, a readily accessible substituted phenolic compound, has emerged as a cornerstone in the synthesis of a diverse array of commercially significant molecules. Its unique structural features—a reactive hydroxyl group, an activatable aromatic ring, and a lipophilic isobutyl tail—render it a versatile precursor for transformations ranging from classic electrophilic aromatic substitutions to modern polymerization techniques. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound's utility as a strategic building block. We delve into the causality behind experimental choices for key synthetic transformations and provide detailed, field-proven protocols for its application in the synthesis of pharmaceuticals, polymers, and specialty chemicals.

Introduction: The Strategic Value of this compound

This compound (p-isobutylphenol) is an organic compound with the chemical formula C₁₀H₁₄O.[1] Its strategic importance in organic synthesis stems from the synergistic interplay of its functional groups. The phenolic hydroxyl group is a versatile handle for a variety of reactions, including etherification and esterification, and it activates the aromatic ring towards electrophilic substitution, primarily at the ortho positions. The isobutyl group, on the other hand, imparts lipophilicity, influencing the solubility and pharmacokinetic properties of its derivatives.

This guide will illuminate the synthetic pathways where this compound serves as a pivotal starting material, with a primary focus on its celebrated role in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen. Beyond this blockbuster pharmaceutical, we will explore its application in the development of other bioactive molecules and its incorporation into advanced polymer systems, such as phenolic resins and benzoxazines.

Pharmaceutical Synthesis: The Journey to Ibuprofen and Beyond

The most prominent application of isobutyl-substituted aromatics is in the synthesis of Ibuprofen, 2-(4-isobutylphenyl)propanoic acid.[2] While many industrial syntheses commence with isobutylbenzene, this compound presents a viable and instructive starting point for a variety of synthetic strategies.

Proposed Synthesis of an Ibuprofen Precursor from this compound

A direct, documented industrial synthesis of Ibuprofen starting from this compound is not the most common route; however, a plausible and chemically sound pathway can be devised utilizing classical organic reactions that leverage the phenolic hydroxyl group. One such approach involves an initial carboxylation of the phenol, followed by a series of transformations to introduce the propionic acid side chain.

The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols.[3] By treating the sodium salt of this compound with carbon dioxide under pressure and heat, we can introduce a carboxylic acid group ortho to the hydroxyl group.

Caption: Kolbe-Schmitt carboxylation of this compound.

This resulting 2-hydroxy-5-isobutylbenzoic acid is a key intermediate that can then be further functionalized towards the Ibuprofen structure.

An alternative approach to functionalizing the ortho position is the Reimer-Tiemann reaction, which introduces a formyl group.[4][5] This reaction involves treating the phenol with chloroform in a basic solution.

Caption: Reimer-Tiemann formylation of this compound.

The resulting 2-hydroxy-5-isobutylbenzaldehyde can then be oxidized to the corresponding carboxylic acid, which can be further elaborated to Ibuprofen.

Williamson Ether Synthesis: A Gateway to Diverse Bioactive Molecules

The phenolic hydroxyl group of this compound is an excellent nucleophile after deprotonation, making it an ideal substrate for the Williamson ether synthesis.[6] This reaction provides a straightforward method for the preparation of aryl ethers, which are common motifs in pharmaceuticals and other bioactive compounds.

This protocol details the synthesis of a benzyl ether derivative of this compound, a common protecting group strategy and a building block for more complex molecules.

Materials and Reagents:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution and stir vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Alkyl Halide Addition: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 1-(benzyloxy)-4-isobutylbenzene.

Parameter Condition Rationale
Solvent Anhydrous AcetoneA polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.
Base Anhydrous K₂CO₃A mild base sufficient to deprotonate the phenol without causing side reactions.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 12-18 hoursEnsures complete conversion of the starting material.

Polymer and Materials Science Applications

The reactivity of this compound also lends itself to the synthesis of various polymers and specialty chemicals, where the isobutyl group can be used to tune properties such as solubility, thermal stability, and hydrophobicity.

Phenolic Resins

Phenol-formaldehyde resins, the first commercially produced synthetic polymers, are formed through the reaction of a phenol or substituted phenol with formaldehyde.[7] The use of this compound in this process can lead to resins with enhanced solubility in organic solvents and increased flexibility due to the bulky isobutyl group. These resins find applications as coatings, adhesives, and binders.

Materials and Reagents:

  • This compound

  • Formaldehyde solution (37% in water)

  • Sodium hydroxide (catalyst)

  • Ethanol

Equipment:

  • Three-necked round-bottom flask with a reflux condenser, thermometer, and mechanical stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: Charge the three-necked flask with this compound and formaldehyde solution in a molar ratio of 1:1.5.

  • Catalyst Addition: Add a catalytic amount of sodium hydroxide solution (e.g., 2% by weight of the phenol).

  • Reaction: Heat the mixture to 70-80°C with constant stirring. Maintain this temperature for 2-3 hours. The solution will become more viscous as the polymerization proceeds.

  • Neutralization and Work-up: Cool the reaction mixture and neutralize the catalyst with a dilute acid (e.g., acetic acid).

  • Isolation: The resulting resin can be isolated by precipitation in water, followed by washing and drying. Alternatively, it can be used as a solution in a suitable solvent like ethanol.

Caption: Synthesis of a this compound-based phenolic resin.

Benzoxazine Monomers and Polymers

Benzoxazines are a class of phenolic resins that exhibit excellent thermal and mechanical properties, low water absorption, and high dimensional stability. They are synthesized from a phenol, a primary amine, and formaldehyde.[8] The incorporation of this compound into the benzoxazine structure can enhance the processability of the monomer and the flexibility of the resulting polybenzoxazine.

Synthesis of Hindered Phenolic Antioxidants

The electron-rich nature of the this compound ring makes it susceptible to further alkylation, particularly at the ortho positions. This reactivity can be exploited to synthesize hindered phenolic antioxidants, which are crucial additives in plastics, rubbers, and lubricants to prevent oxidative degradation.

Protocol: Synthesis of 2,6-di-tert-butyl-4-isobutylphenol

Materials and Reagents:

  • This compound

  • tert-Butyl alcohol

  • Sulfuric acid (concentrated) or a solid acid catalyst (e.g., Amberlyst-15)

  • Toluene

Equipment:

  • Round-bottom flask with a Dean-Stark trap and reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: In the round-bottom flask, combine this compound, a molar excess of tert-butyl alcohol (e.g., 2.5 equivalents), and a catalytic amount of sulfuric acid in toluene.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and wash with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.

Conclusion

This compound is a remarkably versatile and economically important building block in organic synthesis. Its utility extends far beyond its role as a precursor in some conceptual routes to Ibuprofen. The strategic placement of its hydroxyl and isobutyl groups on the aromatic ring provides a powerful platform for the synthesis of a wide range of valuable molecules. From pharmaceuticals to high-performance polymers and specialty antioxidants, the applications of this compound continue to expand, driven by the ingenuity of synthetic chemists. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable chemical intermediate in their own synthetic endeavors.

References

Application Notes & Protocols: Development of Colorimetric Sensors Using 4-Isobutylphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of Phenolic Azo Dyes in Colorimetric Sensing

Colorimetric sensors offer a powerful platform for chemical and biological analysis, providing rapid, cost-effective, and often instrument-free detection of a wide array of analytes.[1] Among the various classes of chromogenic probes, azo dyes are particularly prominent due to their straightforward synthesis, high molar extinction coefficients, and the tunability of their spectral properties.[2][3] These dyes are characterized by the -N=N- functional group, which connects two aromatic rings, forming an extended conjugated system responsible for their vibrant colors.

The synthesis of azo dyes typically involves an azo coupling reaction, where a diazonium salt acts as an electrophile and attacks an electron-rich coupling agent, such as a phenol or an aromatic amine.[4][5][6] Phenols, with their activated aromatic rings, are excellent coupling partners in this electrophilic aromatic substitution reaction.[4] The specific substituents on the aromatic rings of both the diazonium salt and the phenol can significantly influence the electronic properties of the resulting azo dye, thereby affecting its color and sensitivity to various analytes.

This application note details the development of colorimetric sensors based on derivatives of 4-isobutylphenol. The isobutyl group, being an electron-donating alkyl group, influences the electron density of the phenolic ring, which in turn affects the spectral properties of the resulting azo dye. By functionalizing this compound through azo coupling, we can create a versatile sensor platform for the detection of analytes such as metal ions and anions, which is highly relevant in environmental monitoring, clinical diagnostics, and drug development.[2][7][8][9]

Principle of Operation: Azo Coupling and Analyte Interaction

The core of the colorimetric sensor is an azo dye synthesized from a this compound derivative. The synthesis is achieved through a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with this compound.

  • Diazotization: A primary aromatic amine is treated with a nitrous acid source (e.g., sodium nitrite in acidic medium) at low temperatures (0-5 °C) to form a diazonium salt.[5][10] The low temperature is crucial as diazonium salts are generally unstable and can decompose at higher temperatures.[5]

  • Azo Coupling: The generated diazonium salt is then reacted with this compound. As an activated aromatic compound, this compound undergoes electrophilic aromatic substitution, typically at the position ortho to the hydroxyl group, to form a colored azo compound.[4]

The resulting this compound-based azo dye can then function as a colorimetric sensor. The sensing mechanism relies on the interaction between the analyte of interest and the electron-rich centers of the azo dye, such as the azo group nitrogens and the phenolic oxygen. This interaction perturbs the extended π-conjugated system of the dye, leading to a change in its electronic structure and, consequently, a visible color change. This change can be quantified by monitoring the shift in the maximum absorption wavelength (λmax) using UV-Visible spectrophotometry.[11][12][13][14][15]

For instance, the coordination of a metal ion with the azo dye can lead to the formation of a metal-ligand complex, which alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the dye.[8] This can result in either a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum.[9] Similarly, anions can interact with the sensor through hydrogen bonding or deprotonation of the phenolic hydroxyl group, causing a distinct colorimetric response.[1][16][17][18]

PART 1: Synthesis of a this compound-Based Azo Dye Sensor

This protocol describes the synthesis of a representative colorimetric sensor, (E)-2-((4-nitrophenyl)diazenyl)-4-isobutylphenol, by the azo coupling of 4-nitroaniline and this compound. 4-nitroaniline is chosen for this example due to the electron-withdrawing nature of the nitro group, which can enhance the sensitivity of the resulting sensor.

Materials and Reagents:
  • 4-Nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Ice

Experimental Protocol:

Step 1: Preparation of the Diazonium Salt of 4-Nitroaniline

  • In a 100 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in 10 mL of concentrated hydrochloric acid.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of deionized water and cool it to 0-5 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the 4-nitroaniline solution while maintaining the temperature between 0-5 °C. Continuous stirring is essential during this addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

Step 2: Azo Coupling with this compound

  • In a 250 mL beaker, dissolve 1.50 g (0.01 mol) of this compound in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold this compound solution with vigorous stirring. A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

Step 3: Isolation and Purification of the Azo Dye

  • Acidify the reaction mixture by the slow addition of dilute hydrochloric acid until the pH is approximately 5-6. This will precipitate the azo dye completely.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any unreacted salts.

  • Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the purified azo dye.

  • Dry the purified product in a vacuum oven at a low temperature.

Step 4: Characterization

  • The structure of the synthesized azo dye can be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.

  • The purity of the compound can be assessed by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

PART 2: Application of the this compound-Based Sensor for Metal Ion Detection

This protocol provides a general method for evaluating the colorimetric sensing capabilities of the synthesized azo dye towards various metal ions.

Materials and Reagents:
  • Synthesized this compound-based azo dye

  • A suitable solvent (e.g., Acetonitrile, Ethanol, or a DMSO/water mixture)[16]

  • Stock solutions of various metal salts (e.g., chlorides or nitrates of Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Zn²⁺, Pb²⁺, Hg²⁺) in deionized water or the chosen solvent.

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Experimental Protocol:

Step 1: Preparation of Stock Solutions

  • Prepare a stock solution of the synthesized azo dye (e.g., 1 x 10⁻³ M) in the chosen solvent.

  • Prepare stock solutions of the metal salts (e.g., 1 x 10⁻² M) in the same solvent or deionized water.

Step 2: Colorimetric "Naked-Eye" Detection

  • In a series of test tubes, add 2 mL of the azo dye stock solution.

  • To each test tube, add a small volume (e.g., 20 µL) of a different metal ion stock solution.

  • Observe and record any visible color changes against a white background. A control sample containing only the dye solution should be used for comparison.

Step 3: UV-Vis Spectrophotometric Titration

  • Set up the UV-Vis spectrophotometer and allow it to warm up.[19]

  • Record the UV-Vis absorption spectrum of the azo dye solution (e.g., 1 x 10⁻⁵ M) in a quartz cuvette from 200 to 800 nm, using the pure solvent as a blank.[20][21]

  • To the cuvette containing the dye solution, add incremental amounts of a specific metal ion stock solution (e.g., 2 µL at a time).

  • After each addition, gently mix the solution and record the UV-Vis spectrum.

  • Continue this process until no further significant changes in the spectrum are observed.

  • Plot the absorbance at the λmax against the concentration of the added metal ion to determine the binding stoichiometry (e.g., using a Job's plot) and the association constant.

Data Presentation and Interpretation

The results of the colorimetric sensing experiments can be summarized in a table for easy comparison.

Metal IonInitial Color of Dye SolutionColor after Addition of Metal Ionλmax of Dye (nm)λmax after Addition of Metal Ion (nm)Spectral Shift (nm)
Cu²⁺YellowOrange-Red450520+70 (Bathochromic)
Fe³⁺YellowDark Brown450550+100 (Bathochromic)
Ni²⁺YellowLight Orange450480+30 (Bathochromic)
Zn²⁺YellowNo significant change4504500

Note: The data in this table is hypothetical and for illustrative purposes only.

A significant change in color and a shift in the λmax indicate a strong interaction between the azo dye sensor and the metal ion.[8][9] The selectivity of the sensor can be determined by comparing its response to a range of different metal ions.

Visualization of Workflows and Mechanisms

Sensing Mechanism: Azo Coupling Reaction

Azo Coupling Reaction cluster_0 Diazotization cluster_1 Azo Coupling 4-Nitroaniline 4-Nitroaniline Diazonium Salt Diazonium Salt 4-Nitroaniline->Diazonium Salt NaNO2, HCl 0-5 °C Azo Dye Sensor Azo Dye Sensor Diazonium Salt->Azo Dye Sensor This compound This compound This compound->Azo Dye Sensor NaOH 0-5 °C

Caption: Synthesis of a this compound-based azo dye sensor.

Experimental Workflow: Sensor Synthesis

Synthesis Workflow A Prepare Diazonium Salt (4-Nitroaniline + NaNO2/HCl) C Azo Coupling (Mix A and B at 0-5 °C) A->C B Prepare Alkaline Solution (this compound + NaOH) B->C D Precipitation (Acidify with HCl) C->D E Filtration and Washing D->E F Recrystallization (Purification) E->F G Drying and Characterization F->G

Caption: Step-by-step workflow for the synthesis of the azo dye sensor.

Application Workflow: Metal Ion Detection

Detection Workflow A Prepare Sensor and Metal Ion Stock Solutions B Visual Colorimetric Test (Naked-eye observation) A->B C UV-Vis Spectrophotometric Titration A->C E Data Analysis (Determine selectivity and sensitivity) B->E D Record Spectral Changes (Addition of metal ion aliquots) C->D D->E

Caption: Workflow for the colorimetric detection of metal ions.

References

Polymerization reactions involving 4-Isobutylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Characterization of Poly(4-isobutylphenol)

Authored by: A Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the polymerization of this compound. We will explore the fundamental mechanisms of oxidative polymerization and present comprehensive, step-by-step protocols for both enzyme-catalyzed and chemical oxidative coupling methods. The guide is designed to offer not just procedural instructions, but also the scientific rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the process.

Introduction: The Significance of Poly(this compound)

This compound is a substituted phenolic compound that serves as a valuable monomer for the synthesis of poly(phenylene oxide) (PPO) type polymers. These polymers are characterized by a backbone of aromatic rings linked by ether (oxyphenylene) and direct carbon-carbon (phenylene) bonds. The ratio of these linkages dictates the polymer's properties, including its thermal stability, solubility, and mechanical strength.

The isobutyl group imparts increased solubility in common organic solvents and modifies the polymer's morphology compared to unsubstituted polyphenols. The resulting poly(this compound) is a promising material for applications requiring high thermal stability, chemical resistance, and specific dielectric properties. Potential applications span from high-performance engineering plastics and composites to antioxidant additives and matrices for controlled release in pharmaceutical formulations.[1][2][3]

The Mechanism of Oxidative Polymerization

The polymerization of phenols proceeds via an oxidative coupling mechanism. This process involves the generation of a phenoxy radical from the monomer, which is the key reactive intermediate. The reaction can be initiated by enzymatic catalysts (like peroxidases) or chemical oxidants (often involving transition metal complexes).[4]

The process unfolds as follows:

  • Initiation: The catalyst abstracts a hydrogen atom from the hydroxyl group of this compound, generating a phenoxy radical.

  • Propagation: This radical is delocalized across the aromatic ring. It can then couple with another radical in two primary ways:

    • C-O Coupling: The oxygen atom of one radical attacks a carbon atom (typically ortho to the hydroxyl group) of another, forming an ether linkage (oxyphenylene unit).

    • C-C Coupling: A carbon atom of one radical couples with a carbon atom of another, forming a new carbon-carbon bond (phenylene unit).

  • Rearomatization: The resulting unstable intermediate (a dienone) rearomatizes to reform the stable aromatic system within the growing polymer chain.

The regioselectivity (the ratio of C-O to C-C coupling) is a critical factor that influences the final polymer structure and can be controlled by modifying reaction conditions, such as the choice of solvent and catalyst.[5]

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation (Coupling) cluster_rearo 3. Rearomatization Monomer This compound Radical Phenoxy Radical (Resonance Stabilized) Monomer->Radical [Catalyst/Oxidant] - H⁺, - e⁻ Radical1 Phenoxy Radical Coupling Radical Coupling Radical1->Coupling Radical2 Phenoxy Radical Radical2->Coupling CCO C-O Coupling Product (Quinone Intermediate) Coupling->CCO Path A CCC C-C Coupling Product (Quinone Intermediate) Coupling->CCC Path B CCO_R C-O Intermediate CCC_R C-C Intermediate Oxyphenylene Oxyphenylene Unit (Ether Linkage) CCO_R->Oxyphenylene - H⁺ Phenylene Phenylene Unit (C-C Linkage) CCC_R->Phenylene - H⁺ Oxyphenylene->Phenylene Polymer Chain Growth

Caption: General mechanism of oxidative polymerization of phenols.

Application Protocol 1: Enzymatic Polymerization with Horseradish Peroxidase (HRP)

Enzymatic polymerization offers a green and highly specific route to synthesizing polyphenols under mild reaction conditions.[6] Horseradish peroxidase (HRP), in the presence of hydrogen peroxide (H₂O₂), is an efficient catalyst for this transformation.[7][8] The use of an aqueous-organic solvent system is crucial; the organic solvent helps solubilize the monomer and the resulting polymer, while the water content influences the enzyme's activity and can be used to control the polymer's structural composition (i.e., the phenylene vs. oxyphenylene ratio).[5]

Rationale for Experimental Choices
  • Enzyme: HRP is a robust and commercially available peroxidase that effectively catalyzes the oxidation of a wide range of phenolic substrates.[6]

  • Oxidant: Hydrogen peroxide is the co-substrate for HRP. It is added dropwise to the reaction to maintain a low, steady concentration, which prevents inactivation of the enzyme that can occur at high H₂O₂ levels.[8]

  • Solvent System: A mixture of a polar organic solvent (e.g., 1,4-dioxane, acetone, or a mixture of alcohols) and an aqueous buffer is used. This system ensures the solubility of both the hydrophobic monomer and the hydrophilic enzyme while allowing for control over the polymer structure.[5]

  • pH: The reaction is buffered to a pH near neutral (e.g., pH 7.0) to maintain the optimal catalytic activity of HRP.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Monomer Solution: Prepare a 0.5 M solution of this compound in 1,4-dioxane.

    • Buffer Solution: Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.0.

    • Enzyme Stock Solution: Prepare a solution of Horseradish Peroxidase (HRP, e.g., 200 units/mg) at a concentration of 10 mg/mL in the phosphate buffer. Store on ice.

    • Oxidant Solution: Prepare a 5% (w/v) solution of hydrogen peroxide (H₂O₂) in water.

  • Reaction Setup:

    • In a 250 mL jacketed glass reactor equipped with a magnetic stirrer and a dropping funnel, add 80 mL of 1,4-dioxane and 20 mL of the 0.1 M phosphate buffer (pH 7.0).

    • Add 20 mL of the 0.5 M this compound solution (final monomer concentration will be 0.1 M in a total volume of 120 mL after all additions).

    • Add 1.0 mL of the HRP stock solution to the reactor.

    • Stir the mixture at 300 RPM and maintain the reaction temperature at 25°C using a circulating water bath.

  • Polymerization Reaction:

    • Begin the dropwise addition of the 5% H₂O₂ solution using the dropping funnel. The addition rate should be slow, approximately 0.2 mL/min, over a period of 4 hours.

    • As the reaction proceeds, the solution will typically turn from colorless to a brownish hue, and turbidity may increase as the polymer forms.

    • Allow the reaction to continue stirring for 24 hours at 25°C after the H₂O₂ addition is complete to ensure maximum conversion.

  • Polymer Isolation and Purification:

    • Pour the reaction mixture into 500 mL of vigorously stirring methanol. This will cause the polymer to precipitate.

    • Allow the suspension to stir for 1 hour, then collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid twice with 100 mL of methanol to remove unreacted monomer and low-molecular-weight oligomers.

    • Wash the solid once with 100 mL of deionized water to remove buffer salts.

    • Dry the polymer in a vacuum oven at 50°C overnight to a constant weight. The final product should be a light brown to tan powder.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prep_Monomer Prepare Monomer (this compound in Dioxane) Setup Combine Monomer, Buffer, & HRP in Reactor at 25°C Prep_Monomer->Setup Prep_Buffer Prepare Buffer (Phosphate, pH 7.0) Prep_Buffer->Setup Prep_Enzyme Prepare HRP Solution Prep_Enzyme->Setup Prep_Oxidant Prepare H₂O₂ Solution Addition Dropwise Addition of H₂O₂ (4 hrs) Prep_Oxidant->Addition Setup->Addition Stir Stir for 24 hrs Addition->Stir Precipitate Pour into Methanol to Precipitate Polymer Stir->Precipitate Filter Collect by Vacuum Filtration Precipitate->Filter Wash Wash with Methanol and Water Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Final_Product Final_Product Dry->Final_Product Poly(this compound) Powder

Caption: Experimental workflow for HRP-catalyzed polymerization.

Expected Results and Characterization

The properties of the resulting polymer can be analyzed using standard techniques.

PropertyExpected Range / MethodPurpose
Appearance Light brown to tan powderVisual confirmation of product formation.
Solubility Soluble in DMF, DMSO, THF, ChloroformDetermines appropriate solvents for analysis and processing.
Number-Average MW (Mₙ) 2,000 - 10,000 g/mol (GPC vs. Polystyrene standards)Indicates the average polymer chain length.[5]
Polydispersity (PDI) 1.5 - 3.0 (GPC)Measures the breadth of the molecular weight distribution.
Thermal Stability (Td5) > 300 °C (TGA, 5% weight loss)Assesses the temperature at which the polymer begins to degrade.[5]
Glass Transition (Tg) 100 - 150 °C (DSC)Indicates the transition from a glassy to a rubbery state.
  • FTIR Spectroscopy: Will confirm the polymer structure. Look for the disappearance of the broad phenolic -OH stretch (~3400 cm⁻¹) and the appearance of characteristic aromatic C-O ether stretches (~1200 cm⁻¹).

  • ¹H NMR Spectroscopy: Will show broad signals in the aromatic region (6.5-7.5 ppm) and aliphatic region (0.8-2.5 ppm), confirming the presence of the isobutyl group and the polymer backbone.

Application Protocol 2: Chemical Oxidative Coupling Polymerization

Chemical methods provide a robust, scalable alternative to enzymatic polymerization. A classic and highly effective system for producing PPOs is a copper(I) catalyst paired with an amine ligand, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or N-butyldimethylamine (DMBA), using oxygen as the terminal oxidant.[9]

Rationale for Experimental Choices
  • Catalyst System: A Cu(I)Br/Amine complex is a well-established catalyst for the oxidative coupling of phenols. The amine ligand stabilizes the copper center and facilitates the redox cycle required for radical generation.[9]

  • Solvent: Toluene is a common solvent for this reaction, as it effectively dissolves the monomer and the resulting polymer while being relatively inert under the reaction conditions.

  • Oxidant: Molecular oxygen (O₂) from the air or a cylinder is a cost-effective and efficient oxidant for regenerating the active Cu(II) species from the Cu(I) state.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon) initially.

    • Use anhydrous toluene as the solvent.

  • Reaction Setup:

    • To a 250 mL three-neck flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser, add this compound (7.51 g, 50 mmol) and 100 mL of toluene. Stir until the monomer is fully dissolved.

    • In a separate vial, dissolve Copper(I) bromide (CuBr) (72 mg, 0.5 mmol, 1 mol%) and N-butyldimethylamine (DMBA) (0.51 g, 5 mmol, 10 mol%) in 10 mL of toluene.

  • Polymerization Reaction:

    • Switch the gas flow from inert gas to a gentle stream of oxygen (O₂), bubbled directly into the reaction mixture.

    • Add the catalyst solution to the monomer solution via syringe. The solution should quickly develop a greenish-blue color, indicating the formation of the active copper-amine complex.

    • Heat the reaction mixture to 60°C and maintain vigorous stirring. The viscosity of the solution will increase as the polymer forms.

    • Monitor the reaction progress by taking small aliquots and analyzing the molecular weight by GPC. A typical reaction time is 4-8 hours.

  • Polymer Isolation and Purification:

    • After the desired molecular weight is achieved, stop the oxygen flow and cool the reaction to room temperature.

    • Pour the viscous polymer solution into 500 mL of methanol containing 5 mL of concentrated hydrochloric acid (HCl). The acid serves to protonate the amine and chelate the copper catalyst, facilitating its removal.

    • Stir the suspension for 1 hour. The polymer will precipitate as a white or off-white solid.

    • Collect the polymer by vacuum filtration, washing thoroughly with methanol until the filtrate is colorless.

    • Redissolve the polymer in a minimal amount of toluene and re-precipitate it into fresh methanol to ensure high purity.

    • Dry the final polymer product in a vacuum oven at 60°C to a constant weight.

G cluster_setup Setup cluster_reaction Reaction cluster_purification Purification Prep_Monomer Dissolve Monomer in Anhydrous Toluene Combine Add Catalyst to Monomer Prep_Monomer->Combine Prep_Catalyst Prepare Catalyst (CuBr/DMBA in Toluene) Prep_Catalyst->Combine Oxygen Bubble O₂ through Solution at 60°C Combine->Oxygen Stir Stir for 4-8 hrs Oxygen->Stir Precipitate Pour into Acidified Methanol Stir->Precipitate Filter Collect by Vacuum Filtration Precipitate->Filter Reprecipitate Redissolve & Re-precipitate Filter->Reprecipitate Dry Dry in Vacuum Oven Reprecipitate->Dry Final_Product Final_Product Dry->Final_Product Poly(this compound) Powder

Caption: Experimental workflow for chemical oxidative coupling.

Method Comparison
FeatureEnzymatic Polymerization (HRP)Chemical Oxidative Coupling (Cu/Amine)
Reaction Conditions Mild (25-37°C, neutral pH)Moderate (60-80°C), requires anhydrous conditions
Catalyst Horseradish Peroxidase (Biocatalyst)Copper(I) Bromide / Amine (Transition Metal Catalyst)
Oxidant Hydrogen Peroxide (H₂O₂)Molecular Oxygen (O₂)
Solvent Aqueous-organic mixtures (e.g., Dioxane/Water)Organic solvents (e.g., Toluene, Chlorobenzene)
Advantages Environmentally benign ("green"), high selectivity possible, works in presence of water.[6]Highly scalable, cost-effective, typically yields higher molecular weights.
Disadvantages Enzyme cost and stability can be a concern, lower molecular weights typically obtained.[8]Potential for metal contamination in the final product, requires organic solvents.

Concluding Remarks

The polymerization of this compound can be successfully achieved through both enzymatic and chemical oxidative coupling pathways. The choice of method depends on the desired application, scale, and final polymer properties. The HRP-catalyzed method is ideal for applications where biocompatibility and green synthesis are paramount, while the copper-catalyzed system is well-suited for producing larger quantities of high-molecular-weight polymer for engineering applications. The protocols provided herein serve as a robust starting point for researchers to synthesize and explore the potential of this versatile polymer.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Isobutylphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-isobutylphenol. As a critical intermediate in the production of pharmaceuticals like Ibuprofen, optimizing its synthesis is paramount for achieving high yield, purity, and process efficiency. This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in the fundamental principles of organic chemistry.

Overview of this compound Synthesis

The most prevalent industrial and laboratory method for synthesizing this compound is the Friedel-Crafts alkylation of phenol.[1][2] This reaction involves the electrophilic aromatic substitution of a hydrogen atom on the phenol ring with an isobutyl group. The isobutyl electrophile is typically generated in situ from an alkylating agent such as isobutylene, isobutanol, or an isobutyl halide, in the presence of a strong Lewis acid or Brønsted acid catalyst.[3][4]

While the reaction appears straightforward, its practical execution is fraught with challenges, including low yields, poor selectivity, and the formation of difficult-to-separate byproducts.[5][6] The hydroxyl group of phenol, while being an activating group, also acts as a Lewis base, which can complex with and deactivate the catalyst.[5] This necessitates careful control over reaction parameters to achieve the desired outcome.

Reaction Mechanism: Friedel-Crafts Alkylation of Phenol

The reaction proceeds via the formation of an isobutyl carbocation (or a related electrophilic species), which then attacks the electron-rich phenol ring. The hydroxyl group directs the substitution primarily to the ortho and para positions.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization Alkene Isobutylene Carbocation tert-Butyl Carbocation* Alkene->Carbocation Protonation Catalyst H+ (Acid Catalyst) Phenol Phenol Carbocation->Phenol Electrophilic Attack Wheland_p Wheland Intermediate (para) Phenol->Wheland_p Attack at para-position Wheland_o Wheland Intermediate (ortho) Phenol->Wheland_o Attack at ortho-position Product_p This compound Wheland_p->Product_p Deprotonation Product_o 2-Isobutylphenol Wheland_o->Product_o Deprotonation caption *Note: Isobutyl precursors can rearrange to the more stable tert-butyl carbocation under certain conditions, leading to 4-tert-butylphenol as a significant byproduct. Using milder conditions can favor the desired isobutyl product.

Caption: General mechanism for Friedel-Crafts alkylation of phenol.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Question 1: Why is my reaction yield consistently low or the conversion of phenol incomplete?

Answer: Low yields are the most frequent complaint and can stem from several factors, primarily related to catalyst activity and side reactions.

  • Catalyst Deactivation: The hydroxyl group of phenol is a Lewis base that can form a non-productive complex with the Lewis acid catalyst (e.g., AlCl₃).[5] This deactivation means that a stoichiometric or even super-stoichiometric amount of catalyst is often required, unlike in typical Friedel-Crafts reactions with less activated substrates.[7]

    • Solution: Increase the catalyst loading incrementally. For AlCl₃, a molar ratio of 1.1 to 1.5 equivalents relative to phenol may be necessary. Alternatively, consider using solid acid catalysts like zeolites or Amberlyst-15, which are less susceptible to deactivation and offer easier workup.[8][9]

  • Presence of Water: Trace amounts of water in the reagents or solvent will react vigorously with and consume the Lewis acid catalyst.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or properly stored anhydrous AlCl₃.

  • Insufficient Reaction Temperature or Time: The reaction may be kinetically slow under your current conditions.

    • Solution: Gradually increase the reaction temperature while monitoring for byproduct formation via TLC or GC. Extend the reaction time and track the consumption of phenol.

Question 2: My final product is a mixture of isomers. How can I improve the selectivity for the para product (this compound)?

Answer: Achieving high regioselectivity is critical. The ortho vs. para product ratio is governed by both kinetic and thermodynamic factors.

  • Thermodynamic vs. Kinetic Control: The para isomer is generally the thermodynamically more stable product due to reduced steric hindrance between the hydroxyl group and the bulky isobutyl group. The ortho isomer is often the kinetically favored product.[5]

    • Solution: Employ lower reaction temperatures (e.g., 0 °C to 25 °C) and longer reaction times. This allows the reaction to reach thermodynamic equilibrium, favoring the more stable para product. Higher temperatures can lead to a mixture of isomers.[5]

  • Catalyst Choice: The nature and size of the catalyst can influence selectivity.

    • Solution: Bulky catalysts or catalyst systems can sterically hinder the approach to the ortho position, thereby increasing para-selectivity. Experimenting with different Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts with specific pore structures can be beneficial.[8]

Question 3: I've isolated my product, but NMR/GC-MS analysis shows significant byproducts. What are they and how can I avoid them?

Answer: Byproduct formation is a major challenge. The most common culprits are polyalkylation, O-alkylation, and carbocation rearrangement.

G start Low Purity Detected (GC-MS, NMR) check_poly Polyalkylation? (Di- or Tri-substituted Phenols) start->check_poly check_o_alk O-Alkylation? (Isobutyl Phenyl Ether) start->check_o_alk check_rearrange Rearrangement? (4-tert-butylphenol) start->check_rearrange sol_poly Solution: - Increase Phenol:Alkene ratio - Lower reaction temperature check_poly->sol_poly Yes sol_o_alk Solution: - Choose catalyst favoring C-alkylation (e.g., some zeolites) - Adjust temperature/time check_o_alk->sol_o_alk Yes sol_rearrange Solution: - Use milder catalyst - Employ Friedel-Crafts acylation followed by reduction check_rearrange->sol_rearrange Yes

Caption: Troubleshooting workflow for common byproduct formation.

  • Polyalkylation: The mono-alkylated product (this compound) is often more reactive than phenol itself, leading to further alkylation to form di- and tri-isobutylphenols.[5][6]

    • Solution: Use a large excess of the aromatic substrate (phenol). A phenol-to-alkylating agent molar ratio of 3:1 or higher can statistically favor mono-alkylation.[6] Additionally, lower reaction temperatures can help reduce the rate of subsequent alkylations.

  • O-Alkylation (Ether Formation): Phenol is an ambident nucleophile and can be alkylated on the oxygen atom to form isobutyl phenyl ether, especially under conditions that favor kinetic control.[6]

    • Solution: The choice of catalyst and solvent can influence the C-alkylation vs. O-alkylation ratio. Less polar solvents and lower temperatures generally favor C-alkylation.[5]

  • Carbocation Rearrangement: The initially formed primary isobutyl carbocation can rearrange to the more stable tertiary-butyl carbocation, leading to the formation of 4-tert-butylphenol as a major impurity.

    • Solution: This is a very common problem. To circumvent this, one can use Friedel-Crafts acylation with isobutyryl chloride to form 4-hydroxyisobutyrophenone, followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) to yield this compound. This two-step process avoids the problematic carbocation rearrangement.[1][5]

Question 4: The workup and purification are proving difficult. How can I efficiently isolate pure this compound?

Answer: Proper workup and purification are essential for obtaining a high-purity product.

  • Workup: The reaction is typically quenched by slowly adding the reaction mixture to ice-cold water or dilute HCl to decompose the catalyst-product complex.[10] This is followed by extraction with an organic solvent (e.g., ethyl acetate, diethyl ether). The organic layer should be washed with water, then a dilute base (e.g., NaHCO₃ solution) to remove unreacted phenol, and finally with brine.[11][12]

    • Troubleshooting: If emulsions form during extraction, adding brine can help break them. Ensure the pH is controlled during washes to prevent loss of the phenolic product into the aqueous basic layer.[13]

  • Purification:

    • Vacuum Distillation: This is the preferred method for large-scale purification. This compound has a relatively high boiling point, and distillation under reduced pressure is necessary to prevent thermal decomposition.[14] The different boiling points of ortho and para isomers, as well as polyalkylated products, allow for their separation.

    • Column Chromatography: For smaller scales or for removing very close-boiling impurities, silica gel column chromatography is effective. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically used.[15]

Experimental Protocols

Safety Note: Friedel-Crafts reactions can be highly exothermic. Aluminum chloride is corrosive and reacts violently with water. Phenol is toxic and corrosive.[16] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[17]

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions.

Materials:

  • Phenol (9.41 g, 0.1 mol)

  • Anhydrous Aluminum Chloride (AlCl₃) (14.7 g, 0.11 mol)

  • 2-Methylpropene (isobutylene), condensed gas or generated in situ

  • Anhydrous Dichloromethane (DCM) (100 mL)

  • Ice-water bath

  • Magnetic stirrer

  • Three-neck round-bottom flask with condenser and gas inlet

Procedure:

  • Set up a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a gas inlet tube.

  • Add anhydrous AlCl₃ (14.7 g) and anhydrous DCM (50 mL) to the flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice-water bath.

  • In a separate flask, dissolve phenol (9.41 g) in anhydrous DCM (50 mL).

  • Slowly add the phenol solution to the stirred AlCl₃ suspension at 0 °C over 30 minutes.

  • Begin bubbling isobutylene gas through the stirred reaction mixture. Control the flow rate to maintain a gentle bubbling.

  • Monitor the reaction progress by TLC or GC analysis of quenched aliquots. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, stop the gas flow and slowly quench the reaction by pouring the mixture over 150 g of crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

  • Combine the organic layers and wash with 100 mL of 1M HCl, followed by 100 mL of water, and finally 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Protocol 2: Characterization by HPLC

Objective: To determine the purity of the synthesized this compound and quantify any major impurities.

Instrumentation & Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[18]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), potentially with 0.1% phosphoric acid to control pH.[19]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 220 nm or 277 nm.[18][19]

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30 °C.

Procedure:

  • Prepare a stock solution of the purified this compound in the mobile phase (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare a sample of the crude reaction mixture for analysis by diluting it in the mobile phase.

  • Inject the standards and the sample onto the HPLC system.

  • Identify the this compound peak by comparing its retention time with that of a standard.

  • Calculate the purity of the product by determining the relative peak area. Quantify impurities using the calibration curves if standards are available.

Data Summary Table

The choice of catalyst and reaction conditions significantly impacts the outcome. The following table summarizes typical results from literature for analogous phenol alkylations to guide optimization.

Catalyst SystemAlkylating AgentTemp (°C)Phenol Conv. (%)para-Selectivity (%)Reference Insight
H₂SO₄ tert-Butanol25-30~95%~70%Classic Brønsted acid catalyst; moderate selectivity.[6]
AlCl₃ Isobutylene0-10>90%Variable, ~60-85%Highly active but prone to side reactions; requires careful T-control.[5][20]
Zeolite Beta Acetic Anhydride*130~80%>95%Eco-friendly solid acid; high para-selectivity in acylation.[8]
Ionic Liquid tert-Butanol70~86%~58%Reusable catalyst system, moderate selectivity.[3]

Note: Data for zeolite beta is for the related acylation of isobutylbenzene, demonstrating the high para-selectivity achievable with shape-selective solid acid catalysts.[8]

References

Technical Support Center: Synthesis and Purification of 4-Isobutylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 4-Isobutylphenol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its preparation. We will delve into the causality behind impurity formation and provide robust, field-proven protocols for their removal, ensuring you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Impurity Profile

Question 1: What is the primary industrial method for synthesizing this compound, and what does the initial reaction pathway look like?

The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts alkylation of phenol with isobutylene.[1] This reaction is an electrophilic aromatic substitution where the hydroxyl group (-OH) of phenol directs the incoming isobutyl group primarily to the ortho and para positions. The reaction is typically catalyzed by a Brønsted or Lewis acid, such as sulfuric acid or aluminum chloride (AlCl₃).[1][2] While the para product is often desired, achieving high selectivity can be challenging.

G cluster_reactants Reactants cluster_products Reaction Products Phenol Phenol Catalyst Acid Catalyst (e.g., H₂SO₄, AlCl₃) Phenol->Catalyst Isobutylene Isobutylene Isobutylene->Catalyst p_IBP This compound (Desired Product) Catalyst->p_IBP Para-substitution (Major) o_IBP 2-Isobutylphenol (Ortho Isomer) Catalyst->o_IBP Ortho-substitution (Major Impurity) di_IBP 2,4-Diisobutylphenol (Over-alkylation) Catalyst->di_IBP Over-alkylation (Minor Impurity)

Caption: Synthesis of this compound via Friedel-Crafts Alkylation.

Question 2: I've completed the synthesis. What are the most common impurities I should expect in my crude product mixture?

Your crude product will likely contain a mixture of several compounds stemming from the reaction's nature. Identifying these is the first step in designing a purification strategy. The primary impurities include:

  • Isomeric Byproducts: The most significant impurity is the ortho-isomer, 2-Isobutylphenol .[3] The hydroxyl group's directing effect is not exclusively for the para position, leading to substantial formation of the ortho product.[4]

  • Over-Alkylated Products: If the reaction conditions are not carefully controlled, the phenol ring can be alkylated more than once, leading to products like 2,4-Diisobutylphenol .[5][6]

  • Unreacted Starting Materials: Incomplete conversion will result in residual phenol in your crude mixture.

  • Solvent and Catalyst Residues: Depending on the specific acid catalyst and solvents used, residues from these materials may persist after the initial work-up.

  • Feedstock Impurities: If the isobutylene source is a C4 raffinate stream, it may contain other butene isomers, which can react to form other butylphenol byproducts, such as sec-butylphenols.[5][7]

Purification & Troubleshooting

Question 3: My crude product is a complex mixture. How can I effectively separate this compound from its main isomer, 2-Isobutylphenol, and unreacted phenol?

The most effective method for this initial bulk separation is fractional vacuum distillation . This technique leverages the differences in the boiling points of the components. This compound has a significantly higher boiling point than both unreacted phenol and its ortho-isomer, allowing for their separation. Distillation under vacuum is crucial to prevent thermal decomposition of the phenolic compounds, which can occur at their atmospheric boiling points.[4][8]

Table 1: Physical Properties of Key Components for Distillation

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Rationale for Separation
Phenol 94.11 181.7 40.5 Lowest boiling point; comes off in the first fraction.
2-Isobutylphenol 150.22 ~224[9] -7 (Liquid at RT)[9] Intermediate boiling point; separates from phenol and 4-IBP.
This compound 150.22 ~245[10] 51.5[10] Highest boiling point; remains in the distillation flask longer.

| 2,4-Diisobutylphenol | 206.32 | >250 | N/A | Very high boiling point; will remain as residue. |

Note: Boiling points are approximate and vary with pressure.

Experimental Protocol 1: Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a Vigreux or packed column, a condenser, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the crude reaction mixture into the distillation flask. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Applying Vacuum: Gradually reduce the pressure in the system to the desired level (e.g., 10-20 mmHg).

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Fraction 1 (Heads): Collect the low-boiling fraction, which will be rich in unreacted phenol. The head temperature will plateau during this phase.

    • Fraction 2 (Intermediate): As the temperature rises, a second fraction rich in 2-Isobutylphenol will begin to distill.

    • Fraction 3 (Heart): A second, higher temperature plateau will indicate the distillation of the target compound, this compound. Collect this fraction in a separate, clean receiving flask.

  • Shutdown: Once the this compound fraction has been collected, stop the heating, and allow the system to cool completely before slowly reintroducing air to the apparatus. The high-boiling residue, containing di-substituted products, will remain in the distillation flask.

Question 4: After distillation, my this compound fraction still contains some isomeric impurities. What is the best method to achieve high purity (>99%)?

To achieve high purity, recrystallization is the ideal subsequent step. This technique exploits the differences in solubility and physical state of the target compound and remaining impurities. This compound is a solid at room temperature, whereas the primary remaining impurity, 2-Isobutylphenol, is a liquid.[9][10] By dissolving the distilled solid in a suitable hot solvent and allowing it to cool slowly, pure crystals of this compound will form, leaving the impurities dissolved in the mother liquor.[11]

G cluster_waste Byproducts / Waste Streams Crude Crude Product (Mixture of Phenol, o-IBP, p-IBP, di-IBP) Distill Fractional Vacuum Distillation Crude->Distill Crystallize Recrystallization (e.g., from Heptane) Distill->Crystallize Enriched 4-IBP Fraction Waste1 Low Boilers: Phenol, 2-Isobutylphenol Distill->Waste1 Residue High Boilers: 2,4-Diisobutylphenol Distill->Residue Pure Pure this compound (>99%) Crystallize->Pure Liquor Mother Liquor: (Trace Impurities) Crystallize->Liquor

Caption: Overall Purification Workflow for this compound.

Experimental Protocol 2: Recrystallization from a Hydrocarbon Solvent

  • Solvent Selection: Choose a solvent in which this compound is highly soluble when hot but poorly soluble when cold. Non-polar hydrocarbon solvents like heptane or hexane are excellent choices.

  • Dissolution: Place the distilled this compound solid into an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If it doesn't dissolve, add small aliquots of hot solvent until a clear, saturated solution is obtained.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a white, crystalline solid.

Question 5: How do I verify the purity of my final product?

A combination of analytical techniques should be used to confirm the purity and identity of your this compound:

  • Gas Chromatography (GC): An excellent method to determine the percentage of residual volatile impurities like phenol, 2-isobutylphenol, and solvent.

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and quantification of phenolic compounds.

  • Melting Point Analysis: A sharp melting point close to the literature value (51.5 °C) is a strong indicator of high purity.[10] Impurities will typically depress and broaden the melting range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and isomeric purity of the final compound.

  • Differential Scanning Calorimetry (DSC): Can be used for highly accurate melting point determination and to detect polymorphic forms.

By following this guide, researchers can effectively troubleshoot common issues in the synthesis of this compound and implement a logical, multi-step purification process to achieve a high-purity final product.

References

Technical Support Center: Troubleshooting Side Reactions in the Friedel-Crafts Acylation of Isobutylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Friedel-Crafts acylation of isobutylbenzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical reaction, most notably in the synthesis of 4-isobutylacetophenone, a key intermediate for the production of Ibuprofen.[1][2] This document provides in-depth, experience-based answers to common issues encountered during this electrophilic aromatic substitution, focusing on the prevention and mitigation of side reactions.

Frequently Asked Questions & Troubleshooting Guides
Q1: I am concerned about the isobutyl group rearranging to a tert-butyl group during the reaction. Is this a common side reaction?

A1: This is a valid concern based on general Friedel-Crafts chemistry, but it is a misconception specific to the acylation reaction. Carbocation rearrangements are a significant issue in Friedel-Crafts alkylation because the intermediate is a simple alkyl carbocation that can readily undergo hydride or alkyl shifts to form a more stable carbocation.[3][4]

However, in Friedel-Crafts acylation , the electrophile is not a simple carbocation but a resonance-stabilized acylium ion .[5][6] The positive charge on the carbonyl carbon is delocalized onto the oxygen atom, forming a highly stable structure with a complete octet on carbon.[7][8] This resonance stabilization is energetically favorable and prevents any skeletal rearrangement of the acyl group itself.[7][9] Therefore, you will not see the acetyl group rearranging.

Furthermore, the isobutyl group already attached to the benzene ring is generally stable under typical acylation conditions. While extremely harsh conditions (e.g., very high temperatures, excessive catalyst loading) could potentially induce isomerization or dealkylation, it is not a typical side reaction for this process.

cluster_0 Friedel-Crafts Alkylation cluster_1 Friedel-Crafts Acylation alkyl_halide R-CH₂-CH₂-Cl primary_carbocation R-CH₂-CH₂⁺ (Primary Carbocation) alkyl_halide->primary_carbocation + AlCl₃ lewis_acid_alk AlCl₃ rearrangement ~H⁻ Shift primary_carbocation->rearrangement secondary_carbocation R-CH⁺-CH₃ (More Stable) rearrangement->secondary_carbocation acyl_halide R-CO-Cl acylium_ion R-C≡O⁺ ↔ R-C⁺=O (Acylium Ion) Resonance Stabilized acyl_halide->acylium_ion + AlCl₃ lewis_acid_acyl AlCl₃ no_rearrangement No Rearrangement acylium_ion->no_rearrangement

Caption: Stability of Acylium Ion vs. Alkyl Carbocation.

Q2: My analysis shows multiple acylated products. Is this due to polyacylation, and how can I stop it?

A2: Polyacylation is highly improbable in a Friedel-Crafts acylation reaction. The acyl group (e.g., acetyl group) attached to the aromatic ring is strongly electron-withdrawing due to the carbonyl. This effect deactivates the aromatic ring, making it significantly less nucleophilic and therefore less reactive towards further electrophilic attack by another acylium ion.[8][10][11] This is a key synthetic advantage of acylation over alkylation, where the activating alkyl group often leads to polyalkylation.[12][13]

If you are observing multiple products, they are almost certainly regioisomers (ortho, meta, para) or by-products from other side reactions (see Q3 and Q4). The primary cause is not polysubstitution.

Q3: I am isolating the desired 4-isobutylacetophenone, but my yield is reduced by an isomeric by-product. How can I improve the regioselectivity?

A3: The isobutyl group is an ortho, para-director. Due to the significant steric hindrance posed by the bulky isobutyl group, the acylation reaction strongly favors the para position.[14] However, formation of the meta-isomer (3-isobutylacetophenone) and, to a lesser extent, the ortho-isomer can occur, reducing the purity and yield of the desired product. One patent reported the formation of approximately 2.1% of the meta-isomer under specific conditions.[15]

Troubleshooting Guide for Poor Regioselectivity:

IssueCausalityRecommended Solution
High Reaction Temperature Higher temperatures provide more energy to overcome the activation barrier for the formation of the less-favored meta and ortho isomers, reducing kinetic selectivity.Conduct the reaction at a lower temperature. A range of 0°C to 10°C is often effective.[15] In some cases, sub-zero temperatures (-10°C or below) can provide exceptionally high para-selectivity.
Catalyst Choice / Activity Highly reactive Lewis acids (like AlCl₃) can sometimes reduce selectivity.While AlCl₃ is standard, consider exploring milder Lewis acids such as FeCl₃ or using heterogeneous catalysts like zeolites, which can offer enhanced shape-selectivity.[16][17]
Solvent Effects The polarity and coordinating ability of the solvent can influence the effective reactivity of the electrophile and the transition state energies.Non-polar solvents like dichloromethane or carbon disulfide are common. Using excess isobutylbenzene as the solvent can also be a viable strategy. Experiment with different inert solvents to optimize selectivity.
Order of Reagent Addition Premixing the catalyst and acylating agent before adding the substrate ensures the acylium ion is pre-formed, which can lead to a cleaner reaction.Slowly add the isobutylbenzene to a pre-chilled mixture of the Lewis acid catalyst and the acylating agent (e.g., acetyl chloride).[18] This maintains a low concentration of the nucleophile and can suppress side reactions.
Q4: My crude product contains high-boiling point impurities that are difficult to remove. What are they and how can I prevent their formation?

A4: High-boiling impurities are often the result of secondary reactions involving the product, 4-isobutylacetophenone. Under the acidic and sometimes heated conditions of the reaction or workup, the ketone product can undergo self-condensation reactions.

  • Likely Cause: Aldol-type condensation reactions between two molecules of the ketone product can occur, especially if the reaction temperature is too high or the reaction time is excessively long.[15] This leads to the formation of larger, high-molecular-weight by-products. One such by-product identified in the synthesis of 4-isobutylacetophenone is 3-p-acetylphenyl-4-methylpent-3-en-2-one.[19]

  • Prevention Strategy:

    • Strict Temperature Control: Maintain the recommended low temperature throughout the addition and stirring phases.

    • Optimize Reaction Time: Monitor the reaction by TLC or GC. Once the starting material is consumed, proceed with the workup promptly to avoid prolonged exposure of the product to the acidic catalyst.

    • Proper Quenching: Quench the reaction by carefully pouring the reaction mixture into a mixture of ice and acid (e.g., HCl).[18] This rapidly decomposes the catalyst-ketone complex and neutralizes the catalyst, preventing further reactions.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of 4-isobutylacetophenone while minimizing the formation of isomers and high-boiling impurities.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Isobutylbenzene (IBB)

  • Acetyl Chloride (AcCl)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is under a dry, inert atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice-water bath.

  • Electrophile Formation: Add acetyl chloride (1.05 equivalents) dropwise to the stirred AlCl₃ suspension while maintaining the temperature between 0-5°C. Stir for 15 minutes to allow for the formation of the acylium ion complex.

  • Acylation: Add isobutylbenzene (1.0 equivalent) dropwise via the dropping funnel over 30-60 minutes. Critically, maintain the internal reaction temperature below 10°C throughout the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until GC/TLC analysis indicates full consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Workup:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with a fresh portion of DCM.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude 4-isobutylacetophenone by vacuum distillation.

Caption: Troubleshooting Flowchart for Unexpected Products.

References

Technical Support Center: Purification of Crude 4-Isobutylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-isobutylphenol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound from crude reaction mixtures. The following content is structured in a problem-oriented question-and-answer format to directly address common issues and provide robust, field-tested solutions.

Section 1: First Principles & Method Selection

This section addresses foundational questions regarding the nature of crude this compound and how to select an appropriate purification strategy.

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of crude this compound is highly dependent on its synthetic route. A common synthesis involves the Friedel-Crafts alkylation of phenol. Potential impurities can include:

  • Isomeric Byproducts: The alkylation of phenol can also produce ortho- and meta-isomers (2-isobutylphenol and 3-isobutylphenol) and poly-alkylated species like 2,4-diisobutylphenol.[1][2]

  • Unreacted Starting Materials: Residual phenol or isobutylene (or its precursor alcohol/halide) may be present.

  • Solvent and Catalyst Residues: Depending on the reaction conditions, residual solvents and traces of the acid catalyst (e.g., AlCl₃, H₂SO₄) may contaminate the crude product.

  • Oxidation Products: Phenols are susceptible to air oxidation, which can lead to the formation of colored quinone-like impurities, often responsible for a yellow or brown appearance.

  • Side-Reaction Products: In syntheses related to ibuprofen, impurities such as 4-isobutylacetophenone or isobutylbenzene could potentially be present.[3]

Understanding your specific synthetic pathway is the first critical step in designing an effective purification strategy.

Q2: What are the key physical properties of this compound relevant to purification?

Knowledge of the compound's physical properties is essential for selecting and optimizing purification techniques. Key data is summarized below.

PropertyValueUnitSignificance for PurificationSource
Molecular Weight150.22 g/mol -[4][5]
AppearanceColorless to pale yellow liquid or solid-Color indicates the presence of oxidation impurities.[6]
Melting Point51.5°CA sharp melting point close to this value indicates high purity. Useful for melt crystallization.[7]
Boiling Point245.1°CHigh boiling point necessitates vacuum distillation to prevent thermal decomposition.[7]
SolubilityModerately soluble in water; soluble in organic solvents like ethanol, ether, and hexane.-Critical for selecting a suitable recrystallization solvent system.[6]
Q3: How do I decide which purification technique to use?

The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. A general decision workflow can be visualized as follows.

G start Crude this compound is_solid Is the crude product a solid or oil? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Solid distill Perform Vacuum Distillation is_solid->distill Oil solid_path Solid / Crystalline oil_path Oil / Liquid purity_check1 Check Purity (MP, GC, NMR) recrystallize->purity_check1 purity_check2 Check Purity (GC, NMR) distill->purity_check2 purity_check1->distill No, significant impurities end_product High-Purity Product purity_check1->end_product Yes purity_check2->end_product No chromatography Column Chromatography purity_check2->chromatography Yes, close-boiling isomers is_pure1 Is purity >99%? is_pure2 Are isomers present? chromatography->end_product

Caption: Decision workflow for selecting a purification technique.

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is often the most convenient and cost-effective method for purifying solid organic compounds.[8]

Q4: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the solute's melting point.

Causality: The high concentration of solute in the hot solvent means that as it cools, the saturation point is reached while the solution temperature is still above 51.5 °C (the melting point of this compound).

Solutions:

  • Add More Solvent: The most direct solution is to add more of the hot solvent to the oiled-out mixture until the oil redissolves completely. This lowers the saturation temperature of the solution, ensuring it is below the compound's melting point when precipitation begins.

  • Use a Lower-Boiling Solvent: A solvent with a lower boiling point can prevent the solution from being heated above the solute's melting point.

  • Slow Cooling: Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature first. Rapid cooling encourages precipitation over crystallization and can lead to oiling out or the trapping of impurities.[9]

Q5: How do I choose the perfect solvent system for recrystallization?

The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[9] For this compound, which has intermediate polarity, a single solvent or a binary solvent mixture can be effective.

Solvent Selection Protocol:

  • Place ~50 mg of your crude material in a test tube.

  • Add a few drops of a test solvent at room temperature. If it dissolves immediately, the solvent is too good and will result in poor recovery.

  • If it does not dissolve, heat the mixture gently. If the compound dissolves when hot, it's a promising candidate.

  • Allow the hot solution to cool. The formation of crystals upon cooling indicates a good solvent.

Recommended Solvent Systems:

Solvent/SystemRationale
Heptane or HexaneA good choice for a primary solvent. This compound has limited solubility in cold alkanes but should dissolve when heated. Prone to oiling out if cooled too quickly.
TolueneSimilar polarity to this compound; may require a co-solvent to reduce solubility.
WaterAs a phenolic compound, it has slight water solubility. Often used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[8][10]
Heptane/Ethyl AcetateA common binary system. Dissolve the crude product in a minimum amount of hot ethyl acetate (good solvent) and slowly add hot heptane (poor solvent) until the solution becomes turbid. Add a drop of ethyl acetate to clarify and then allow to cool.
Protocol: Recrystallization of this compound from Heptane
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of heptane and a boiling chip. Heat the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue adding heptane in small portions until all the solid has just dissolved at the boiling point. Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold heptane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Section 3: Troubleshooting Guide: Vacuum Distillation

For liquid crude products or for removing impurities after a first-pass recrystallization, vacuum distillation is the method of choice.

Q6: Why is vacuum distillation necessary? Can't I just perform a simple distillation at atmospheric pressure?

Attempting to distill this compound at its atmospheric boiling point of ~245 °C will likely lead to significant thermal decomposition.[7] Phenols are susceptible to oxidation and degradation at high temperatures. Applying a vacuum lowers the boiling point to a temperature where the compound is stable, preserving its integrity. This is a common strategy for purifying high-boiling organic compounds.[11]

Q7: My separation of isomers is poor. How can I improve the efficiency of my distillation?

Poor separation of close-boiling isomers (e.g., ortho- and para-isobutylphenol) is a common issue with simple distillation.

Solution: Fractional Distillation You must use a fractionating column (e.g., a Vigreux or packed column) placed between the distillation flask and the condenser.

Causality: A fractionating column provides a large surface area (packing material or glass indentations) that allows for many successive condensation and vaporization cycles. Each cycle enriches the vapor with the more volatile component (the one with the lower boiling point). This process, equivalent to performing many simple distillations, dramatically improves separation efficiency.

Protocol: Vacuum Fractional Distillation of this compound
  • Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Begin heating the distillation flask using a heating mantle. Stir the liquid to ensure smooth boiling.

  • Equilibration: As the vapor rises, you will see a condensation ring move up the fractionating column. Heat slowly to allow the column to equilibrate.

  • Collect Fractions: Collect any initial low-boiling impurities as a forerun fraction. Once the temperature at the thermometer stabilizes, collect the main fraction of this compound at its reduced-pressure boiling point.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before releasing the vacuum to prevent air from rushing in and cracking the hot glassware.

Section 4: Troubleshooting Guide: Column Chromatography

When distillation or recrystallization fails to remove persistent impurities, particularly isomers with very similar physical properties, column chromatography is the final option.[12]

Q8: When is column chromatography the right choice, and how do I select a solvent system?

Chromatography should be used when high-purity material is required for applications like reference standard preparation, and other methods have proven insufficient. It is generally a lower-throughput, higher-cost method.[12]

Solvent System (Mobile Phase) Selection: The goal is to find a solvent system where your desired compound has an Rf value of ~0.3 on a Thin Layer Chromatography (TLC) plate, with good separation from all impurity spots.

  • Start with a non-polar solvent: Use hexane or heptane.

  • Increase polarity: Gradually add a more polar solvent, such as ethyl acetate or dichloromethane, until the desired separation is achieved on TLC. A common starting point for phenols is a 9:1 or 8:2 mixture of Hexane:Ethyl Acetate.

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis pack_column 1. Pack Column (Silica Gel Slurry) load_sample 2. Load Crude Sample (Concentrated Solution) pack_column->load_sample elute 3. Elute with Solvent System (e.g., Hexane:EtOAc) collect 4. Collect Fractions elute->collect tlc 5. Analyze Fractions by TLC combine 6. Combine Pure Fractions tlc->combine evaporate 7. Evaporate Solvent combine->evaporate final Pure Product evaporate->final

Caption: General workflow for purification by column chromatography.

References

Introduction: The Challenge of Selectivity and Yield in 4-Isobutylphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common obstacles in the synthesis of 4-isobutylphenol, designed for chemical researchers and process development scientists.

This compound is a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals, most notably as a precursor in some routes to the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. The primary industrial route to its synthesis is the Friedel-Crafts alkylation of phenol with isobutylene.[1] While seemingly straightforward, this electrophilic aromatic substitution is frequently plagued by issues of low yield and poor regioselectivity, leading to complex product mixtures that are challenging and costly to purify.

This technical guide serves as a dedicated troubleshooting resource. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles into a practical question-and-answer format. This document is designed to help you diagnose experimental shortcomings, optimize reaction conditions, and ultimately enhance the yield and purity of your target compound.

Core Reaction Pathway & Potential Pitfalls

The fundamental reaction involves the acid-catalyzed alkylation of phenol. The hydroxyl group of phenol is an ortho-, para-directing activator, leading to the desired this compound along with isomeric and poly-alkylated byproducts.

cluster_reactants Reactants Phenol Phenol Product_Mixture Crude Product Mixture Phenol->Product_Mixture + Isobutylene Isobutylene Isobutylene->Product_Mixture + Catalyst Acid Catalyst (e.g., AlCl₃, Zeolite) Catalyst->Product_Mixture Reaction Conditions (Temp, Pressure, Time) Target This compound (Para-Product, Desired) Product_Mixture->Target Major Product Ortho 2-Isobutylphenol (Ortho-Isomer) Product_Mixture->Ortho Byproduct Poly 2,4-Diisobutylphenol (Polyalkylation) Product_Mixture->Poly Byproduct Oligomers Isobutylene Oligomers Product_Mixture->Oligomers Byproduct

Caption: General reaction scheme for the Friedel-Crafts alkylation of phenol.

Troubleshooting Guide: Low Yields & Impurities

This section addresses specific, common problems encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction has stalled, leaving a large amount of unreacted phenol. What is the primary cause of this low conversion?

A: Low conversion with significant starting material remaining almost always points to an issue with the catalyst or reaction conditions. The electrophilic attack on the phenol ring requires a sufficiently activated electrophile, which is generated by the interaction of isobutylene with the acid catalyst.

Causality & Solutions:

  • Catalyst Inactivity: Traditional Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Trace water in your phenol, solvent, or glassware will hydrolyze the catalyst, rendering it inactive. The phenolic hydroxyl group itself can complex with and partially deactivate the Lewis acid, often necessitating stoichiometric amounts rather than catalytic quantities.[2]

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents and high-purity, dry phenol. Consider using solid acid catalysts like zeolites, which are less sensitive to trace moisture and can be regenerated.[1]

  • Insufficient Catalyst Loading: If using a catalyst like AlCl₃, a molar equivalent may be required due to complexation with the phenol -OH group. For solid acids, ensure sufficient catalyst surface area is available for the scale of your reaction.

    • Solution: Perform a catalyst loading study, starting with stoichiometric amounts for Lewis acids or ~10-20% w/w for solid acids, and optimize from there.

  • Inadequate Temperature: Alkylation is an endothermic process that requires thermal energy to overcome the activation barrier. If the temperature is too low, the reaction rate will be impractically slow.

    • Solution: Gradually increase the reaction temperature in 10°C increments. For typical aluminum phenoxide catalyst systems, temperatures between 90°C and 140°C are effective.[3][4] Monitor for the onset of side reactions as you increase the heat.

Start Low Conversion: High Unreacted Phenol Check_Moisture Are all reagents/glassware rigorously anhydrous? Start->Check_Moisture Check_Catalyst_Loading Is catalyst loading sufficient? (e.g., >1 eq. for AlCl₃) Check_Moisture->Check_Catalyst_Loading Yes Sol_Dry Solution: Dry all components. Use inert atmosphere. Check_Moisture->Sol_Dry No Check_Temp Is reaction temperature in optimal range (e.g., 90-140°C)? Check_Catalyst_Loading->Check_Temp Yes Sol_Catalyst Solution: Increase catalyst load. Consider stoichiometric amounts. Check_Catalyst_Loading->Sol_Catalyst No Sol_Temp Solution: Increase temperature. Monitor reaction progress (TLC/GC). Check_Temp->Sol_Temp No Success Improved Conversion Check_Temp->Success Yes Sol_Dry->Check_Catalyst_Loading Sol_Catalyst->Check_Temp Sol_Temp->Success

Caption: Decision workflow for troubleshooting low reaction conversion.

Q2: My yield of this compound is low due to the formation of 2-isobutylphenol and 2,4-diisobutylphenol. How can I improve para-selectivity?

A: This is the central challenge of this synthesis. The formation of ortho and di-substituted products is kinetically competitive. Achieving high para-selectivity requires optimizing conditions to favor the thermodynamically more stable para-product and leveraging steric hindrance.

Causality & Solutions:

  • Thermodynamic vs. Kinetic Control: Ortho-alkylation can be kinetically favored, but the para-isomer is often the more thermodynamically stable product due to reduced steric clash between the bulky isobutyl group and the hydroxyl group. Running the reaction at higher temperatures for longer times can sometimes allow for isomerization of the ortho-product to the para-product, but this can also promote byproduct formation.

    • Solution: The most effective strategy is often catalyst selection. Bulky catalysts can sterically hinder the approach of the electrophile to the ortho position.

  • Catalyst Choice: The choice of catalyst has the most significant impact on regioselectivity.

    • Solution: Switch from small Lewis acids (AlCl₃) to shape-selective solid acid catalysts. Zeolites (like Beta zeolite) or acid-activated clays have defined pore structures that sterically favor the formation of the slimmer para-isomer, which can diffuse out of the catalyst pores more easily than the bulkier ortho-isomer.[1] Aluminum phenoxide catalysts also show good selectivity.[3][4]

  • Reagent Ratio: An excess of phenol can help minimize polyalkylation by increasing the statistical probability that isobutylene will encounter a mono-substituted or unsubstituted phenol molecule.

    • Solution: Use a molar ratio of phenol to isobutylene of at least 2:1 or higher.

ParameterConditionTypical OutcomeRationale
Catalyst AlCl₃Lower para-selectivity, more byproductsSmall, highly active catalyst promotes both ortho and para substitution.
Zeolite (e.g., Beta)High para-selectivity (>80%)Shape-selective pores sterically hinder ortho-substitution.[1]
Aluminum PhenoxideGood para-selectivityBulkier catalyst complex favors the less hindered para position.[3][4]
Temperature Low (e.g., 60-80°C)May favor kinetic (ortho) productInsufficient energy for thermodynamic equilibrium.
High (e.g., 90-140°C)Favors thermodynamic (para) productAllows for equilibration to the more stable isomer.[3]
Phenol:Isobutylene Ratio 1:1Increased di-alkylationHigher probability of alkylating an already substituted phenol.
>2:1Reduced di-alkylationIsobutylene is more likely to react with the excess unsubstituted phenol.
Q3: Analysis of my crude product shows broad signals characteristic of polymers/oligomers. What causes this and how is it prevented?

A: This is due to the acid-catalyzed oligomerization of isobutylene, a common side reaction in Friedel-Crafts alkylations. The same acid catalyst that activates isobutylene for reaction with phenol can also catalyze its reaction with other isobutylene molecules.

Causality & Solutions:

  • High Local Concentration of Isobutylene: Introducing isobutylene too quickly creates localized areas of high concentration where it is more likely to react with itself than with phenol.

    • Solution: Introduce the isobutylene gas or liquid slowly and sub-surface with vigorous stirring. This ensures rapid dispersion and reaction with phenol, minimizing self-reaction.

  • Excessively High Temperature or Acidity: Very strong acid catalysts or high temperatures can dramatically accelerate the rate of oligomerization.

    • Solution: Maintain the lowest possible temperature that provides a reasonable reaction rate. If using a very strong acid, consider switching to a milder, solid acid catalyst which can moderate the activity.

Frequently Asked Questions (FAQs)

Q: What are the critical safety considerations for this reaction? A: Handle corrosive Lewis acids like AlCl₃ in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Isobutylene is a flammable gas; ensure the setup is free from ignition sources and properly vented. The reaction can be exothermic and generate pressure; use a robust reaction vessel and consider a pressure-release system.

Q: What is the most effective method for purifying the final product? A: Fractional vacuum distillation is the most common and effective method for separating this compound from unreacted phenol, the 2-isobutylphenol isomer, and heavier di-alkylated products. Crystallization from a suitable hydrocarbon solvent can also be used, particularly for final polishing if high purity is required.[5]

Q: Can I use isobutyl alcohol or isobutyl chloride instead of isobutylene? A: Yes, these can be used as alkylating agents. However, they present their own challenges. Isobutyl alcohol requires a strong acid catalyst to generate the carbocation via dehydration, which can lead to other side reactions. Isobutyl chloride with a Lewis acid can generate the isobutyl carbocation, but this primary carbocation is highly prone to rearrangement (a hydride shift) to form the more stable tert-butyl carbocation, which would lead to 4-tert-butylphenol as the major product. Therefore, isobutylene is generally the preferred reagent for this specific transformation.

Experimental Protocols

Protocol 1: General Procedure for Para-Selective Alkylation using a Solid Acid Catalyst

This is a representative procedure and must be adapted and optimized for your specific equipment and scale.

  • Catalyst Activation: If using a zeolite or other solid acid catalyst, activate it by heating under vacuum or a flow of inert gas (e.g., 150°C for 4 hours) to remove adsorbed water.

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a gas inlet tube, add phenol (2.0 molar equivalents) and the activated solid acid catalyst (e.g., 15% by weight relative to phenol).

  • Inert Atmosphere: Purge the system with nitrogen or argon.

  • Heating: Heat the stirred mixture to the desired reaction temperature (e.g., 120°C).

  • Reagent Addition: Begin a slow, sub-surface bubbling of isobutylene gas (1.0 molar equivalent) into the reaction mixture. Monitor the internal temperature to control any exotherm. Alternatively, add liquefied isobutylene dropwise via a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. The reaction may take several hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter to recover the solid catalyst (which can be washed, dried, and potentially reused).

  • Purification: The liquid filtrate contains the product mixture. Isolate and purify the this compound by fractional vacuum distillation.

References

Troubleshooting Guide: Overcoming Common Hurdles in Isobutylbenzene Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the acylation of isobutylbenzene. As a key transformation in the synthesis of active pharmaceutical ingredients like Ibuprofen, achieving high regioselectivity for the para-isomer, 4-isobutylacetophenone, is paramount. This guide, structured by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your experimental outcomes.

This section addresses specific issues you may encounter during the Friedel-Crafts acylation of isobutylbenzene. We delve into the root causes and provide actionable protocols to enhance your reaction's performance.

Issue 1: Low para-Regioselectivity (High Proportion of ortho- and meta-Isomers)

Root Cause Analysis:

The formation of ortho and meta isomers is a common challenge in Friedel-Crafts acylation. The isobutyl group is an ortho-, para-directing group due to its electron-donating nature. However, the steric hindrance of the bulky isobutyl group generally disfavors the ortho position.[1] The regioselectivity is kinetically and thermodynamically controlled, and suboptimal reaction conditions can lead to a mixture of products.

Solutions & Protocols:

  • Lower the Reaction Temperature: This is the most critical parameter for enhancing para-selectivity. At lower temperatures, the reaction favors the sterically less hindered para product.

    • Insight: Operating at temperatures below 0°C, and even as low as -30°C to -75°C, can dramatically increase the ratio of para to other isomers.[2][3] For instance, with an aluminum chloride catalyst, the para:(ortho+meta) ratio can improve from around 50:1 at -10°C to as high as 350:1 at -75°C.[2]

    Protocol: Low-Temperature Acylation with AlCl₃

    • Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add isobutylbenzene and a suitable solvent (e.g., dichloromethane).

    • Cooling: Cool the reaction mixture to the desired temperature (e.g., -20°C) using a cryostat or a dry ice/acetone bath.

    • Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) to the stirred solution.

    • Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride) dropwise via the dropping funnel, maintaining the low temperature.

    • Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Workup: Upon completion, quench the reaction by carefully pouring the mixture into a mixture of crushed ice and concentrated HCl. Extract the product with an organic solvent, wash, dry, and purify.[4]

  • Catalyst Selection: The choice of catalyst plays a pivotal role in directing the acylation.

    • Homogeneous Catalysts: While AlCl₃ is effective, other Lewis acids like boron trifluoride (BF₃) or strong Brønsted acids like hydrogen fluoride (HF) can also be used.[5] HF is used industrially but requires special handling due to its corrosive and toxic nature.

    • Heterogeneous Catalysts (Zeolites): Solid acid catalysts, particularly Zeolite Beta, offer significant advantages.[6] Their microporous structure can impart shape selectivity, favoring the formation of the less bulky para-isomer that can diffuse out of the pores more easily.[7] This approach also simplifies catalyst separation and reduces corrosive waste.[6]

    Table 1: Catalyst Influence on Isobutylbenzene Acylation

Catalyst TypeTypical ConditionsKey AdvantagesConsiderations
AlCl₃ (Homogeneous)Low Temperature (-10°C to -75°C)[2][3]High activity, well-establishedRequires stoichiometric amounts, corrosive, aqueous workup generates waste.[5][8]
HF (Homogeneous)Industrial standardRecyclable, high efficiencyHighly toxic and corrosive, requires specialized equipment.[9]
Zeolite Beta (Heterogeneous)Higher Temperature (60°C to 165°C)[10]Reusable, non-corrosive, shape-selective potential, environmentally benign.[6][11]May require higher temperatures, potential for deactivation.
Issue 2: Low Overall Conversion of Isobutylbenzene

Root Cause Analysis:

Low conversion can stem from several factors, including insufficient catalyst activity, catalyst deactivation, or suboptimal reaction conditions such as temperature and time.

Solutions & Protocols:

  • Optimize Catalyst Loading: Ensure an adequate amount of catalyst is used. For Lewis acids like AlCl₃, a stoichiometric amount is often necessary because the product ketone complexes with the catalyst, rendering it inactive.[5][12]

  • Increase Reaction Temperature (with Heterogeneous Catalysts): When using solid acids like zeolites, higher temperatures (e.g., 120-160°C) are often required to achieve good conversion rates.[10] This is a trade-off, as excessively high temperatures might slightly decrease selectivity.

  • Extend Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.

  • Catalyst Activation (for Solid Catalysts): Ensure heterogeneous catalysts are properly activated before use. This typically involves heating under vacuum or a flow of inert gas to remove adsorbed water, which can poison the acid sites.

Issue 3: Formation of Di-acylated Byproducts

Root Cause Analysis:

Friedel-Crafts acylation is generally self-limiting because the product, an aryl ketone, is deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the carbonyl group.[5][13] However, under harsh conditions or with highly active catalysts, di-acylation can occur.

Solutions:

  • Control Stoichiometry: Use a molar ratio of isobutylbenzene to the acylating agent of 1:1 or have a slight excess of isobutylbenzene.[3]

  • Avoid Excessively High Temperatures: While higher temperatures can increase reaction rates, they can also promote side reactions.

  • Moderate Catalyst Activity: If di-acylation is a persistent issue, consider using a milder Lewis acid or optimizing the loading of the heterogeneous catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Friedel-Crafts acylation and how does it influence regioselectivity?

A1: The reaction proceeds via electrophilic aromatic substitution. First, the Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion (CH₃CO⁺).[14][15] This ion is then attacked by the electron-rich isobutylbenzene ring. The isobutyl group directs the attack to the ortho and para positions. The preference for the para position is primarily due to the steric hindrance imposed by the isobutyl group, which makes the ortho positions less accessible.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation AcCl Acetyl Chloride Acylium Acylium Ion [CH₃CO]⁺ + [AlCl₄]⁻ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ IBB Isobutylbenzene Sigma σ-Complex (Arenium Ion) IBB->Sigma + [CH₃CO]⁺ Product 4-Isobutylacetophenone Sigma->Product - H⁺ (regenerates AlCl₃)

Caption: Mechanism of Friedel-Crafts Acylation.

Q2: Which acylating agent is better: acetyl chloride or acetic anhydride?

A2: Both acetyl chloride and acetic anhydride are commonly used.[2][8]

  • Acetyl Chloride: Tends to be more reactive. The reaction with AlCl₃ generates the acylium ion and AlCl₄⁻.[13]

  • Acetic Anhydride: Often used in industrial processes, sometimes with catalysts like HF or zeolites.[8][10] It can be a greener alternative as the byproduct is acetic acid, which is less corrosive than the HCl generated from acetyl chloride.

The choice often depends on the specific catalyst system and desired reaction conditions. For laboratory-scale synthesis with AlCl₃, acetyl chloride is very common.

Q3: What are the main benefits of using a heterogeneous catalyst like Zeolite Beta?

A3: Using a solid acid catalyst like Zeolite Beta offers several key advantages over traditional homogeneous Lewis acids:

  • Reusability: The catalyst can be recovered by simple filtration and reused, which is economically and environmentally beneficial.[6]

  • Reduced Waste: It eliminates the need for a stoichiometric amount of catalyst and avoids the large volumes of acidic aqueous waste generated during the workup of reactions using AlCl₃.[8]

  • Lower Corrosion: Solid acids are less corrosive than strong Lewis or Brønsted acids, allowing for the use of standard reactors.

  • Shape Selectivity: The defined pore structure of zeolites can enhance para-selectivity by sterically hindering the formation or diffusion of the bulkier ortho-isomer.[7]

G cluster_0 Catalyst Choice cluster_1 Homogeneous Catalyst Issues cluster_2 Heterogeneous Catalyst Benefits Choice Catalyst Selection Homogeneous Homogeneous (e.g., AlCl₃, HF) Choice->Homogeneous Heterogeneous Heterogeneous (e.g., Zeolite Beta) Choice->Heterogeneous HC_Issue1 Corrosive Homogeneous->HC_Issue1 HC_Issue2 Waste Generation Homogeneous->HC_Issue2 HC_Issue3 Non-reusable Homogeneous->HC_Issue3 HetC_Benefit1 Reusable Heterogeneous->HetC_Benefit1 HetC_Benefit2 Shape Selective Heterogeneous->HetC_Benefit2 HetC_Benefit3 Reduced Waste Heterogeneous->HetC_Benefit3

Caption: Comparison of Catalyst Types.

Q4: Can I run this reaction without a solvent?

A4: Solvent-free, or "neat," conditions have been explored, particularly with solid acid catalysts.[6] This approach is attractive from a green chemistry perspective as it reduces solvent waste. However, it may require higher temperatures to ensure the reaction mixture remains mobile, and heat transfer can be an issue on a larger scale. For homogeneous catalysts like AlCl₃, a solvent is typically necessary to ensure proper mixing and temperature control.

References

Technical Support Center: Catalyst Deactivation in 4-Isobutylphenol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of 4-isobutylphenol. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding a critical aspect of this process: catalyst deactivation. As your virtual Senior Application Scientist, I will walk you through the underlying causes of catalyst performance decay and provide actionable protocols to diagnose and mitigate these issues, ensuring the robustness and efficiency of your experimental workflows.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the production of this compound, a key intermediate in the synthesis of pharmaceuticals like Ibuprofen.[1]

Q1: My this compound yield has been steadily decreasing with each catalytic run. What are the likely causes?

A gradual decrease in yield is a classic symptom of catalyst deactivation. The primary culprits in Friedel-Crafts alkylation of phenol are typically:

  • Coking or Fouling: The formation of carbonaceous deposits, or "coke," on the active sites of your catalyst.[2]

  • Poisoning: Strong adsorption of impurities from your feedstock onto the catalyst's active sites.

  • Thermal Degradation: If operating at excessively high temperatures, the catalyst's structure can be irreversibly damaged, leading to a loss of active surface area.

Q2: I'm observing a shift in my product selectivity, with an increase in di- and tri-alkylated byproducts. Is this related to catalyst deactivation?

Yes, a change in selectivity is often linked to catalyst deactivation. As the most active and sterically accessible sites on the catalyst become blocked by coke or poisons, the reaction may proceed on less selective sites, leading to an increase in undesired isomers and poly-alkylated products. The acidity of the catalyst also plays a crucial role; changes in acidity due to deactivation can alter the product distribution.[3][4]

Q3: Can I regenerate my deactivated catalyst, or do I need to replace it?

In many cases, catalysts deactivated by coking can be regenerated.[2] Common methods include controlled oxidation to burn off the coke or hydrogenation.[5] However, deactivation due to thermal degradation or severe poisoning may be irreversible. The feasibility of regeneration depends on the type of catalyst and the deactivation mechanism.

Q4: What are some common impurities in phenol or isobutylene that can poison my catalyst?

Feedstock purity is critical. Common poisons include:

  • Sulfur and Nitrogen Compounds: These can strongly chemisorb onto the active sites of many catalysts.

  • Water: While its effect can be complex, excess water can lead to changes in the catalyst's acidic properties or even structural damage under certain conditions.

  • Oxygenated Organic Compounds: Aldehydes, ketones, or carboxylic acids, which may be present in trace amounts, can firmly adsorb on the acid sites of zeolite catalysts, leading to deactivation.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing the Cause of Catalyst Deactivation

A systematic approach is essential to pinpoint the root cause of catalyst deactivation. This workflow will guide you through the process of identifying the deactivation mechanism.

Experimental Workflow for Diagnosing Catalyst Deactivation

Troubleshooting_Workflow start Start: Decreased Catalyst Performance Observed step1 Step 1: Visual Inspection & Reaction Data Review Check for changes in catalyst color. Review reaction kinetics, selectivity, and temperature profiles. start->step1 step2 Step 2: Characterize the Deactivated Catalyst Perform a battery of analytical tests on the spent catalyst. step1->step2 decision1 Is there significant weight loss upon heating in air (TGA)? step2->decision1 outcome1 Primary Deactivation Mechanism: Coking/Fouling decision1->outcome1 YES step3 Step 3: Analyze Feedstock for Impurities Use GC-MS, HPLC, or specific elemental analysis to check for potential poisons. decision1->step3 NO path1 YES path2 NO decision2 Are significant impurities detected? step3->decision2 outcome2 Primary Deactivation Mechanism: Poisoning decision2->outcome2 YES step4 Step 4: Assess Physical & Structural Integrity Compare BET surface area, pore volume (N2 physisorption), and crystallinity (XRD) of fresh vs. spent catalyst. decision2->step4 NO path3 YES path4 NO decision3 Is there a significant loss of surface area or change in crystallinity? step4->decision3 outcome3 Primary Deactivation Mechanism: Thermal Degradation/Sintering decision3->outcome3 YES outcome4 Re-evaluate reaction conditions and consider mechanical attrition. decision3->outcome4 NO path5 YES path6 NO Deactivation_Regeneration_Cycle cluster_deactivation Deactivation Pathways cluster_regeneration Regeneration Pathways active_catalyst Active Catalyst High Yield & Selectivity coking Coking/Fouling (Pore Blockage, Site Coverage) active_catalyst->coking High MW byproducts, Oligomerization poisoning Poisoning (Impurity Adsorption) active_catalyst->poisoning Feedstock Impurities sintering Thermal Degradation (Loss of Surface Area) active_catalyst->sintering High Temperature deactivated_catalyst Deactivated Catalyst Low Yield & Selectivity oxidation Oxidative Regeneration (Coke Burn-off) deactivated_catalyst->oxidation If coked hydrogenation Hydrogenative Regeneration deactivated_catalyst->hydrogenation If coked washing Solvent Washing deactivated_catalyst->washing If fouled/poisoned coking->deactivated_catalyst poisoning->deactivated_catalyst sintering->deactivated_catalyst oxidation->active_catalyst Activity Restored hydrogenation->active_catalyst Activity Restored washing->active_catalyst Partial Activity Restoration

References

Stability issues of 4-Isobutylphenol under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Isobutylphenol (p-Isobutylphenol). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during storage and experimentation. Our goal is to provide not just troubleshooting steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Part 1: Troubleshooting Common Observations

This section addresses the most frequently observed issues with this compound. If you notice a change in your material, start here.

Question: My this compound, which was originally a white or off-white solid, has developed a pink, yellow, or brownish tint. Is it still usable?

Answer:

The development of a pink, yellow, or brown coloration is the most common indicator of this compound degradation. This color change is almost always due to the formation of oxidized species, specifically quinone and quinone-like compounds.

Causality: Phenols, as a class of compounds, are susceptible to oxidation. The phenolic hydroxyl group (-OH) can be oxidized to a phenoxy radical. In the presence of oxygen (from air), this initiates a chain reaction that can lead to the formation of benzoquinones. These resulting compounds are highly conjugated and absorb light in the visible spectrum, appearing colored even at very low concentrations.

The general best practice is to use a fresh, unopened container of the reagent for critical applications. For non-critical applications, the suitability of the discolored material depends on the tolerance of your experiment to small amounts of impurities. However, without analytical confirmation of purity, its use is not recommended.

Question: I observed a change in the melting point of my this compound. What does this signify?

Answer:

A change in the melting point, typically a depression (lowering) and broadening of the melting range, is a classic sign of impurity. Pure crystalline solids have a sharp, defined melting point (literature value for this compound is ~51.5°C)[1]. The presence of degradation products disrupts the crystal lattice of the solid, requiring less energy to transition to the liquid phase, hence the lower and broader melting point.

If you observe a significant deviation from the expected melting point, it strongly suggests that the material has degraded and should be analytically tested for purity before use.

Part 2: In-Depth FAQs on Stability and Storage

This section provides detailed answers to frequently asked questions regarding the long-term stability and optimal storage of this compound.

Question: What are the primary factors that cause this compound to degrade?

Answer:

The stability of this compound is influenced by several environmental factors. Understanding these is key to preventing degradation. Phenolic compounds in general are sensitive to oxygen, light, heat, and humidity[2].

  • Oxygen (Air): This is the most significant factor. Autooxidation is a primary degradation pathway for many phenols[3]. The process is often initiated by trace metal ions or light and involves a free-radical chain reaction with atmospheric oxygen.

  • Light (UV Radiation): Light, particularly in the UV spectrum, provides the activation energy needed to initiate oxidation by forming phenoxy radicals.

  • Elevated Temperature: Heat accelerates the rate of chemical reactions, including oxidation. Storing this compound at temperatures above the recommended range will significantly shorten its shelf life[2][4].

  • Humidity/Moisture: While this compound has low water solubility, moisture can facilitate certain degradation reactions and may introduce dissolved oxygen or metal ion catalysts[5]. Some safety data sheets explicitly recommend storing in a dry environment.

The combined effect of these factors is often synergistic, meaning the rate of degradation when exposed to both light and air, for example, is greater than the sum of the individual effects.

Summary of Environmental Factors on this compound Stability
Storage ConditionPotential Effect on StabilityScientific RationaleRecommended Mitigation
Exposure to Air (Oxygen) High Risk of OxidationFormation of colored quinone-type impurities via free-radical mechanism.Store in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon, Nitrogen).
Exposure to Light High Risk of DegradationProvides activation energy for photo-oxidation, generating phenoxy radicals.Store in an amber or opaque container to block UV and visible light.
Elevated Temperature (>25°C) Moderate to High RiskIncreases the kinetic rate of oxidation and other degradation reactions[2].Store in a cool location, as specified by the manufacturer (e.g., 2-8°C Refrigerator)[6].
High Humidity Low to Moderate RiskCan accelerate oxidative processes and introduce contaminants.Store in a dry, desiccated environment. Ensure container is tightly sealed to prevent moisture ingress[7].
Question: What is the likely degradation pathway for this compound?

Answer:

While specific, detailed degradation pathway studies for this compound are not extensively published, the mechanism can be confidently inferred from the well-established chemistry of other substituted phenols, such as 4-tert-butylphenol and various alkoxyphenols[3][8]. The primary pathway is autooxidation.

  • Initiation: An initiator (like UV light or a metal catalyst) abstracts a hydrogen atom from the hydroxyl group, forming a resonance-stabilized phenoxy radical.

  • Propagation: This phenoxy radical can then react with molecular oxygen (O₂) to form a peroxy radical. This radical can abstract a hydrogen from another this compound molecule, propagating the chain reaction and forming a hydroperoxide.

  • Formation of Quinones: The hydroperoxide intermediates are often unstable and can decompose, leading to the formation of benzoquinones and other oxidized products. It is the formation of p-benzoquinone derivatives that leads to the characteristic discoloration.

A simplified representation of this oxidative process is shown below.

G cluster_main Simplified Oxidative Degradation of this compound A This compound (Colorless) B Phenoxy Radical (Resonance Stabilized) A->B Initiation (Light, O₂, Metal Ions) C Peroxy Radical B->C + O₂ D Hydroperoxide Intermediate C->D + this compound E Isobutyl-p-benzoquinone (Colored Product) D->E Decomposition F Other Oxidized Byproducts D->F Decomposition

Caption: Likely oxidative pathway leading to colored impurities.

Question: What are the ideal storage conditions for this compound?

Answer:

Based on chemical principles and manufacturer recommendations, the ideal storage conditions are designed to mitigate the risks outlined above.

  • Container: Use the original manufacturer's container. If repackaging is necessary, use a tightly sealed amber glass bottle.

  • Atmosphere: For long-term storage or for high-purity applications, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended to displace oxygen.

  • Temperature: Store in a cool, dry place. Many suppliers recommend refrigeration at 2-8°C[6]. Avoid repeated freeze-thaw cycles.

  • Location: Store in a well-ventilated area away from incompatible materials, such as strong oxidizing agents[7].

Part 3: Experimental Protocols & Workflows

This section provides practical, step-by-step guides for assessing the quality of your this compound and a logical workflow for troubleshooting.

Workflow: Investigating Suspected Degradation

If you suspect your this compound has degraded, follow this logical workflow to make an informed decision.

G A Visual Inspection: Color Change? Clumping? B Check Storage History: Age? Storage Conditions Met? A->B C Suspicion of Degradation? B->C D Perform Analytical Purity Test (e.g., HPLC, GC-MS, Melting Point) C->D Yes G Proceed with Experiment (Use Material) C->G No E Compare Data to Certificate of Analysis (CoA) or a Fresh Standard D->E F Purity within Specification? E->F F->G Yes H Discard Material Procure New Lot F->H No I Review and Improve Storage Protocols H->I

References

Methods for removing isomeric impurities from 4-Isobutylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-isobutylphenol (4-IBP). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in removing isomeric impurities from 4-IBP. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve the desired purity for your critical applications.

Frequently Asked Questions (FAQs): The Basics

Q1: What are the most common isomeric impurities in crude this compound?

The synthesis of this compound, typically via Friedel-Crafts alkylation of phenol with isobutylene or a related precursor, often results in a mixture of positional isomers. The most common impurities are 2-isobutylphenol (ortho-isomer) and 3-isobutylphenol (meta-isomer) . The substitution pattern is directed by the hydroxyl group on the phenol ring, leading predominantly to the ortho and para products. Other process-related impurities may also be present, such as unreacted starting materials or by-products from side reactions.[1][2]

Q2: Why is the removal of these isomers so critical?

For pharmaceutical applications, such as the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen, the purity of the starting material is paramount.[3] Isomeric impurities can:

  • Alter Pharmacological Profiles: Different isomers can have different biological activities, efficacies, or toxicities.

  • Complicate Downstream Reactions: Impurities can lead to unwanted side products in subsequent synthetic steps, reducing yield and complicating purification.

  • Impact Physical Properties: The presence of isomers can affect the melting point, crystallinity, and stability of the final active pharmaceutical ingredient (API).

  • Regulatory Hurdles: Regulatory bodies like the FDA require stringent control and characterization of all impurities in drug substances.

Q3: What are the primary strategies for removing isomeric impurities from this compound?

The separation of positional isomers is challenging due to their similar chemical properties and molecular weights.[4] The choice of method depends on the scale of purification and the required final purity. The main strategies exploit subtle differences in their physical properties:

  • Fractional Crystallization: Leverages differences in solubility and melting points.

  • Chromatography: Separates based on differential partitioning between a stationary and a mobile phase, exploiting polarity differences.

  • Fractional Distillation: Utilizes differences in boiling points, often performed under vacuum.[5][6]

  • Adsorptive Purification: Employs adsorbents like activated carbon or specific resins to selectively remove impurities.[7][8]

Below is a general workflow for selecting a purification strategy.

Purification Strategy Workflow A Crude 4-IBP Mixture B Purity Analysis (GC, HPLC, NMR) A->B C Fractional Distillation (Bulk Debulking) B->C High Impurity Load (e.g., >15%) D Fractional Crystallization B->D Moderate Impurity Load (e.g., 5-15%) C->D Enriched Mixture E Column Chromatography (High Purity Polish) D->E Further Purification Needed F Final Purity Check D->F E->F F->D Rework Needed G >99.5% Pure 4-IBP F->G Meets Spec

Caption: General workflow for selecting a purification method for 4-IBP.

Troubleshooting Guide 1: Fractional Crystallization

Fractional crystallization is often the most effective and scalable method for purifying this compound.[9][10] The para-isomer (4-IBP) is more symmetrical than its ortho and meta counterparts. This symmetry allows it to pack more efficiently into a crystal lattice, resulting in a higher melting point and often lower solubility in appropriate solvents compared to the impurities.[11]

Physical Properties of Isobutylphenol Isomers

PropertyThis compound (para)2-Isobutylphenol (ortho)3-Isobutylphenol (meta)Rationale for Difference
Molecular Weight 150.22 g/mol [12]150.22 g/mol [12]150.22 g/mol Isomers have the same molecular formula (C₁₀H₁₄O).[13]
Boiling Point ~237-239 °C~237-238 °C[14]~235-240 °C (estimated)Boiling points are very close, making distillation difficult.[15]
Melting Point 98 °C[16]Liquid at room temp.Liquid at room temp.The high symmetry of the para-isomer allows for stronger intermolecular forces in the solid state.[11]
Solubility Generally lowerGenerally higherGenerally higherThe same forces that increase the melting point make it harder for the solvent to break apart the crystal lattice.
Q: My 4-IBP sample won't crystallize, even after cooling. What's wrong?

This is a common issue often related to supersaturation or the presence of excess impurities.

  • Causality: Crystal formation requires both supersaturation and nucleation. High levels of impurities can inhibit the formation of seed crystals (nucleation) by interfering with the orderly arrangement of 4-IBP molecules.[17] The solution may also not be sufficiently concentrated.

  • Solutions:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections on the glass can provide a surface for nucleation.

    • Seed Crystals: If you have a small amount of pure 4-IBP, add a single tiny crystal to the cooled solution. This will act as a template for further crystal growth.

    • Reduce Solvent Volume: Gently heat the solution to evaporate a small portion of the solvent, then allow it to cool again. This increases the concentration and level of supersaturation.[18]

    • Cool to a Lower Temperature: Use an ice bath or refrigerator to further decrease the solubility of the 4-IBP.

Q: How do I select the best solvent for crystallization?

The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[17] The isomeric impurities should ideally remain soluble at low temperatures.

  • Screening Protocol:

    • Place ~50 mg of your crude 4-IBP in a small test tube.

    • Add a potential solvent dropwise at room temperature. A good candidate will not dissolve the solid readily.

    • Heat the test tube in a water bath. The solid should dissolve completely.

    • Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

  • Recommended Solvents:

    • Heptane or Hexane: Often the best choice. 4-IBP has good solubility in hot heptane and poor solubility in cold heptane.

    • Toluene/Heptane Mixture: Toluene can be added to hot heptane to help dissolve the crude material, followed by slow cooling.

    • Water: Generally not suitable due to the low solubility of phenols.

Crystallization Principle cluster_0 Step 1: Dissolution cluster_1 Step 2: Cooling & Crystallization cluster_2 Step 3: Isolation A Crude 4-IBP (Solid) + Solvent B Hot Solution (All components dissolved) A->B Heat C Slow Cooling B->C D Pure 4-IBP Crystals Form C->D 4-IBP precipitates due to lower solubility E Mother Liquor (Impurities remain dissolved) C->E 2/3-IBP stay in solution due to higher solubility F Filtration D->F E->F G Pure 4-IBP Solid F->G

Caption: The principle of purifying 4-IBP via fractional crystallization.

Protocol: Lab-Scale Recrystallization of this compound
  • Dissolution: Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask. Add 100 mL of heptane and a magnetic stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more heptane in small portions (5-10 mL) until all the solid dissolves. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (e.g., 0.5 g) of activated charcoal. Reheat the solution to boiling for 2-3 minutes.[17]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large crystals.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold heptane to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of solvent.

  • Validation: Check the purity of the crystals by measuring the melting point and running a GC or HPLC analysis.

Troubleshooting Guide 2: Chromatographic Separation

When crystallization fails to achieve the desired purity or for analytical-scale separations, high-performance liquid chromatography (HPLC) or flash column chromatography is highly effective.[19] The separation relies on the slight difference in polarity between the isomers. The hydroxyl group's interaction with the stationary phase is sterically hindered in the 2-isomer, which can affect its retention time.

Q: What type of chromatography (Normal or Reversed-Phase) is better for isobutylphenol isomers?

Both can work, but they offer different selectivity.

  • Normal-Phase (NP) Chromatography:

    • Stationary Phase: Polar (e.g., silica gel, alumina).

    • Mobile Phase: Non-polar (e.g., Hexane/Ethyl Acetate mixture).

    • Principle: The polar hydroxyl group of the phenols interacts with the polar stationary phase. The more sterically accessible -OH group of 4-IBP may interact more strongly than the hindered -OH of 2-IBP, leading to longer retention for the 4-isomer. Elution order is typically 2-IBP, 3-IBP, then 4-IBP.

  • Reversed-Phase (RP) Chromatography:

    • Stationary Phase: Non-polar (e.g., C18, C8, Phenyl).

    • Mobile Phase: Polar (e.g., Acetonitrile/Water or Methanol/Water).

    • Principle: Separation is based on hydrophobic interactions. All isomers are quite hydrophobic, but specialized phases can improve separation. A phenyl-based column is often recommended for positional isomers of aromatic compounds, as it provides π-π interactions that can help differentiate the isomers.[20][21][22]

Protocol: Flash Column Chromatography of 4-IBP Isomers
  • Column Packing: Prepare a glass column with silica gel using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude 4-IBP mixture (e.g., 1 g) in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Start eluting with a non-polar mobile phase (e.g., 100% Hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by slowly adding ethyl acetate. A typical gradient might be from 0% to 10% Ethyl Acetate in Hexane.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide 3: Other Methods

Q: The boiling points of the isomers are very close. Is fractional distillation a viable option?

Fractional distillation is challenging but can be used for bulk initial purification, especially if the impurity load is high.[5][6] The boiling points differ by only a few degrees, so a highly efficient fractionating column is required.[15]

  • Key Considerations:

    • Vacuum Distillation: Performing the distillation under reduced pressure lowers the boiling points and can sometimes enhance the separation between isomers.[23]

    • Column Efficiency: A long column packed with a high-surface-area material (e.g., Raschig rings or Vigreux indentations) is necessary to achieve the multiple theoretical plates required for separation.[6]

    • Slow Distillation Rate: A very slow rate of distillation is crucial to allow the vapor-liquid equilibria to be established at each stage in the column.[5]

Q: I've heard about chemical derivatization. When should I consider this?

Derivatization is an advanced technique used when other methods fail.[24] The principle is to convert the phenols into a different functional group (e.g., silyl ethers, esters) that may have more pronounced differences in physical properties.[25][26]

  • Workflow:

    • React: React the crude isomer mixture with a derivatizing agent (e.g., tert-Butyldimethylsilyl chloride or acetic anhydride).

    • Separate: Purify the resulting mixture of derivatives using chromatography or crystallization. The bulkier derivatives may be much easier to separate.

    • Deprotect: Cleave the derivative group to regenerate the pure phenol isomer.

  • Consideration: This adds two steps to the synthesis (derivatization and deprotection) and must be carefully planned to ensure high yields and that no new impurities are introduced.[25]

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for Doping Control in Athletes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Isobutylphenol is a key intermediate in the synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID)[1]. As a critical raw material, the purity of this compound directly impacts the quality and safety of the final active pharmaceutical ingredient (API)[1]. Its determination is also relevant in environmental analysis due to its classification as an endocrine-disrupting compound. This guide provides a comprehensive comparison of validated analytical methods for the quantification of this compound, designed for researchers, scientists, and professionals in drug development and quality control.

The validation of an analytical method is a critical process that demonstrates its suitability for a specific purpose[2]. Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines that outline the necessary parameters to be evaluated, ensuring that analytical methods are reliable, reproducible, and accurate.[2][3][4][5]. This guide will delve into the principles, protocols, and performance characteristics of the most common analytical techniques employed for this compound analysis, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a brief mention of spectrophotometric methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and high resolving power.[6][7]. For the determination of this compound, reversed-phase HPLC (RP-HPLC) is the most frequently employed mode.

Principle of RP-HPLC

In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 bonded silica), and the mobile phase is a more polar solvent mixture, typically a combination of water or a buffer and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a moderately nonpolar compound, is well-retained on a nonpolar stationary phase and can be effectively eluted by adjusting the polarity of the mobile phase.

Experimental Workflow: A Self-Validating System

The following workflow illustrates a typical RP-HPLC method for this compound determination, designed to be a self-validating system by incorporating system suitability tests and quality control checks at critical stages.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Standard_Prep Standard Preparation Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation Sample_Analysis Sample Analysis Sample_Prep->Sample_Analysis Mobile_Phase_Prep Mobile Phase Preparation System_Suitability System Suitability Test Mobile_Phase_Prep->System_Suitability System_Suitability->Calibration_Curve Calibration_Curve->Sample_Analysis Linearity Linearity & Range Sample_Analysis->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A typical workflow for HPLC method validation.

Detailed Experimental Protocol: RP-HPLC with UV Detection

This protocol is a composite based on established methods for the analysis of this compound and related compounds.[8][9][10].

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Sodium Phosphate Monobasic

  • Orthophosphoric Acid

2. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and methanol (40:60, v/v) is a common choice.[8][10].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.[8][10].

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 80 µg/mL.[8][9]. These solutions are used to establish the calibration curve.

  • Sample Preparation: Accurately weigh a sample containing this compound. Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

4. Method Validation Parameters (as per ICH Guidelines):

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the analyte is spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Performance Comparison of HPLC Methods
ParameterHPLC with UV DetectionHPLC with Fluorescence Detection (FLD)
Principle Absorbance of UV lightEmission of light after excitation
Selectivity GoodExcellent
Sensitivity (LOD/LOQ) µg/mL range[8][9]ng/mL to µg/L range[11][12][13]
Linearity (R²) > 0.999[8][9]> 0.99[13]
Accuracy (Recovery %) Typically 98-102%[9]80-110%[12][13]
Precision (RSD %) < 2%[8][9]< 15%[12][13]
Applicability General purpose, impurity profilingTrace analysis, environmental samples

Causality Behind Experimental Choices:

  • C18 Column: The octadecylsilane stationary phase provides excellent hydrophobic retention for aromatic compounds like this compound.

  • Phosphate Buffer: The use of a buffer at pH 3.0 ensures that the phenolic hydroxyl group is in its protonated form, leading to better retention and peak shape.

  • Methanol/Acetonitrile: These organic modifiers are used to control the elution strength of the mobile phase. Their ratio is optimized to achieve a good separation with a reasonable analysis time.

  • UV Detection at 220 nm: This wavelength corresponds to a high absorbance for the phenyl group in this compound, providing good sensitivity.

Gas Chromatography (GC): A Powerful Tool for Volatile and Semi-Volatile Compounds

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound. It is especially useful for the analysis of volatile and semi-volatile organic compounds.

Principle of GC-MS

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid or solid stationary phase. The mass spectrometer then detects, identifies, and quantifies the separated components based on their mass-to-charge ratio.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Sample_Prep Sample Preparation & Derivatization (Optional) GC_Separation GC Separation Sample_Prep->GC_Separation MS_Detection MS Detection & Identification GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Linearity Linearity & Range Quantification->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ

Caption: A streamlined workflow for GC-MS analysis.

Detailed Experimental Protocol: GC-MS

This protocol is based on general principles of GC-MS analysis for phenolic compounds.[14][15][16].

1. Materials and Reagents:

  • This compound reference standard

  • Suitable solvent (e.g., Dichloromethane, Hexane)

  • Derivatizing agent (optional, e.g., BSTFA)

2. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: A nonpolar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: 50°C (hold for 1 min), then ramp to 280°C at 10°C/min (hold for 5 min).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-500 amu.

3. Sample Preparation:

  • Dissolve the sample in a suitable solvent to a concentration within the linear range of the instrument.

  • Derivatization (Optional): To improve the volatility and chromatographic behavior of this compound, derivatization can be performed. This involves reacting the phenolic hydroxyl group with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

4. Performance Characteristics:

  • Selectivity: Very high, as mass spectrometry provides structural information.

  • Sensitivity: High, with detection limits often in the low ng/g or even pg/g range.[17].

  • Linearity (R²): Typically > 0.99.[17].

  • Accuracy (Recovery %): Generally in the range of 70-120%.[13].

  • Precision (RSD %): < 20%.[13].

Causality Behind Experimental Choices:

  • DB-5ms Column: This is a versatile, low-polarity column suitable for a wide range of semi-volatile organic compounds.

  • Splitless Injection: This mode is used for trace analysis to ensure that the entire sample is transferred to the column, maximizing sensitivity.

  • Temperature Programming: A temperature gradient is essential for separating compounds with different boiling points in a complex mixture.

Spectrophotometric Methods: A Simple and Cost-Effective Approach

UV-Visible spectrophotometry can be a simple and inexpensive method for the determination of this compound, particularly for routine quality control where high selectivity is not required.

Principle

This method is based on the measurement of the absorbance of UV or visible light by the analyte. For phenolic compounds, a colorimetric reaction is often employed to shift the absorbance to the visible region, which can reduce interference from other UV-absorbing compounds. One such method involves an azo coupling reaction.[18].

Experimental Protocol: Azo Coupling Reaction

1. Reagents:

  • 3-Nitroaniline

  • Hydrochloric Acid

  • Sodium Nitrite

  • Urea

  • Sodium Hydroxide

2. Procedure:

  • Diazotize 3-nitroaniline with sodium nitrite in an acidic medium.

  • Couple the resulting diazonium salt with this compound in an alkaline medium to form a colored azo dye.

  • Measure the absorbance of the resulting solution at its maximum wavelength (around 426 nm for a similar compound).[18].

3. Performance Characteristics:

  • Simplicity: The method is straightforward and does not require sophisticated instrumentation.

  • Cost-Effectiveness: The reagents and equipment are relatively inexpensive.

  • Selectivity: Lower compared to chromatographic methods, as other phenolic compounds may also react.

  • Sensitivity: Generally lower than chromatographic methods.

Conclusion and Recommendations

The choice of an analytical method for the determination of this compound depends on the specific requirements of the analysis.

  • For routine quality control and impurity profiling in pharmaceutical manufacturing, RP-HPLC with UV detection is the method of choice. It offers a good balance of speed, sensitivity, and robustness.

  • For trace analysis in complex matrices such as environmental samples or biological fluids, GC-MS or HPLC with fluorescence detection are more suitable due to their higher sensitivity and selectivity.

  • Spectrophotometric methods can be used for preliminary or screening purposes where high accuracy and selectivity are not paramount.

It is imperative that any chosen method is properly validated according to ICH guidelines to ensure the reliability and integrity of the analytical data.[3][4][5].

References

A Comparative Analysis of 4-Isobutylphenol and Other Alkylphenols in Key Biological Assays: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 4-isobutylphenol and other structurally related alkylphenols, namely 4-tert-butylphenol, 4-tert-octylphenol, and 4-nonylphenol. As a senior application scientist, the goal is to present not just data, but a deeper understanding of the experimental choices and the structural nuances that dictate the biological effects of these compounds. This document is designed to be a valuable resource for researchers investigating endocrine-disrupting chemicals and for professionals in drug development exploring the structure-activity relationships of phenolic compounds.

Introduction to Alkylphenols: Environmental Significance and Biological Relevance

Alkylphenols are a class of chemical compounds characterized by a phenol ring substituted with one or more alkyl chains. They are widely used in the manufacturing of antioxidants, lubricating oil additives, and as precursors for the synthesis of non-ionic surfactants like alkylphenol ethoxylates, which are found in detergents, paints, and pesticides[1]. Due to their widespread use and persistence in the environment, there is growing concern about their potential to act as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems[1].

The biological activity of alkylphenols, particularly their estrogenic and anti-androgenic effects, is a subject of intense research. These effects are primarily mediated by their interaction with nuclear receptors, such as the estrogen receptor (ER) and the androgen receptor (AR). The structure of the alkyl chain—its length, branching, and position on the phenol ring—plays a critical role in determining the potency and nature of these interactions[2][3][4]. This guide will delve into these structure-activity relationships through a comparative analysis of this compound and its counterparts.

Profile of this compound

This compound, also known as p-isobutylphenol, is an alkylphenol with an isobutyl group attached to the para position of the phenol ring. It is a known transformation product of 4-tert-butylphenol and a degradation product of the common non-steroidal anti-inflammatory drug, ibuprofen. Its presence in the environment and its structural similarity to other known estrogenic alkylphenols warrant a thorough investigation of its biological activities.

PropertyValue
IUPAC Name 4-(2-methylpropyl)phenol
CAS Number 4167-74-2
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol

Comparative Analysis in Biological Assays

This section provides a detailed comparison of this compound with 4-tert-butylphenol, 4-tert-octylphenol, and 4-nonylphenol in three key biological assays: estrogenicity, androgen receptor activity, and cytotoxicity.

Estrogenic Activity

The estrogenic activity of alkylphenols is their ability to mimic the effects of the natural estrogen, 17β-estradiol (E2), by binding to and activating the estrogen receptor (ER). This can lead to the proliferation of estrogen-dependent cells and the transcription of estrogen-responsive genes.

The primary mechanism of estrogenic action for alkylphenols is their binding to the ligand-binding domain of the ER. The structural features of the alkyl chain significantly influence this binding affinity. Generally, a longer and more branched alkyl chain at the para position of the phenol ring enhances estrogenic potency[2][3][4]. This is because the hydrophobic alkyl chain can fit into a hydrophobic pocket within the ER's ligand-binding domain, stabilizing the active conformation of the receptor.

Based on established structure-activity relationships, the expected order of estrogenic potency is:

4-Nonylphenol > 4-tert-Octylphenol > 4-tert-Butylphenol ≈ this compound

The longer alkyl chains of nonylphenol and octylphenol allow for a better fit and stronger hydrophobic interactions within the receptor pocket compared to the shorter butyl chains[5]. The tertiary branching of the alkyl group also contributes to higher activity compared to linear or secondary branching[3][4].

Two common in vitro assays are used to assess the estrogenic activity of compounds: the MCF-7 Cell Proliferation Assay (E-SCREEN) and the Estrogen Receptor (ER) Reporter Gene Assay.

A. MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay utilizes the human breast cancer cell line MCF-7, which is estrogen-dependent for its proliferation. The binding of an estrogenic compound to the ER in these cells triggers a signaling cascade that promotes cell division.

Experimental Protocol: MCF-7 Cell Proliferation Assay

  • Cell Culture: MCF-7 cells are cultured in a phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum for at least 3 days to deplete endogenous estrogens.

  • Seeding: Cells are seeded into 96-well plates at a low density.

  • Treatment: After cell attachment, the medium is replaced with a medium containing various concentrations of the test alkylphenols or 17β-estradiol (positive control).

  • Incubation: The plates are incubated for 6 days to allow for cell proliferation.

  • Quantification: The cell number is quantified using a suitable method, such as the sulforhodamine B (SRB) assay, which measures total protein content.

  • Data Analysis: The proliferative effect is calculated as a percentage of the maximal effect of 17β-estradiol. The EC50 value (the concentration that produces 50% of the maximal effect) is determined from the dose-response curve.

B. Estrogen Receptor (ER) Reporter Gene Assay

This assay uses a cell line (e.g., HeLa or T47D) that has been genetically engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen-responsive element (ERE). When an estrogenic compound activates the ER, the ER-ligand complex binds to the ERE, driving the expression of the reporter gene, which can be easily measured.

Experimental Protocol: ER Reporter Gene Assay

  • Cell Culture and Transfection: Cells are cultured and transiently or stably transfected with an ER expression vector and an ERE-driven reporter plasmid.

  • Treatment: Cells are treated with various concentrations of the test alkylphenols or 17β-estradiol for 24 hours.

  • Cell Lysis: The cells are lysed to release the reporter enzyme.

  • Enzyme Assay: The activity of the reporter enzyme is measured using a luminometer or spectrophotometer after the addition of the appropriate substrate.

  • Data Analysis: The transcriptional activity is expressed as a fold induction over the vehicle control. The EC50 value is determined from the dose-response curve.

CompoundAssayCell LineEC50 (µM)Relative Potency (E2=100)
This compound ER Reporter GeneRainbow Trout Hepatocytes~10~0.003
4-tert-Butylphenol ER BindingHuman ER~10~0.01
4-tert-Octylphenol ER Reporter GeneYeast~1~0.1
4-Nonylphenol MCF-7 ProliferationMCF-7~1~0.1
17β-Estradiol MCF-7 ProliferationMCF-70.0001100

EstrogenReceptorPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER)α/β HSP HSP90 ER->HSP Inactive Complex ER_dimer ER Dimer ER->ER_dimer Dimerization Alkylphenol Alkylphenol Alkylphenol->ER E2 17β-Estradiol E2->ER ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Coactivators Coactivators ERE->Coactivators Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA

Caption: Estrogen receptor signaling pathway activated by alkylphenols.

Androgen Receptor Activity

Some alkylphenols have been shown to act as androgen receptor (AR) antagonists, meaning they can block the effects of androgens like testosterone and dihydrotestosterone (DHT). This anti-androgenic activity is another important aspect of their endocrine-disrupting potential.

Anti-androgenic compounds typically bind to the AR but fail to induce the conformational changes necessary for receptor activation. This competitive binding prevents endogenous androgens from activating the receptor, thereby inhibiting the transcription of androgen-responsive genes. The structural features that govern anti-androgenic activity are not as well-defined as those for estrogenicity, but the phenolic structure and the alkyl chain are known to be important for AR interaction.

An Androgen Receptor (AR) Reporter Gene Assay is commonly used to assess the anti-androgenic potential of chemicals.

Experimental Protocol: AR Reporter Gene Assay

  • Cell Culture and Transfection: A suitable cell line (e.g., PC-3 or MDA-kb2) is transfected with an AR expression vector and a reporter gene construct driven by an androgen-responsive promoter.

  • Treatment: Cells are co-treated with a fixed concentration of a known AR agonist (e.g., DHT) and varying concentrations of the test alkylphenol.

  • Incubation: The cells are incubated for 24 hours.

  • Reporter Gene Measurement: The activity of the reporter gene is measured as described for the ER reporter assay.

  • Data Analysis: The inhibitory effect of the alkylphenol on DHT-induced reporter gene expression is calculated. The IC50 value (the concentration that causes 50% inhibition of the maximal DHT response) is determined.

CompoundAssayCell LineIC50 (µM)
This compound --Data not available
4-tert-Butylphenol AR Reporter GeneYeastWeak antagonist
4-tert-Octylphenol AR Reporter GeneReporter cell lines~5
4-Nonylphenol AR Reporter GeneCV-120.2
Flutamide (positive control) AR Reporter GeneCV-10.102

Note: There is limited data on the anti-androgenic activity of this compound and 4-tert-butylphenol in the cited literature.

Cytotoxicity

Assessing the general cytotoxicity of a compound is crucial to distinguish between specific endocrine-disrupting effects and non-specific cell death. The MTT assay is a widely used colorimetric assay to measure cell viability.

The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the alkylphenols for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that causes 50% inhibition of cell viability) is calculated.

CompoundCell LineIncubation Time (h)IC50 (µM)
This compound --Data not available
4-tert-Butylphenol --Data not available
4-tert-Octylphenol HaCat24~25-50
4-Nonylphenol MCF-7144~50

Note: Direct comparative cytotoxicity data for all four compounds in the same cell line and under the same conditions is not available in the cited literature. The presented data is from different studies and should be interpreted with caution.

BioassayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis A Cell Culture (e.g., MCF-7) C Seed Cells in Multi-well Plates A->C B Prepare Test Compound Stock Solutions D Treat Cells with Serial Dilutions B->D C->D E Incubate (24-144 hours) D->E F1 MCF-7 Proliferation: SRB Staining E->F1 F2 Reporter Assay: Measure Luciferase Activity E->F2 F3 Cytotoxicity: MTT Assay E->F3 G Measure Absorbance/ Luminescence F1->G F2->G F3->G H Generate Dose-Response Curves G->H I Calculate EC50/IC50 Values H->I

Caption: General experimental workflow for in vitro biological assays.

Discussion and Conclusion

This guide provides a comparative framework for understanding the biological activities of this compound in relation to other common alkylphenols. The available data and established structure-activity relationships suggest that this compound likely possesses weak estrogenic activity, comparable to or slightly less than 4-tert-butylphenol, and significantly lower than 4-tert-octylphenol and 4-nonylphenol. This is attributed to its shorter, branched alkyl chain.

While direct experimental data for the anti-androgenic and cytotoxic effects of this compound in human cell lines is currently lacking in the public domain, the provided protocols offer a clear roadmap for researchers to conduct these critical experiments. The anti-androgenic potential of 4-tert-octylphenol and 4-nonylphenol highlights the importance of evaluating multiple endocrine-disrupting endpoints for a comprehensive risk assessment.

For drug development professionals, the structure-activity relationships discussed here underscore the critical role of alkyl substituent modifications in modulating the interaction of phenolic compounds with nuclear receptors. A thorough understanding of these principles is essential for designing molecules with desired biological activities while minimizing off-target endocrine-disrupting effects.

Future research should focus on generating direct comparative data for this compound in standardized human cell-based assays to provide a more definitive assessment of its endocrine-disrupting potential. This will enable a more accurate risk assessment and inform regulatory decisions regarding the use of this and other alkylphenolic compounds.

References

A Comparative Guide to Catalyst Efficacy in the Synthesis of 4-Isobutylphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of 4-isobutylphenyl compounds, particularly key intermediates like 4'-isobutylacetophenone, is a cornerstone of industrial chemistry, most notably in the production of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. The efficiency, selectivity, and environmental impact of this synthesis are critically dependent on the choice of catalyst. This guide provides a comprehensive comparison of various catalytic systems, including traditional homogeneous acids, modern heterogeneous zeolites, and supported metal catalysts. We delve into the mechanistic principles, present comparative performance data, and offer detailed experimental protocols to assist researchers and process chemists in selecting the optimal catalyst for their specific needs.

Introduction: The Industrial Significance of 4-Isobutylphenyl Compounds

4-Isobutylphenol and its derivatives are vital intermediates in the pharmaceutical and fine chemical industries. The most prominent application is the multi-step synthesis of Ibuprofen, 2-(4-isobutylphenyl)propionic acid, which drives the demand for efficient and scalable production methods.[1][2] The core of this synthesis often involves a Friedel-Crafts reaction to attach an acyl or alkyl group to an isobutylbenzene precursor.[3] Historically, this was achieved using stoichiometric amounts of corrosive and hazardous homogeneous catalysts like aluminum chloride (AlCl₃) and hydrogen fluoride (HF).[1][4] However, mounting environmental regulations and economic pressures have spurred the development of cleaner, reusable heterogeneous catalysts, fundamentally changing the landscape of this industrial process.[2][4]

This guide will compare the efficacy of these different catalyst classes, focusing on the critical Friedel-Crafts acylation of isobutylbenzene to form 4'-isobutylacetophenone, a primary precursor in modern Ibuprofen synthesis routes.

Synthetic Pathways and Key Catalytic Steps

The most prevalent commercial route to 4-isobutylphenyl derivatives begins with isobutylbenzene. The overall process can be visualized as a sequence of catalytic transformations, each requiring a specific and highly efficient catalyst.

cluster_route Common Industrial Synthesis Route IBB Isobutylbenzene IBAP 4'-Isobutylacetophenone IBB->IBAP Step 1: Friedel-Crafts Acylation (Acid Catalysis) IBPE 1-(4'-Isobutylphenyl)ethanol IBAP->IBPE Step 2: Hydrogenation (Metal Catalysis) Ibu Ibuprofen IBPE->Ibu Step 3: Carbonylation (Homogeneous Pd Catalyst) cluster_mech Zeolite-Catalyzed Acylation Mechanism reactants Isobutylbenzene + Acetic Anhydride zeolite Zeolite Surface Brønsted Acid Site (H+) reactants->zeolite Adsorption intermediate Acylium Ion Intermediate CH₃CO⁺ zeolite->intermediate Protonation & Ion Formation product 4'-Isobutylacetophenone intermediate->product Electrophilic Attack on Ring product->product Desorption cluster_workflow General Catalytic Experiment Workflow A 1. Catalyst Preparation (Activation/Pre-treatment) B 2. Reactor Setup (Charge Reactants, Solvent, Catalyst) A->B C 3. Reaction Execution (Set Temp, Pressure, Stirring) B->C D 4. In-situ Monitoring (GC, TLC, H₂ Uptake) C->D E 5. Reaction Quench & Catalyst Separation (Filtration) C->E Reaction Complete D->C F 6. Product Workup Isolation & Purification (Distillation, Crystallization) Catalyst Regeneration (Washing, Calcination) E->F F:cat->A Recycle G 7. Analysis (Yield, Selectivity, Purity) F:iso->G

References

A Comparative Guide to Ibuprofen Synthesis: Benchmarking the Classic Boots Method Against Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ibuprofen, chemically known as 2-(4-isobutylphenyl)propionic acid, is a cornerstone of modern medicine, a non-steroidal anti-inflammatory drug (NSAID) globally recognized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] Since its discovery and patenting by the Boots Pure Drug Company in 1961, its synthesis has become a classic case study in industrial organic chemistry, illustrating the evolution of chemical manufacturing towards greater efficiency and environmental responsibility.[1][4]

The original six-step "Boots synthesis" was a landmark achievement but was also characteristic of its era, with low atom economy and significant waste generation.[2][4][5] This has driven decades of research into more streamlined, cost-effective, and sustainable methods. This guide provides an in-depth comparison of the traditional Boots route against its most significant successor, the Boots-Hoechst-Celanese (BHC) process, and other emerging technologies. We will explore the causality behind the experimental choices, provide detailed protocols, and present comparative data to offer a comprehensive resource for researchers and drug development professionals.

The Legacy Method: The Boots Synthesis

The original commercial route to ibuprofen is a six-step process starting from isobutylbenzene.[5][6] While groundbreaking, its inefficiency is a significant drawback from a modern perspective. The process has a poor atom economy of approximately 40%, meaning that 60% of the mass of the reactants is converted into waste byproducts.[7][8][9]

Step-by-Step Protocol & Rationale

The synthesis proceeds as follows:

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetyl chloride or acetic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4'-isobutylacetophenone.[6][10] This electrophilic aromatic substitution reaction directs the acetyl group to the para position due to the ortho, para-directing nature of the isobutyl group.[6]

  • Darzens Reaction: The resulting ketone reacts with ethyl chloroacetate in the presence of a base (sodium ethoxide) to form an α,β-epoxy ester, also known as a glycidic ester.[5][6][10] This step is crucial for adding the necessary two-carbon chain that will become the propionic acid group.

  • Hydrolysis and Decarboxylation: The epoxy ester is then hydrolyzed and decarboxylated under acidic conditions. This reaction opens the epoxide ring and removes a carboxyl group, yielding an aldehyde.[5][6][10]

  • Oxime Formation: The aldehyde is reacted with hydroxylamine (NH₂OH) to form an aldoxime.[5][6][11] This step serves as a precursor to the nitrile group.

  • Nitrile Formation: The oxime is dehydrated using a reagent like acetic anhydride to form the corresponding nitrile.[5][6]

  • Hydrolysis: Finally, the nitrile group is hydrolyzed under acidic conditions to yield the carboxylic acid, ibuprofen.[5][6]

Workflow Diagram: Boots Synthesis

G cluster_0 Boots Synthesis (6 Steps) Isobutylbenzene Isobutylbenzene 4'-Isobutylacetophenone 4'-Isobutylacetophenone Isobutylbenzene->4'-Isobutylacetophenone 1. Friedel-Crafts Acylation (AlCl₃, Ac₂O) α,β-Epoxy Ester α,β-Epoxy Ester 4'-Isobutylacetophenone->α,β-Epoxy Ester 2. Darzens Reaction (ClCH₂CO₂Et, NaOEt) Aldehyde Aldehyde α,β-Epoxy Ester->Aldehyde 3. Hydrolysis & Decarboxylation Aldoxime Aldoxime Aldehyde->Aldoxime 4. Oxime Formation (NH₂OH) Nitrile Nitrile Aldoxime->Nitrile 5. Dehydration (Ac₂O) Ibuprofen Ibuprofen Nitrile->Ibuprofen 6. Hydrolysis (H₃O⁺)

Caption: The six-step workflow of the original Boots synthesis of ibuprofen.

The Green Revolution: The BHC Synthesis

In the 1980s, the Boots-Hoechst-Celanese (BHC) Company developed a dramatically improved synthesis, which is now a textbook example of green chemistry.[12] This three-step process is more efficient, generates significantly less waste, and boasts a much higher atom economy.[13]

Step-by-Step Protocol & Rationale

The BHC process also starts with isobutylbenzene but follows a more elegant and atom-economical path:

  • Friedel-Crafts Acylation: Similar to the Boots method, the synthesis begins with the acylation of isobutylbenzene. However, the BHC process uses anhydrous hydrogen fluoride (HF) as both the catalyst and the solvent.[1][14] HF is highly corrosive but can be recovered and reused with over 99% efficiency, drastically reducing waste compared to the stoichiometric AlCl₃ used in the original process.[14]

  • Catalytic Hydrogenation: The 4'-isobutylacetophenone is reduced to an alcohol, 1-(4-isobutylphenyl)ethanol, via catalytic hydrogenation.[6][15] This is typically done using a Raney nickel or palladium on carbon (Pd/C) catalyst.[5][15] This step is a clean reduction that produces only water as a byproduct.

  • Palladium-Catalyzed Carbonylation: This is the key innovative step. The alcohol is directly carbonylated using carbon monoxide (CO) in the presence of a palladium catalyst.[6][15] This reaction directly introduces the carboxylic acid moiety in a single, highly efficient step, producing ibuprofen.

The BHC process achieves an atom economy of about 77%, which can increase to 99% if the acetic acid byproduct from the first step is recovered and utilized.[7][9][13] This starkly contrasts with the 40% atom economy of the Boots method.[7][8][9] This achievement was recognized with the Presidential Green Chemistry Challenge Award in 1997.[8][12]

Workflow Diagram: BHC Synthesis

G cluster_1 BHC 'Green' Synthesis (3 Steps) Isobutylbenzene Isobutylbenzene 4'-Isobutylacetophenone 4'-Isobutylacetophenone Isobutylbenzene->4'-Isobutylacetophenone 1. Friedel-Crafts Acylation (HF Catalyst/Solvent) Alcohol Intermediate Alcohol Intermediate 4'-Isobutylacetophenone->Alcohol Intermediate 2. Catalytic Hydrogenation (H₂, Raney Ni or Pd/C) Ibuprofen Ibuprofen Alcohol Intermediate->Ibuprofen 3. Pd-Catalyzed Carbonylation (CO, Pd Catalyst)

Caption: The streamlined three-step workflow of the BHC 'green' synthesis.

The Next Generation: Modern Synthetic Methodologies

While the BHC process remains an industry standard, research continues to push the boundaries of efficiency, safety, and sustainability. Several newer methods are being explored, often leveraging advanced technologies.

Continuous-Flow Synthesis

Continuous-flow chemistry is emerging as a powerful alternative for producing active pharmaceutical ingredients (APIs) like ibuprofen.[16] Instead of large batches, reagents are continuously pumped through a network of tubes where reactions occur. This approach offers several advantages:

  • Enhanced Safety: Small reaction volumes minimize the risks associated with highly exothermic reactions or toxic reagents.[16]

  • Rapid Reactions: Superior heat and mass transfer allow for dramatically reduced reaction times. One reported flow synthesis produces ibuprofen in just three minutes of total residence time.[16][17]

  • Scalability: Production can be easily scaled up by running the system for longer periods or by using parallel reactors.[18]

A notable continuous-flow synthesis developed at MIT involves a solvent-free Friedel-Crafts acylation, a 1,2-aryl migration, and hydrolysis, achieving an overall yield of 83% and a throughput of over 8 grams per hour.[16] Another recent approach uses a zinc-catalyzed 1,2-aryl migration strategy, achieving an 80.6% global yield in under 33 minutes.[19]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat reaction mixtures.[20] This technique can dramatically reduce reaction times from hours to minutes, increase yields, and promote greener chemistry by reducing solvent usage.[20][21] While not typically used for the core synthesis of ibuprofen itself on an industrial scale, it has proven highly effective for creating ibuprofen derivatives. For example, the synthesis of ibuprofen hydrazide, a key intermediate for various derivatives, can be completed in as little as 3-10 minutes using microwave irradiation, compared to much longer conventional heating times.[20][22]

Other Novel Catalytic Approaches

Researchers are constantly exploring new catalytic systems to further improve the synthesis of 2-arylpropionic acids. These include:

  • Iron-Catalyzed Hydrocarboxylation: This method explores the use of less expensive and more abundant iron catalysts for the selective addition of a carboxyl group.[23]

  • Enzymatic Synthesis: The use of enzymes, such as lipase, can offer high enantioselectivity for producing specific stereoisomers of ibuprofen.[24] While the racemic mixture is commonly sold, the (S)-enantiomer is the more pharmacologically active form.[2][25] Enzymatic methods can be key to producing enantiomerically pure drugs.

Head-to-Head Comparison: Performance Metrics

The evolution from the Boots process to modern methods is best illustrated through a direct comparison of key performance indicators.

MetricBoots SynthesisBHC (Green) SynthesisContinuous-Flow Synthesis
Number of Steps 6[5]3[5][8]3-4[16][19]
Atom Economy ~40%[7][8][13]~77% (up to 99% with byproduct recovery)[7][9][13]High (varies, but designed for efficiency)
Overall Yield Lower due to multi-step lossesHigher, often >80%[15]High, reported at 83% and 80.6%[16][19]
Key Reagents/Catalysts AlCl₃ (stoichiometric), NaOEt, NH₂OH[6][10]HF (catalytic, recyclable), Raney Ni/Pd, Pd catalyst[5][14][15]AlCl₃, ICl, or Zn catalysts[16][19]
Byproducts/Waste Large volumes of AlCl₃ hydrate and other inorganic salts[7][13]Acetic acid (recyclable), water[13]Minimal, designed for low waste
Environmental Impact High (significant waste, hazardous reagents)Low (minimal waste, recyclable catalyst)[13]Very Low (small volumes, efficient)
Key Advantage First commercially viable routeHigh atom economy, less wasteSpeed, safety, scalability
Key Disadvantage Highly inefficient, large waste streamUses highly corrosive HFRequires specialized equipment

Conclusion

The journey of ibuprofen synthesis from the complex, six-step Boots method to the elegant, three-step BHC process is a powerful demonstration of the principles of green chemistry in action. The BHC route dramatically improved efficiency and minimized environmental impact, setting a new standard for pharmaceutical manufacturing. Today, emerging technologies like continuous-flow synthesis are pushing the envelope even further, promising even faster, safer, and more scalable production of this essential medicine. For researchers and drug development professionals, the evolution of ibuprofen synthesis serves as a critical lesson: the ideal synthetic pathway is not merely one that produces the target molecule, but one that does so with the highest efficiency, the greatest safety, and the least environmental cost.

References

A Comparative Analysis of the Biological Activity of 4-Isobutylphenol and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the biological activities of 4-isobutylphenol and its derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the antioxidant, anti-inflammatory, and antimicrobial properties of these compounds, underpinned by experimental data and a discussion of their structure-activity relationships. This document aims to serve as a foundational resource for identifying promising candidates for further investigation and therapeutic development.

Introduction to this compound and its Significance

This compound, a member of the alkylphenol family, serves as a crucial chemical intermediate and a degradation product of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[1][2] Its structural backbone, a phenol ring substituted with an isobutyl group at the para position, offers a versatile scaffold for chemical modifications to modulate its biological properties. The exploration of this compound and its derivatives is driven by the quest for novel therapeutic agents with enhanced efficacy and potentially improved safety profiles compared to existing drugs. This guide will explore how structural modifications to the parent this compound molecule influence its biological activity, providing insights for rational drug design.

Comparative Biological Activities

The biological activities of this compound and its derivatives are profoundly influenced by the nature of the functional groups attached to the phenolic hydroxyl group or modifications to the alkyl chain and aromatic ring. The subsequent sections will compare their antioxidant, anti-inflammatory, and antimicrobial properties.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The antioxidant capacity is a critical factor in mitigating oxidative stress, which is implicated in numerous pathological conditions.

Structure-Activity Relationship Insights:

The antioxidant activity of phenolic compounds is governed by several structural features.[3][4] The number and position of hydroxyl groups, as well as the nature of other substituents on the aromatic ring, play a crucial role. For 4-alkylphenols, the electron-donating nature of the alkyl group can influence the O-H bond dissociation enthalpy, a key determinant of radical scavenging activity.[5]

To provide a comparative context, the antioxidant activities of various phenolic compounds are often compared to standards like Trolox or ascorbic acid. Future studies should aim to quantify the DPPH radical scavenging activity of this compound and a series of its derivatives to establish a clear structure-activity relationship.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are most famously exemplified by ibuprofen, 2-(4-isobutylphenyl)propanoic acid. Ibuprofen exerts its effect primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key enzymes in the biosynthesis of prostaglandins, potent mediators of inflammation.[1]

Structure-Activity Relationship Insights:

The development of ibuprofen derivatives has been an active area of research to enhance anti-inflammatory potency and reduce the gastrointestinal side effects associated with non-selective COX inhibition. Modifications often involve the carboxyl group of ibuprofen, leading to the synthesis of esters, amides, and other derivatives.

For example, a study on new 2-(4-isobutylphenyl)propanoic acid derivatives incorporating 1,3,4-thiadiazole and other heterocyclic moieties reported compounds with anti-inflammatory activity comparable to ibuprofen in the carrageenan-induced paw edema model in rats.[7] Specifically, compounds 4i and 5f from this study showed 89.50% and 88.88% inhibition of paw edema, respectively, which is comparable to the 90.12% inhibition exhibited by ibuprofen.[7]

Another study explored poly(oxyethylene) derivatives of ibuprofen and found that these modifications led to a prolonged anti-inflammatory effect in the same animal model.[8] This suggests that altering the pharmacokinetic properties of the parent drug through derivatization can significantly impact its therapeutic profile.

The following table summarizes the anti-inflammatory activity of selected ibuprofen derivatives:

CompoundAnimal ModelDose% Inhibition of Paw EdemaReference
IbuprofenRat-90.12[7]
Derivative 4iRat-89.50[7]
Derivative 5fRat-88.88[7]

Note: Specific dosages were not detailed in the abstract.

Antimicrobial Activity

Phenolic compounds have long been recognized for their antimicrobial properties.[9] The mechanism of action often involves disruption of the microbial cell membrane, leading to leakage of intracellular components and cell death. The lipophilicity of the compound, influenced by the alkyl chain, is a critical factor in its ability to interact with the lipid bilayer of bacterial membranes.[7]

Structure-Activity Relationship Insights:

Studies on alkylphenols have shown that the length and structure of the alkyl chain significantly impact antimicrobial activity.[7] Generally, an increase in the length of the alkyl chain enhances antimicrobial potency up to a certain point, after which a "cut-off" effect is observed.

While specific minimum inhibitory concentration (MIC) values for this compound against common bacterial strains like Staphylococcus aureus and Escherichia coli are not extensively reported, research on related compounds provides valuable insights. A study on a new class of antimicrobials, silanols, compared their activity to analogous alcohols and phenols. This research demonstrated that lipophilicity and H-bond acidity are primary factors for the antimicrobial action of these compounds.[7][10]

Furthermore, the introduction of halogen atoms into the phenol ring can significantly enhance antimicrobial activity. For instance, halogenated bis(hydroxyphenyl)methanes have shown potent antibacterial and antifungal effects.[4] This suggests that the synthesis and evaluation of halogenated derivatives of this compound could be a promising avenue for discovering new antimicrobial agents.

A study on an ibuprofen derivative, methyl 2-(4-isobutylphenyl)propanoate, demonstrated its ability to potentiate the activity of conventional antibiotics against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus.[11] This highlights another important therapeutic strategy: the use of derivatives as adjuvants to overcome antibiotic resistance.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the key biological assays discussed in this guide.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.

Principle: The stable free radical DPPH has a deep violet color in solution with a characteristic absorption at 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the color changes to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compounds: Prepare a stock solution of the test compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound solution to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • For the control, add 100 µL of the test compound solvent (methanol) and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Workflow for DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH and Sample in 96-well plate prep_dpph->mix prep_sample Prepare Serial Dilutions of Test Compound prep_sample->mix incubate Incubate 30 min in dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging measure->calculate ic50 Determine IC50 calculate->ic50

Workflow of the DPPH radical scavenging assay.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This is a widely used in vivo model for screening the acute anti-inflammatory activity of compounds.

Principle: The subcutaneous injection of carrageenan into the paw of a rat or mouse induces a biphasic inflammatory response. The first phase is mediated by histamine, serotonin, and bradykinin, while the second, more prolonged phase is mediated by prostaglandins, cyclooxygenase, and nitric oxide. The ability of a compound to reduce the swelling (edema) in the paw is a measure of its anti-inflammatory activity.[12][13]

Protocol:

  • Animals: Use adult Wistar rats or Swiss albino mice, fasted overnight before the experiment.

  • Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., ibuprofen or indomethacin), and test groups for different doses of the compound.

  • Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Workflow for Carrageenan-Induced Paw Edema Assay

Carrageenan_Assay_Workflow cluster_prep Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis administer_compound Administer Test Compound/ Standard/Vehicle inject_carrageenan Inject Carrageenan into Paw administer_compound->inject_carrageenan measure_volume Measure Paw Volume over Time inject_carrageenan->measure_volume calculate_inhibition Calculate % Inhibition of Edema measure_volume->calculate_inhibition

Workflow of the carrageenan-induced paw edema assay.

Broth Microdilution Assay (Antimicrobial Activity)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microplate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum:

    • Culture the test microorganism on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Inoculate each well of the microplate containing the serially diluted compound with the standardized microbial suspension.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Serial Dilutions of Compound inoculate Inoculate Microplate prep_compound->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Visually Determine MIC incubate->read_mic

Workflow of the broth microdilution assay for MIC determination.

Signaling Pathways and Mechanisms of Action

The biological activities of phenolic compounds are often mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Antioxidant Signaling Pathways

Phenolic compounds can exert their antioxidant effects not only by direct radical scavenging but also by modulating endogenous antioxidant defense systems. A key pathway involved is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway .[14]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription. These genes encode for phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Nrf2-ARE Antioxidant Signaling Pathway

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 induces dissociation Phenol Phenolic Compound (e.g., this compound derivative) Phenol->Nrf2_Keap1 induces dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Transcription->Antioxidant_Genes

Simplified Nrf2-ARE signaling pathway activated by phenolic compounds.

Anti-inflammatory Signaling Pathways

A central pathway in inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[15][16][17][18] NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes.

Many phenolic compounds have been shown to inhibit the NF-κB pathway at various steps, including the inhibition of IKK activation and the prevention of IκB degradation.[19]

NF-κB Inflammatory Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Phenol Phenolic Compound Phenol->IKK inhibits Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_n->Proinflammatory_Genes activates transcription Transcription Transcription

References

A Researcher's Comparative Guide to the Structure-Activity Relationships of 4-Isobutylphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological function is paramount. The 4-isobutylphenyl scaffold, a core component of the widely recognized anti-inflammatory drug ibuprofen, represents a privileged structure in medicinal chemistry.[1] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4-isobutylphenol derivatives, moving beyond its famous propionic acid derivative to explore its potential in tyrosinase inhibition, antioxidant activity, and antimicrobial applications. By dissecting the causality behind experimental findings, this document aims to empower researchers to rationally design more potent and selective therapeutic agents.

Anti-Inflammatory Activity: Beyond the Ibuprofen Archetype

The anti-inflammatory properties of 2-(4-isobutylphenyl)propanoic acid, or ibuprofen, are primarily attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2] The core 4-isobutylphenyl moiety plays a crucial role in anchoring the molecule within the active site of the COX enzymes. The exploration of SAR in this class has largely focused on modifications of the propionic acid side chain to enhance potency and reduce side effects, such as gastrointestinal issues.

Key Structural Modifications and Their Impact

The propanoic acid group of ibuprofen is a critical pharmacophore. Modifications to this group have led to the development of various derivatives with altered anti-inflammatory profiles. For instance, the synthesis of hydrazide and subsequent heterocyclic derivatives has been a fruitful avenue of investigation.[3]

Table 1: Comparative Anti-Inflammatory Activity of Ibuprofen and its Derivatives

CompoundStructure% Inhibition of Paw EdemaReference
Ibuprofen2-(4-isobutylphenyl)propanoic acid90.12%[4]
Compound 4i2-(4-isobutylphenyl)-N'-(substituted)propanehydrazide derivative89.50%[4]
Compound 5fThiazolo[3,2-a][4][5][6]triazine-5-thione derivative of 2-(4-isobutylphenyl)propanoic acid88.88%[4]
Ibuprofen-hydrazide2-(4-Isobutylphenyl)propanohydrazide-[2][3]
Poly(oxyethylene) derivativesMonoester of tetraethylene glycolProlonged activity[7]

Note: The specific structures of compounds 4i and 5f are detailed in the cited literature. These are synthesized from 2-(4-isobutylphenyl)propionic acid hydrazide.

The data suggests that converting the carboxylic acid group of ibuprofen into hydrazides and further into more complex heterocyclic systems can maintain or slightly decrease the peak anti-inflammatory activity while potentially altering other properties like ulcerogenicity.[4] For example, compounds 4i and 5f showed comparable inhibition of paw edema to ibuprofen but with a reduced severity index for ulcerogenicity.[4] This highlights a critical aspect of SAR studies: the optimization of a lead compound often involves a trade-off between potency and safety. The development of poly(oxyethylene) derivatives of ibuprofen has been shown to prolong its anti-inflammatory effect, likely due to altered pharmacokinetic properties.[7]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a classic and reliable in vivo model for evaluating the efficacy of acute anti-inflammatory agents.

Principle: Carrageenan, a sulphated polysaccharide, is injected into the sub-plantar tissue of a rat's paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.[2]

Step-by-Step Methodology:

  • Animal Preparation: Wistar rats are fasted overnight with free access to water.

  • Compound Administration: The test compounds (this compound derivatives) and a standard drug (e.g., ibuprofen) are administered orally or intraperitoneally at a predetermined dose. A control group receives only the vehicle.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the left hind paw of each rat.[2]

  • Paw Volume Measurement: The volume of the injected paw is measured immediately after the carrageenan injection and then at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[2]

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Causality: The choice of the carrageenan model is based on its well-characterized biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins, the production of which is inhibited by NSAIDs like ibuprofen. Therefore, this assay is particularly relevant for screening compounds targeting the COX pathway.

Tyrosinase Inhibition: A Cosmetic and Therapeutic Frontier

Tyrosinase is a copper-containing enzyme that plays a pivotal role in melanin biosynthesis.[8] Its inhibition is a key strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders.[8] Phenolic compounds are a well-established class of tyrosinase inhibitors, and the this compound scaffold presents an interesting, yet underexplored, template for designing novel inhibitors.

General SAR Principles for Phenolic Tyrosinase Inhibitors

While specific SAR studies on a series of this compound derivatives as tyrosinase inhibitors are limited, we can infer potential relationships based on broader knowledge of phenolic inhibitors:

  • Hydroxyl Group: The phenolic hydroxyl group is often crucial for activity, as it can chelate the copper ions in the active site of tyrosinase.

  • Substituents on the Aromatic Ring: The nature and position of other substituents on the phenol ring significantly influence inhibitory potency. Electron-donating groups can enhance activity.[4]

  • Hydrophobicity: The hydrophobicity of the molecule can play a role in its ability to access the active site of the enzyme.[9]

A study on 4-n-butylresorcinol, a compound structurally similar to a hydroxylated this compound, demonstrated potent tyrosinase inhibitory activity.[10] This suggests that the presence of a butyl group at the para position is favorable for inhibition. Furthermore, studies on carvacrol and thymol (isomeric monoterpene phenols) derivatives have shown that modifications to the alkyl side chain can modulate tyrosinase inhibitory activity, with derivatives containing three and four-carbon alkyl groups showing the strongest activity.[9] This provides a strong rationale for exploring variations of the isobutyl group in this compound.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This is a common in vitro assay for the preliminary screening of tyrosinase inhibitors due to the commercial availability and high homology of mushroom tyrosinase to the human enzyme.

Principle: The assay measures the enzymatic conversion of L-DOPA to dopachrome, a colored product. The presence of an inhibitor reduces the rate of dopachrome formation, which can be monitored spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 6.8)

    • Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer)

    • L-DOPA solution (e.g., 2.5 mM in phosphate buffer)

    • Test compound solutions (serial dilutions in a suitable solvent like DMSO, with the final concentration of the solvent kept below 1% in the assay)

    • Positive control (e.g., Kojic acid)

  • Assay Procedure (96-well plate format):

    • To each well, add 40 µL of the test compound solution, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution.

    • For the control, add 40 µL of the solvent instead of the test compound.

    • For the blank, add 40 µL of the test compound and 120 µL of buffer (no enzyme).

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 40 µL of the L-DOPA solution to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm at time zero and then every minute for a specified period (e.g., 20 minutes) using a microplate reader.

  • Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [((A_control - A_blank) - (A_sample - A_blank)) / (A_control - A_blank)] x 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Antioxidant and Antimicrobial Potential: Expanding the Bioactivity Profile

Phenolic compounds are renowned for their antioxidant properties, primarily due to their ability to scavenge free radicals. The antimicrobial activity of phenols is also well-documented.

Antioxidant Activity: Key Structural Determinants

The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure.[6] Key SAR insights include:

  • Number and Position of Hydroxyl Groups: The presence of multiple hydroxyl groups, particularly in the ortho or para positions, generally enhances antioxidant activity. This is due to the increased stability of the resulting phenoxyl radical through resonance.[11]

  • Alkyl Substitution: Alkyl groups on the aromatic ring can also influence antioxidant activity. Electron-donating alkyl groups can stabilize the phenoxyl radical, thereby increasing antioxidant potency.[4]

  • Steric Hindrance: Bulky groups ortho to the hydroxyl group can increase the stability of the phenoxyl radical and enhance antioxidant activity.

For this compound derivatives, introducing additional hydroxyl groups on the ring would be a logical step to enhance antioxidant capacity. Modifications to the isobutyl group to alter steric hindrance could also be a viable strategy.

Antimicrobial Activity: Lessons from Analogs

While specific SAR studies on this compound derivatives as antimicrobials are not abundant, research on related compounds like thymol provides valuable insights. A study on thymol derivatives found that the introduction of a chlorine atom at the para-position (chlorothymol) significantly enhanced its antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).[10] This suggests that halogenation of the this compound ring could be a promising strategy for developing new antimicrobial agents.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a widely used, rapid, and simple in vitro assay to evaluate the antioxidant activity of compounds.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a colorless or pale yellow hydrazine, and the change in absorbance is measured spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Test compound solutions (serial dilutions in methanol)

    • Positive control (e.g., Ascorbic acid or Trolox)

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

    • For the control, add 100 µL of methanol instead of the test compound.

    • For the blank, add 100 µL of the test compound to 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value can be determined from a plot of scavenging percentage against the concentration of the compound.

Visualizing the Pathways and Workflows

To better understand the mechanisms and experimental designs discussed, the following diagrams are provided.

Signaling Pathway: COX Inhibition

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Ibuprofen This compound Derivatives (e.g., Ibuprofen) Ibuprofen->COX_Enzymes Inhibition

Caption: The cyclooxygenase (COX) pathway and the inhibitory action of this compound derivatives like ibuprofen.

Experimental Workflow: Tyrosinase Inhibition Assay

Tyrosinase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Tyrosinase - L-DOPA - Buffer - Test Compounds Plate_Setup Set up 96-well plate: Add compounds, buffer, and enzyme Reagents->Plate_Setup Pre_incubation Pre-incubate at 25°C for 10 min Plate_Setup->Pre_incubation Initiate_Reaction Initiate reaction with L-DOPA Pre_incubation->Initiate_Reaction Measure_Absorbance Measure absorbance at 475 nm kinetically Initiate_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: A streamlined workflow for the in vitro mushroom tyrosinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold is a versatile starting point for the development of a wide range of biologically active compounds. While its role in anti-inflammatory drug design is well-established through ibuprofen and its analogs, significant potential exists in other therapeutic areas. The general principles of SAR for phenolic compounds suggest that derivatives of this compound could be potent tyrosinase inhibitors and antioxidants. Future research should focus on the systematic synthesis and evaluation of this compound derivatives with varied substitution patterns on the aromatic ring and modifications of the isobutyl group to establish concrete SAR for these activities. Such studies, guided by the principles and protocols outlined in this guide, will undoubtedly pave the way for the discovery of novel and effective therapeutic agents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isobutylphenol
Reactant of Route 2
Reactant of Route 2
4-Isobutylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.